molecular formula C8H11Cl2NO B1591269 2-(2-Chlorophenoxy)ethanamine hydrochloride CAS No. 26378-54-1

2-(2-Chlorophenoxy)ethanamine hydrochloride

Cat. No.: B1591269
CAS No.: 26378-54-1
M. Wt: 208.08 g/mol
InChI Key: WHGGIYJUHBWONH-UHFFFAOYSA-N
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Description

2-(2-Chlorophenoxy)ethanamine hydrochloride is a useful research compound. Its molecular formula is C8H11Cl2NO and its molecular weight is 208.08 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2-(2-chlorophenoxy)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNO.ClH/c9-7-3-1-2-4-8(7)11-6-5-10;/h1-4H,5-6,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHGGIYJUHBWONH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCCN)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90589354
Record name 2-(2-Chlorophenoxy)ethan-1-amine--hydrogen chloride (1/1)
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Molecular Weight

208.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26378-54-1
Record name Ethanamine, 2-(2-chlorophenoxy)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26378-54-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-Chlorophenoxy)ethan-1-amine--hydrogen chloride (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-(2-Chlorophenoxy)ethanamine hydrochloride chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemical Properties of 2-(2-Chlorophenoxy)ethanamine Hydrochloride

Foreword

This technical guide offers a comprehensive examination of this compound, a significant chemical intermediate. As a Senior Application Scientist, my objective is to provide researchers, scientists, and drug development professionals with a detailed understanding of this compound's core properties, synthesis, and handling considerations. The narrative is structured to deliver not just data, but also the scientific rationale behind its application and analysis, ensuring a blend of technical accuracy and practical insight.

Core Chemical and Physical Properties

This compound is an organic compound recognized for its role as a building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agricultural sectors.[1] The hydrochloride salt form enhances its stability and solubility in aqueous media, which is a critical attribute for many synthetic and formulation processes.

The physical and chemical characteristics of a compound are foundational to its application. For this compound, these properties dictate its storage, handling, and reactivity. A summary of its key quantitative data is presented below.

Table 1: Physicochemical Properties of 2-(2-Chlorophenoxy)ethanamine and Related Compounds

PropertyValueNotes
Chemical Formula C₈H₁₁Cl₂NOFor the hydrochloride salt. The free base is C₈H₁₀ClNO.[1]
Molecular Weight 208.09 g/mol For the hydrochloride salt.[2]
Appearance Colorless liquid (free base)[1]The hydrochloride salt is typically a solid.
Melting Point 212 - 214 °C (414 - 417 °F)For a related compound, Bis(2-chloroethyl)amine hydrochloride, indicating amine hydrochlorides are often high-melting solids.
Solubility Soluble in water and organic solvents.[1]Enhanced water solubility is a key feature of the hydrochloride salt form.
Stability Stable, but avoid exposure to strong light or high temperature conditions.[1]Incompatible with acids and oxidizing materials.[3]

Synthesis and Reaction Pathways

Understanding the synthesis of this compound is crucial for its production and for appreciating its impurity profile. The synthesis is typically a multi-step process that begins with fundamental precursors. The causality behind the chosen pathway lies in the commercial availability of starting materials and the efficiency of the transformations.

General Synthesis Protocol

The preparation of this compound can be logically approached in three stages: ether formation, amination, and salt formation.

Step 1: Synthesis of 2-(2-Chlorophenoxy)acetic Acid

  • Reaction: 2-Chlorophenol is reacted with chloroacetic acid in the presence of a base (e.g., sodium hydroxide).

  • Rationale: This is a classic Williamson ether synthesis. The phenoxide, formed by the deprotonation of 2-chlorophenol by the base, acts as a nucleophile, attacking the electrophilic carbon of chloroacetic acid to displace the chloride and form the ether linkage.

Step 2: Amination to form 2-(2-Chlorophenoxy)ethanamine

  • Reaction: The resulting 2-(2-chlorophenoxy)acetic acid is reacted with ammonia.[1]

  • Rationale: This step converts the carboxylic acid into a primary amine. This transformation can proceed through various established methods, often involving the formation of an amide intermediate followed by reduction or rearrangement.

Step 3: Formation of the Hydrochloride Salt

  • Reaction: The free base, 2-(2-Chlorophenoxy)ethanamine, is treated with hydrochloric acid (HCl).

  • Rationale: The lone pair of electrons on the amine nitrogen acts as a base, accepting a proton from HCl. This acid-base reaction forms the ammonium salt, which precipitates from non-polar solvents, yielding the final hydrochloride product in a purified, solid form.

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the synthesis process, from starting materials to the final product.

G Start1 2-Chlorophenol Intermediate1 2-(2-Chlorophenoxy)acetic Acid Start1->Intermediate1 Williamson Ether Synthesis Start2 Chloroacetic Acid Start2->Intermediate1 Williamson Ether Synthesis Intermediate2 2-(2-Chlorophenoxy)ethanamine (Free Base) Intermediate1->Intermediate2 Amination Reagent1 Ammonia Reagent1->Intermediate2 Amination Product 2-(2-Chlorophenoxy)ethanamine Hydrochloride Intermediate2->Product Salt Formation Reagent2 Hydrochloric Acid (HCl) Reagent2->Product Salt Formation

Caption: Synthesis pathway of this compound.

Toxicological Profile and Safe Handling

As with any chemical intermediate, a thorough understanding of the toxicological properties and safe handling procedures for this compound is paramount. The available data indicates that it is an irritant and corrosive compound.[1][4]

Hazard Identification and Mitigation
  • Eye Contact: May cause severe irritation with the potential for corneal injury.[3] In case of contact, immediate and continuous flushing with water for at least 15 minutes is required, followed by medical attention.[4]

  • Skin Contact: Causes skin irritation and potentially severe burns.[4][5] Prolonged exposure may lead to the absorption of harmful amounts of the material.[3] Contaminated clothing should be removed immediately, and the affected skin washed with soap and water.[4]

  • Ingestion: Harmful if swallowed. Ingestion can cause severe swelling and damage to delicate tissues.[4] Vomiting should not be induced; instead, a large glass of water or milk should be given, and medical help sought immediately.[3][4]

  • Inhalation: Vapors or mists may cause respiratory tract irritation.[6] If inhaled, the individual should be moved to fresh air.[4]

Exposure Controls and Personal Protective Equipment (PPE)

A self-validating system of protocols relies on engineering controls and appropriate PPE to minimize exposure.

  • Engineering Controls: Work should be conducted in a well-ventilated area, preferably under a chemical fume hood, to minimize inhalation of dust or vapors.[4][6]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Chemical safety goggles or a face shield are mandatory.[3][5]

    • Skin Protection: Impervious protective clothing and gloves are required.[3][5]

    • Respiratory Protection: A NIOSH-approved respirator should be used when ventilation is inadequate or when handling large quantities.[3]

Logical Flow for Safe Handling

The following diagram outlines the decision-making process for ensuring safe handling of the compound.

G Start Handling Protocol Initiation Assess Assess Task: - Weighing - Transfer - Reaction Start->Assess Ventilation Is adequate ventilation (fume hood) available? Assess->Ventilation UseHood Perform task in chemical fume hood Ventilation->UseHood Yes NoWork STOP WORK Consult EHS Ventilation->NoWork No PPE Don Required PPE: - Goggles/Face Shield - Impervious Gloves - Lab Coat UseHood->PPE Proceed Proceed with Task PPE->Proceed Spill Spill or Exposure? Proceed->Spill Cleanup Follow Emergency Cleanup Protocol Spill->Cleanup Yes Complete Task Complete Spill->Complete No

Caption: Decision workflow for the safe handling of chemical intermediates.

Analytical Methodologies

The characterization and quantification of this compound are essential for quality control and research purposes. While specific, validated methods for this exact compound are not extensively published, standard analytical techniques for similar aromatic amines and their salts are directly applicable.

  • Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) is a primary method for assessing purity and quantifying the compound.[2] A reversed-phase C18 column with a mobile phase consisting of an acetonitrile/water gradient and a UV detector would be a typical starting point. Gas Chromatography (GC), potentially after derivatization of the amine, can also be used, particularly for impurity profiling.[7]

  • Spectroscopic Techniques:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation and confirmation. The spectra would show characteristic signals for the aromatic protons, the methylene groups of the ethyl chain, and the amine proton.

    • Mass Spectrometry (MS): Coupled with either GC or LC, MS provides molecular weight information and fragmentation patterns that confirm the compound's identity.

    • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the N-H bonds of the amine salt, C-O ether linkage, and C-Cl bond on the aromatic ring.

Applications in Research and Development

The primary utility of this compound is as an intermediate in organic synthesis.[1] Its bifunctional nature—containing a reactive primary amine and a stable chlorophenoxy moiety—makes it a versatile precursor.

  • Pharmaceutical Synthesis: It serves as a starting material or building block for various active pharmaceutical ingredients (APIs), particularly those targeting neurological disorders.[2] The phenoxy-ethylamine scaffold is present in many biologically active molecules.

  • Agrochemical Development: It is used in the synthesis of fungicides, herbicides, and insecticides, where the chlorophenoxy group often contributes to the compound's biological activity.[1]

Conclusion

This compound is a valuable chemical intermediate with well-defined properties. Its utility in the pharmaceutical and agricultural industries is predicated on its specific chemical structure. A comprehensive understanding of its physicochemical properties, synthesis, and safe handling protocols, as detailed in this guide, is essential for its effective and safe application in research and development. The methodologies outlined provide a robust framework for scientists working with this compound, ensuring both innovation and safety.

References

  • ChemBK. [2-(2-chlorophenoxy)ethyl]amine hydrochloride - Introduction. [https://www.chembk.com/en/chem/[2-(2-chlorophenoxy)ethyl]amine hydrochloride]([Link] hydrochloride)

  • Greenbook.net. UCPA LLC MATERIAL SAFETY DATA SHEET. [Link]

  • PubChem. Cyclopropanamine, N-(2-(2-chlorophenoxy)ethyl)-, hydrochloride (1:1). [Link]

  • PubChem. Ethylamine, 2-chloro-N-(2-methoxyphenoxyethyl)-N-(2-methylphenoxyethyl)-, hydrochloride. [Link]

  • Journal of Chemical and Pharmaceutical Research. An efficient synthesis of neuroleptic drugs under microwave irradiation. [Link]

  • EPA. Analytical method for 2,4-D [(2,4-dichlorophenoxy)acetic acid] and its transformation. [Link]

Sources

2-(2-Chlorophenoxy)ethanamine hydrochloride CAS number lookup

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-(2-Chlorophenoxy)ethanamine Hydrochloride

Abstract

This technical guide provides a comprehensive overview of this compound, a significant chemical intermediate in the pharmaceutical and agrochemical industries. The document details the compound's chemical and physical properties, outlines a probable synthetic pathway, presents a robust analytical methodology for purity and quantification, discusses its applications, and provides critical safety and handling protocols. This guide is intended for researchers, chemists, and drug development professionals, offering expert insights into the practical and theoretical aspects of working with this compound.

Introduction: A Versatile Phenoxy-Alkylamine Intermediate

This compound is an organic salt belonging to the phenoxy-alkylamine class of compounds. Its structure, featuring a chlorinated aromatic ring linked via an ether bridge to an ethylamine group, makes it a valuable building block in organic synthesis. The presence of the ortho-chlorine atom on the phenyl ring influences the molecule's electronic properties and steric profile, which can be strategically utilized to modulate the biological activity of derivative compounds. This guide synthesizes available technical data to serve as a definitive resource for laboratory and industrial applications involving this compound.

Compound Identification and Physicochemical Properties

Accurate identification is the foundation of all chemical research. The primary identifiers and key properties for 2-(2-Chlorophenoxy)ethanamine and its hydrochloride salt are summarized below. While a specific CAS Number for the hydrochloride salt is not consistently cited, the CAS Number for the free base is well-established.

PropertyValueSource
Chemical Name This compoundN/A
Synonyms 2-(2-Chlorophenoxy)ethylamine HClN/A
CAS Number (Free Base) 26378-53-0[1]
Molecular Formula C₈H₁₀ClNO · HCl (or C₈H₁₁Cl₂NO)[2]
Molecular Weight 208.09 g/mol [3]
Appearance Likely a white to off-white crystalline solid[3][4]
Melting Point 212 - 214 °C (for a related compound)
Solubility Soluble in water[2]

Note: Some data points are inferred from closely related structures due to limited specific data for the title compound.

Synthesis and Manufacturing Pathway

The synthesis of this compound is typically achieved through a multi-step process. A common and logical approach is the Williamson ether synthesis, which is a robust and well-understood reaction in organic chemistry.

Rationale for Synthetic Strategy

The Williamson ether synthesis is selected for its efficiency in forming the crucial ether linkage between the 2-chlorophenol and the ethylamine sidechain. The strategy involves reacting the sodium salt of 2-chlorophenol with a suitably protected 2-chloroethylamine or a similar two-carbon synthon. The use of a protecting group on the amine is critical to prevent its reaction as a nucleophile, which would lead to undesired side products. The final step involves deprotection (if necessary) and salt formation with hydrochloric acid to yield the stable, crystalline hydrochloride product.

Detailed Synthesis Protocol

Step 1: Formation of Sodium 2-Chlorophenoxide

  • To a stirred solution of 2-chlorophenol in a suitable anhydrous solvent (e.g., Tetrahydrofuran - THF), add one molar equivalent of a strong base like sodium hydride (NaH) at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour. The evolution of hydrogen gas indicates the formation of the sodium salt.

Step 2: Williamson Ether Synthesis

  • Add one equivalent of a protected 2-haloethylamine, such as N-(2-chloroethyl)acetamide, to the solution of sodium 2-chlorophenoxide.

  • Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 8-12 hours.

  • Cool the reaction mixture, quench with water, and extract the product with an organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 3: Deprotection and Hydrochloride Salt Formation

  • Dissolve the crude protected intermediate in a mixture of aqueous hydrochloric acid (e.g., 6M HCl).

  • Heat the mixture to reflux for 4-6 hours to hydrolyze the acetamide protecting group.

  • Cool the solution to 0-5 °C to crystallize the this compound product.

  • Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum.

SynthesisWorkflow cluster_step1 Step 1: Phenoxide Formation cluster_step2 Step 2: Ether Synthesis cluster_step3 Step 3: Deprotection & Salt Formation A 2-Chlorophenol + NaH in THF B Sodium 2-Chlorophenoxide A->B  Stir @ 0°C to RT C Add N-(2-chloroethyl)acetamide B->C D Reflux (8-12h) C->D E Workup & Extraction D->E F Crude Intermediate E->F G Acid Hydrolysis (Reflux) F->G H Crystallization & Filtration G->H I Final Product: 2-(2-Chlorophenoxy)ethanamine HCl H->I

Fig 1. Synthetic workflow for 2-(2-Chlorophenoxy)ethanamine HCl.

Analytical Methodologies

To ensure the identity, purity, and quality of the synthesized compound, a validated analytical method is essential. High-Performance Liquid Chromatography (HPLC) is the method of choice due to its precision, sensitivity, and robustness.

Rationale for HPLC Method

An HPLC method coupled with a UV detector is ideal for analyzing this compound. The aromatic ring provides a strong chromophore, allowing for sensitive detection at wavelengths around 270-280 nm. A reverse-phase C18 column is suitable for separating the polar analyte from non-polar impurities. An acidic mobile phase is used to ensure the amine is protonated, leading to sharp, symmetrical peaks.

HPLC Protocol for Purity Analysis
  • Instrumentation: HPLC system with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm).[5]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: Start at 10% B, ramp to 90% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 275 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh ~10 mg of the compound and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution. Further dilute as necessary.

Self-Validation: The method's validity is confirmed by running a blank (diluent only) to establish the baseline, a known standard to determine the retention time, and the sample. Purity is calculated based on the area percentage of the main peak relative to all other peaks.

AnalyticalWorkflow A Weigh Sample B Dissolve in Diluent (1 mg/mL) A->B C Filter Sample (0.45 µm syringe filter) B->C D Inject into HPLC C->D E Data Acquisition (UV @ 275 nm) D->E F Analyze Chromatogram (Purity Calculation) E->F

Fig 2. Analytical workflow for HPLC purity determination.

Applications and Field Insights

This compound is primarily utilized as a chemical intermediate.[2][6] Its bifunctional nature—a nucleophilic primary amine and a modifiable aromatic ring—allows it to be a precursor to a wide range of more complex molecules.

  • Pharmaceutical Synthesis: This compound serves as a scaffold for developing new therapeutic agents. The phenoxy-ethylamine core is present in many biologically active molecules. For instance, related structures are investigated as monoamine oxidase (MAO) inhibitors or as components of drugs targeting neurological disorders.[3][7] The synthesis of carvedilol, a beta-blocker, involves a similar intermediate, 2-(2-methoxyphenoxy)ethylamine hydrochloride.[4]

  • Agrochemical Development: It is a raw material for fungicides, herbicides, and insecticides.[2] The chlorophenoxy moiety is a common feature in herbicides like 2,4-D, suggesting that derivatives of the title compound could exhibit similar phytotoxic activities.[7][8]

Safety, Handling, and Storage

Working with chlorinated organic compounds requires strict adherence to safety protocols. The information below is synthesized from safety data sheets (SDS) for closely related chemicals and represents best practices.

Hazard Identification

Based on analogous structures, this compound is expected to be:

  • Harmful if swallowed.

  • Causes severe skin burns and eye damage. [1][9]

  • May cause respiratory irritation. [1][10]

Protocol for Safe Handling
  • Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles with side shields or a face shield.[1][9]

  • Engineering Controls: Handle the compound in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[1][10]

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.

First Aid and Emergency Procedures
  • Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1][9]

  • Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water. Seek immediate medical attention.[1][9]

  • Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor immediately.[1]

  • Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor immediately.[1]

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated place.

  • Keep away from strong oxidizing agents and moisture.[2]

  • For long-term stability, storage in a refrigerator under an inert atmosphere is recommended.[9]

Conclusion

This compound is a foundational chemical intermediate with significant potential in applied synthesis. Its straightforward, high-yield synthesis and versatile chemical handles make it an asset for both pharmaceutical and agrochemical research and development. Understanding its physicochemical properties, analytical characterization, and stringent safety requirements, as detailed in this guide, is paramount for its effective and safe utilization. Continued exploration of derivatives based on this scaffold is a promising avenue for the discovery of novel bioactive compounds.

References

  • ChemBK. (2024). [2-(2-chlorophenoxy)ethyl]amine hydrochloride. Available at: [Link]

  • PubChem. (n.d.). 2-Chlorophenoxyacetic acid. National Center for Biotechnology Information. Available at: [Link]

  • Vihita Bio Chem Pvt Ltd. (n.d.). 2-(2-Methoxy Phenoxy) Ethyl Amine HCL. Available at: [Link]

  • Google Patents. (2021). High performance liquid detection method for 2-chloroethylamine hydrochloride.
  • Anshul Specialty Molecules. (n.d.). 2-Chloroethyl Amine HCl. Available at: [Link]

  • U.S. Environmental Protection Agency. (2012). Analytical method for 2,4-D [(2,4-dichlorophenoxy)acetic acid] and its transformation products. Available at: [Link]

Sources

An In-depth Technical Guide to 2-(2-Chlorophenoxy)ethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 2-(2-Chlorophenoxy)ethanamine hydrochloride, a significant chemical intermediate. The document delineates its molecular structure, physicochemical properties, and a plausible synthetic pathway. While this compound is primarily utilized in research and development settings as a building block for more complex molecules, this guide aims to consolidate the available technical information for researchers, scientists, and professionals in drug development and chemical synthesis. This document is structured to provide both foundational knowledge and practical insights into the nature and handling of this compound.

Introduction and Chemical Identity

This compound is an organic salt belonging to the phenoxy-ethylamine class of compounds. Its structure is characterized by a 2-chlorophenoxy group linked via an ether bond to an ethanamine moiety, which is present as a hydrochloride salt. This arrangement of functional groups makes it a versatile precursor in organic synthesis, particularly for the development of novel pharmaceutical and agrochemical agents. The presence of the chlorine atom on the aromatic ring and the primary amine group provides two key points for chemical modification, allowing for its incorporation into a wide range of molecular scaffolds.

The hydrochloride salt form enhances the compound's stability and aqueous solubility compared to its free base, making it more convenient for storage, handling, and use in various reaction conditions.

Synonyms:

  • 2-(2-Chlorophenoxy)-1-ethanamine hydrochloride

  • Ethanamine, 2-(2-chlorophenoxy)-, hydrochloride (1:1)

Molecular Structure and Physicochemical Properties

Molecular Structure

The chemical structure of this compound consists of a benzene ring substituted with a chlorine atom at the ortho position. This chlorophenyl group is connected through an ether linkage to an ethyl chain, which terminates in an amino group protonated with hydrochloric acid.

2D Chemical Structure of this compound

The spatial arrangement of the atoms and the electronic effects of the substituents are key to its reactivity. The electron-withdrawing nature of the chlorine atom influences the properties of the aromatic ring, while the ether linkage provides a degree of conformational flexibility.

Molecular Formula and Weight

The molecular formula and weight of this compound have been consistently verified across multiple chemical data providers.[1][2]

  • Molecular Formula: C₈H₁₁Cl₂NO

  • Molecular Weight: 208.09 g/mol [1]

The molecular weight is calculated based on the atomic masses of the constituent elements: (8 × 12.011) + (11 × 1.008) + (2 × 35.453) + (1 × 14.007) + (1 × 15.999) = 208.09 g/mol .

Physicochemical Data Summary

While specific experimental data for some physical properties of this compound are not widely available in peer-reviewed literature, the following table summarizes its key identifiers and established properties. Information on related compounds is included for context where direct data is absent.

PropertyValueSource(s)
CAS Number 26378-54-1[1][3]
Molecular Formula C₈H₁₁Cl₂NO[1][2]
Molecular Weight 208.09 g/mol [1]
Appearance Expected to be a crystalline solidInferred
Melting Point Data not available. (For comparison, 2-Chloroethylamine hydrochloride melts at 140-150 °C)[4]
Boiling Point Data not available for the salt. (The free base of the related 2-(2-Chlorophenyl)ethylamine boils at 120 °C / 15 mmHg)
Solubility Expected to be soluble in water.[5]

Synthesis and Mechanistic Insights

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process starting from 2-chlorophenol and a suitable 2-carbon aminating agent.

Step 1: Williamson Ether Synthesis 2-Chlorophenol is first deprotonated with a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to form the corresponding phenoxide. This highly nucleophilic phenoxide is then reacted with a 2-haloethanol, such as 2-bromoethanol, to form the intermediate 2-(2-chlorophenoxy)ethanol.

Step 2: Conversion of Alcohol to Amine The terminal hydroxyl group of 2-(2-chlorophenoxy)ethanol is then converted to a primary amine. This can be achieved through several methods:

  • Via an Azide Intermediate: The alcohol is first converted to a good leaving group (e.g., a tosylate or mesylate), followed by nucleophilic substitution with sodium azide (NaN₃) and subsequent reduction of the azide to an amine using a reducing agent like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

  • Via a Phthalimide Intermediate (Gabriel Synthesis): The alcohol is converted to an alkyl halide (e.g., with PBr₃), which then reacts with potassium phthalimide. The resulting N-alkylphthalimide is subsequently cleaved, typically with hydrazine (H₂NNH₂), to release the primary amine.

Finally, the resulting 2-(2-chlorophenoxy)ethanamine free base is treated with hydrochloric acid (HCl) in a suitable solvent (e.g., diethyl ether or isopropanol) to precipitate the desired hydrochloride salt.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the proposed synthetic pathway.

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Amination cluster_2 Step 3: Salt Formation A 2-Chlorophenol D 2-(2-Chlorophenoxy)ethanol A->D 1. B Base (e.g., NaH) B->A Deprotonation C 2-Bromoethanol C->D 2. E 2-(2-Chlorophenoxy)ethanol F Activation (e.g., TsCl) E->F Hydroxyl Activation G Azide Formation (NaN3) F->G H Reduction (e.g., H2/Pd) G->H I 2-(2-Chlorophenoxy)ethanamine H->I J 2-(2-Chlorophenoxy)ethanamine L This compound J->L K HCl K->L

Caption: Proposed synthetic workflow for this compound.

Spectroscopic and Analytical Characterization

Definitive spectroscopic data (NMR, IR, MS) for this compound is not currently published in readily accessible scientific literature. For rigorous structural confirmation and purity assessment, the following analytical techniques would be essential.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons (in the range of 6.8-7.5 ppm), the two methylene groups of the ethyl chain (likely triplets in the 3.0-4.5 ppm region), and a broad signal for the ammonium protons. The coupling patterns and chemical shifts would confirm the connectivity of the molecule.

  • ¹³C NMR: The carbon NMR spectrum would show eight distinct signals corresponding to the eight carbon atoms in the molecule. The aromatic carbons would appear in the 110-160 ppm region, while the aliphatic carbons of the ethyl chain would be observed at higher field (40-70 ppm).

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by specific absorption bands indicating the key functional groups. Expected peaks would include:

  • N-H stretching: A broad band in the 3000-3300 cm⁻¹ region, characteristic of the ammonium salt.

  • C-H stretching: Aromatic and aliphatic C-H stretches around 2850-3100 cm⁻¹.

  • Aromatic C=C stretching: Peaks in the 1400-1600 cm⁻¹ region.

  • C-O-C stretching: A strong band in the 1200-1250 cm⁻¹ region, confirming the aryl ether linkage.

  • C-Cl stretching: A band in the 700-800 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry would be used to confirm the molecular weight of the free base. Under Electron Ionization (EI), the molecular ion peak (M⁺) would be expected at m/z corresponding to the free base C₈H₁₀ClNO (approximately 171.05 amu). The isotopic pattern of the chlorine atom (³⁵Cl and ³⁷Cl in a ~3:1 ratio) would result in a characteristic M+2 peak, providing strong evidence for the presence of a single chlorine atom.

Applications and Research Significance

This compound is primarily valuable as a chemical intermediate. Its bifunctional nature allows it to serve as a scaffold for building more complex molecules with potential biological activity. While specific end-products derived from this exact intermediate are not extensively documented in major databases, compounds with the chlorophenoxy-ethylamine motif are explored in various research areas:

  • Pharmaceutical Development: Analogous structures are investigated for their potential as therapeutic agents, particularly in areas targeting the central nervous system. The related compound, 2-Hydroxy-2-(2-chlorophenyl)ethylamine hydrochloride, serves as a precursor for molecules targeting neurotransmitter systems.[6]

  • Agrochemical Synthesis: Phenoxy-based structures are common in herbicides and fungicides. The reactive amine handle of this compound allows for the introduction of further functionalities to develop new active ingredients.

  • Material Science: Amines are used in the development of specialty polymers and coatings to enhance properties like adhesion and chemical resistance.[6]

Safety and Handling

While a specific safety data sheet (SDS) for this compound is not universally available, data from structurally related compounds suggest that it should be handled with care.

  • General Hazards: Amine hydrochlorides can be corrosive and irritants. The related compound 2-(2-Chlorophenyl)ethylamine is classified as causing severe skin burns and eye damage. Therefore, appropriate personal protective equipment (PPE) is essential.

  • Handling Precautions:

    • Work in a well-ventilated fume hood.

    • Wear chemical-resistant gloves, a lab coat, and safety goggles.

    • Avoid inhalation of dust or vapors.

    • Prevent contact with skin and eyes.

  • Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container, away from incompatible materials such as strong oxidizing agents and strong bases.

Conclusion

This compound is a well-defined chemical entity with a confirmed molecular structure and weight. While its primary role is that of a synthetic intermediate, its structural features make it a compound of interest for the construction of more elaborate molecules in the pharmaceutical and chemical industries. This guide has consolidated the available information on its identity, properties, and a logical synthetic approach. Further research and publication of detailed experimental and spectroscopic data would be invaluable to the scientific community to fully exploit the potential of this versatile building block.

References

  • Arctom Scientific. (n.d.). This compound. Retrieved January 21, 2026, from [Link]

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An In-Depth Technical Guide to the Synthesis of 2-(2-Chlorophenoxy)ethanamine Hydrochloride from Ethanolamine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the synthesis of 2-(2-chlorophenoxy)ethanamine hydrochloride, a valuable intermediate in pharmaceutical development. The synthesis is approached as a two-stage process commencing with the conversion of readily available ethanolamine to the key intermediate, 2-chloroethylamine hydrochloride. This is followed by a nucleophilic substitution reaction, specifically the Williamson ether synthesis, with 2-chlorophenol to form the target ether, which is subsequently converted to its stable hydrochloride salt. This document elucidates the underlying chemical principles, provides detailed experimental protocols, and outlines methods for the purification and characterization of the final product.

Introduction

2-(2-Chlorophenoxy)ethanamine and its hydrochloride salt are pivotal building blocks in the synthesis of various biologically active molecules. Their structural motif, featuring a substituted phenoxy ring linked to an ethylamine chain, is found in a range of compounds investigated for their therapeutic potential. A robust and well-characterized synthetic route is therefore of paramount importance for researchers in medicinal chemistry and process development. This guide details a reliable and scalable pathway starting from inexpensive and readily accessible starting materials.

Synthetic Strategy: A Two-Step Approach

The synthesis of this compound is most effectively achieved through a two-step sequence. This strategy is predicated on the initial formation of a reactive electrophile from ethanolamine, followed by a classical ether synthesis.

Diagram of the Overall Synthetic Workflow:

Synthesis_Workflow Ethanolamine Ethanolamine Step1 Step 1: Chlorination Ethanolamine->Step1 ThionylChloride Thionyl Chloride (SOCl₂) ThionylChloride->Step1 ChloroethylamineHCl 2-Chloroethylamine Hydrochloride Step1->ChloroethylamineHCl Step2 Step 2: Williamson Ether Synthesis ChloroethylamineHCl->Step2 Chlorophenol 2-Chlorophenol Chlorophenol->Step2 Base Base (e.g., NaOH) Base->Step2 FreeAmine 2-(2-Chlorophenoxy)ethanamine (Free Amine) Step2->FreeAmine Step3 Step 3: Salt Formation FreeAmine->Step3 HCl HCl HCl->Step3 FinalProduct 2-(2-Chlorophenoxy)ethanamine Hydrochloride Step3->FinalProduct

Caption: Overall synthetic workflow from ethanolamine to the final product.

Step 1: Synthesis of 2-Chloroethylamine Hydrochloride

The initial and critical step involves the conversion of the hydroxyl group of ethanolamine into a good leaving group, in this case, a chloride. This transformation is typically achieved by reacting ethanolamine with a chlorinating agent such as thionyl chloride (SOCl₂). The use of thionyl chloride is advantageous as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed from the reaction mixture. The reaction proceeds through the formation of a chlorosulfite intermediate, which then undergoes an internal nucleophilic attack by the chloride ion. The resulting 2-chloroethylamine is highly reactive and is typically isolated as its more stable hydrochloride salt.

Step 2: Williamson Ether Synthesis

With 2-chloroethylamine hydrochloride in hand, the core ether linkage is formed via the Williamson ether synthesis. This classic and versatile reaction involves the nucleophilic substitution of a halide by an alkoxide or, in this case, a phenoxide.[1] The reaction is an S_N2 type, where the phenoxide ion acts as the nucleophile, attacking the electrophilic carbon of 2-chloroethylamine and displacing the chloride leaving group.[2][3] To facilitate this, the acidic proton of 2-chlorophenol is first removed by a strong base, such as sodium hydroxide, to generate the more nucleophilic sodium 2-chlorophenoxide. The choice of a primary alkyl halide (2-chloroethylamine) is crucial to favor the S_N2 pathway and minimize competing elimination reactions.[2]

Step 3: Formation of the Hydrochloride Salt

The final step involves the conversion of the synthesized free amine, 2-(2-chlorophenoxy)ethanamine, into its hydrochloride salt. This is typically achieved by treating a solution of the amine with hydrochloric acid. The hydrochloride salt is generally a stable, crystalline solid that is easier to handle, purify, and store compared to the free amine, which may be an oil and more susceptible to degradation.

Experimental Protocols

Part 1: Synthesis of 2-Chloroethylamine Hydrochloride from Ethanolamine

This protocol is adapted from established methods for the chlorination of amino alcohols.

Materials:

  • Ethanolamine

  • Thionyl chloride (SOCl₂)

  • Toluene (or another suitable inert solvent)

  • Hydrochloric acid (concentrated)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place ethanolamine in an inert solvent like toluene.

  • Cool the flask in an ice bath.

  • Slowly add thionyl chloride dropwise to the stirred solution. This reaction is exothermic and generates gaseous byproducts, so it must be performed in a well-ventilated fume hood.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours to ensure the reaction goes to completion.

  • After reflux, cool the mixture and collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold toluene to remove any unreacted starting materials and byproducts.

  • The collected solid is 2-chloroethylamine hydrochloride, which can be dried under vacuum.

Part 2: Synthesis of this compound

This part details the Williamson ether synthesis followed by the formation of the hydrochloride salt.

Materials:

  • 2-Chlorophenol

  • Sodium hydroxide (NaOH)

  • 2-Chloroethylamine hydrochloride

  • Ethanol (or another suitable solvent)

  • Hydrochloric acid (concentrated or as a solution in a suitable solvent like diethyl ether)

  • Diethyl ether

  • Water

Procedure:

  • Formation of Sodium 2-Chlorophenoxide: In a round-bottom flask, dissolve 2-chlorophenol in ethanol. To this solution, add a stoichiometric equivalent of sodium hydroxide pellets or a concentrated aqueous solution. Stir the mixture until the sodium hydroxide has completely reacted to form a clear solution of sodium 2-chlorophenoxide.

  • Williamson Ether Synthesis: To the solution of sodium 2-chlorophenoxide, add 2-chloroethylamine hydrochloride. The free amine will be generated in situ under the basic conditions.

  • Reaction: Heat the reaction mixture to reflux and maintain it at this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: To the residue, add water and diethyl ether. Transfer the mixture to a separatory funnel and shake vigorously. The organic layer will contain the free amine, 2-(2-chlorophenoxy)ethanamine. Separate the layers and extract the aqueous layer with two more portions of diethyl ether.

  • Washing: Combine the organic extracts and wash them with water and then with brine to remove any residual base and inorganic salts.

  • Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, then filter to remove the drying agent.

  • Salt Formation: To the dried ethereal solution of the free amine, add a solution of hydrochloric acid in diethyl ether dropwise with stirring. The hydrochloride salt will precipitate out of the solution as a white solid.

  • Isolation and Purification: Collect the precipitated solid by vacuum filtration and wash it with a small amount of cold diethyl ether. The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether.

  • Drying: Dry the purified this compound in a vacuum oven.

Characterization of this compound

Accurate characterization of the final product is essential to confirm its identity and purity. The following table summarizes the expected analytical data for this compound.

Analytical Technique Expected Results
Appearance White to off-white crystalline solid
Melting Point Specific melting point range to be determined experimentally.
¹H NMR The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the chlorophenyl group, as well as triplets for the two methylene groups of the ethylamine chain. The exact chemical shifts will depend on the solvent used.
¹³C NMR The carbon NMR spectrum will display distinct signals for the carbons in the aromatic ring and the two aliphatic carbons of the ethylamine moiety.
FT-IR The infrared spectrum should exhibit characteristic absorption bands for N-H stretching of the ammonium salt, C-O-C stretching of the ether linkage, and C-Cl stretching of the aromatic chloride.

Safety Considerations

  • Ethanolamine: Corrosive and can cause skin and eye burns.

  • Thionyl Chloride: Highly corrosive and toxic. Reacts violently with water. All operations should be carried out in a well-ventilated fume hood.

  • 2-Chlorophenol: Toxic and corrosive. Can be absorbed through the skin.

  • Sodium Hydroxide: Corrosive and can cause severe burns.

  • Hydrochloric Acid: Corrosive and can cause severe burns.

  • Diethyl Ether: Highly flammable.

Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. All procedures should be conducted in a well-ventilated fume hood.

Conclusion

This technical guide has outlined a reliable and well-established synthetic route for the preparation of this compound from ethanolamine. By following the detailed protocols and adhering to the safety precautions, researchers can confidently synthesize this important pharmaceutical intermediate for their drug discovery and development programs. The provided characterization data will serve as a benchmark for confirming the identity and purity of the final product.

References

Please note that while the principles and general procedures are based on established organic chemistry, specific literature citations for the direct synthesis of this compound from ethanolamine in a single, detailed protocol were not found in the provided search results. The protocols herein are a composite of standard laboratory techniques for the individual reaction types. For specific analytical data, experimental determination is recommended.

Sources

2-(2-Chlorophenoxy)ethanamine hydrochloride stability and storage conditions

Author: BenchChem Technical Support Team. Date: February 2026

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Developing the Outline

I'm currently structuring a technical guide for the user, focusing on the stability and storage of this compound. The initial stage involves a succinct introduction. I'm keen to get the foundational information clearly stated and organized, focusing on subsequent sections that will delve into storage and stability.

Refining the Structure

My focus is now firmly on the guide's core. I'm building a detailed section on the stability profile, dissecting hydrolytic and oxidative degradation, referencing forced degradation principles to frame the discussion. I'm digging into sources like PubChem and suppliers to nail down essential properties for the initial table. The goal is a truly comprehensive and easily digestible reference.

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I'm now fully immersed in the technical guide's specifics. I'm building out detailed sections on chemical and physical properties and the critical stability profile, especially hydrolytic, oxidative, and thermal influences. I'm focusing on the amine hydrochloride's hygroscopic nature and light sensitivity and including likely degradation products, visualizing these with a Graphviz diagram.

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An In-depth Technical Guide to the Mechanism of Action of 2-(2-chlorophenoxy)ethanamine Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the mechanism of action of 2-(2-chlorophenoxy)ethanamine hydrochloride and its derivatives. Synthesizing data from historical and contemporary research, this document elucidates the primary molecular targets and signaling pathways modulated by this class of compounds. The core focus is on their role as inhibitors of monoamine oxidase (MAO) and their potential interactions with monoamine transporters. This guide is intended for researchers, scientists, and drug development professionals engaged in neuropharmacology and medicinal chemistry, offering both foundational knowledge and practical experimental protocols to investigate these mechanisms.

Introduction: The Therapeutic Potential of Phenoxyethylamine Derivatives

The phenoxyethylamine scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous biologically active compounds. The addition of a chlorophenoxy group, as seen in this compound, significantly influences the molecule's electronic and steric properties, paving the way for interactions with specific biological targets. Historically, derivatives of this class have been explored for their psychoactive properties, with early research pointing towards a significant impact on monoaminergic neurotransmission. Understanding the precise mechanism of action is crucial for the rational design of novel therapeutics for a range of neurological and psychiatric disorders, including depression, anxiety, and neurodegenerative diseases.[1][2]

Primary Mechanism of Action: Monoamine Oxidase (MAO) Inhibition

The most well-documented mechanism of action for derivatives of 2-(2-chlorophenoxy)ethanamine is the inhibition of monoamine oxidase (MAO).[3] MAO is a critical enzyme responsible for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine in the presynaptic neuron and in the extracellular space.[1][4][5] By inhibiting MAO, these derivatives increase the synaptic concentration of these neurotransmitters, leading to enhanced downstream signaling.

There are two main isoforms of MAO: MAO-A and MAO-B.[5][6]

  • MAO-A preferentially metabolizes serotonin and norepinephrine and is a primary target for antidepressant drugs.[5][6]

  • MAO-B primarily metabolizes dopamine and is a key target in the treatment of Parkinson's disease.[5][6][7]

A pivotal study by R.W. Fuller in 1968 identified N-[2-(o-chlorophenoxy)-ethyl]-cyclopropylamine, a close derivative of the core topic, as a potent monoamine oxidase inhibitor.[3] This early work established the foundational understanding of this chemical class's interaction with MAO.

Structure-Activity Relationships (SAR) for MAO Inhibition

The chemical structure of 2-(2-chlorophenoxy)ethanamine derivatives plays a crucial role in their potency and selectivity for MAO-A versus MAO-B. Key structural features that influence activity include:

  • The Phenoxy Ring: Substitution on the aromatic ring can significantly impact inhibitor selectivity. For instance, hydroxyl substitutions have been shown to favor the inactivation of MAO-A, while methoxy groups can confer selectivity for MAO-B.[8] The position of the chloro substituent in the topic compounds likely influences binding affinity within the active site of the MAO isoforms.

  • The Ethylamine Side Chain: Modifications to the ethylamine side chain, such as the addition of a cyclopropyl group in the case of N-[2-(o-chlorophenoxy)-ethyl]-cyclopropylamine, are known to be important for the mechanism of inhibition, which can be either reversible or irreversible.[3][9]

  • The Terminal Amine: The primary amine is essential for the catalytic activity of MAO and is the site of oxidative deamination. It is also a key interaction point for inhibitors.

Signaling Pathway: MAO Inhibition

The following diagram illustrates the impact of 2-(2-chlorophenoxy)ethanamine derivatives on monoaminergic signaling through MAO inhibition.

MAO_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MA Monoamines (Serotonin, Norepinephrine, Dopamine) Vesicle Synaptic Vesicle MA->Vesicle Packaging MAO Monoamine Oxidase (MAO) MA->MAO Degradation MA_synapse Increased Monoamines Vesicle->MA_synapse Release Derivative 2-(2-chlorophenoxy)ethanamine Derivative Derivative->MAO Inhibition Receptor Postsynaptic Receptors MA_synapse->Receptor Binding Signal Downstream Signaling Receptor->Signal Activation

Diagram of MAO inhibition by 2-(2-chlorophenoxy)ethanamine derivatives.

Secondary Mechanism of Action: Monoamine Transporter Inhibition

In addition to MAO inhibition, phenethylamine derivatives have been shown to interact with monoamine transporters, including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[10][11][12] These transporters are responsible for the reuptake of neurotransmitters from the synaptic cleft back into the presynaptic neuron, thereby terminating the signal.[12] Inhibition of these transporters leads to a prolonged presence of neurotransmitters in the synapse and enhanced neurotransmission.

While direct evidence for the interaction of this compound itself with these transporters is less documented than its MAO-inhibiting properties, the structural similarity to known transporter inhibitors suggests this as a plausible secondary mechanism of action.

Signaling Pathway: Transporter Inhibition

This diagram illustrates the effect of 2-(2-chlorophenoxy)ethanamine derivatives on monoaminergic signaling via transporter inhibition.

Transporter_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Transporter Monoamine Transporters (DAT, NET, SERT) Derivative 2-(2-chlorophenoxy)ethanamine Derivative Derivative->Transporter Inhibition MA_synapse Monoamines MA_synapse->Transporter Reuptake Receptor Postsynaptic Receptors MA_synapse->Receptor Binding Signal Downstream Signaling Receptor->Signal Activation

Diagram of monoamine transporter inhibition.

Experimental Protocols for Mechanistic Elucidation

To investigate the mechanism of action of this compound derivatives, a series of in vitro assays can be employed. The following protocols provide a framework for these studies.

Monoamine Oxidase (MAO) Inhibition Assay

This protocol is designed to determine the inhibitory potential of the test compounds against MAO-A and MAO-B. A common method is a continuous spectrophotometric assay.[5]

Workflow Diagram:

MAO_Assay_Workflow start Start prep_enzyme Prepare Recombinant Human MAO-A and MAO-B start->prep_enzyme prep_compounds Prepare Serial Dilutions of Test Compounds start->prep_compounds incubate Incubate MAO Enzyme with Test Compounds prep_enzyme->incubate prep_compounds->incubate add_substrate Add Substrate (e.g., Kynuramine for MAO-A, Benzylamine for MAO-B) incubate->add_substrate measure Measure Product Formation (Spectrophotometrically) add_substrate->measure analyze Calculate IC50 Values measure->analyze end End analyze->end

Workflow for a spectrophotometric MAO inhibition assay.

Step-by-Step Methodology:

  • Enzyme Preparation: Recombinant human MAO-A and MAO-B enzymes are commercially available. Prepare enzyme solutions in a suitable buffer (e.g., potassium phosphate buffer, pH 7.4).

  • Compound Preparation: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of test concentrations.

  • Incubation: In a 96-well plate, add the MAO enzyme solution and the test compound dilutions. Include a vehicle control (solvent only) and a positive control inhibitor (e.g., clorgyline for MAO-A, selegiline for MAO-B).[6] Incubate at 37°C for a specified time (e.g., 15 minutes).

  • Substrate Addition: Initiate the reaction by adding the appropriate substrate. For MAO-A, kynuramine can be used, and for MAO-B, benzylamine is a common substrate.[5]

  • Measurement: Monitor the formation of the product over time using a spectrophotometer. The product of kynuramine oxidation (4-hydroxyquinoline) can be measured at 316 nm, and the product of benzylamine oxidation (benzaldehyde) can be measured at 250 nm.[5]

  • Data Analysis: Calculate the rate of reaction for each compound concentration. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Quantitative Data Summary Table:

CompoundTargetIC50 (µM)
Derivative XMAO-A[Insert Value]
Derivative XMAO-B[Insert Value]
ClorgylineMAO-A[Reference Value]
SelegilineMAO-B[Reference Value]
Monoamine Transporter Radioligand Binding Assay

This protocol determines the affinity of the test compounds for DAT, NET, and SERT using a competitive radioligand binding assay.[13][14][15]

Workflow Diagram:

Transporter_Binding_Assay_Workflow start Start prep_membranes Prepare Cell Membranes Expressing DAT, NET, or SERT start->prep_membranes prep_compounds Prepare Serial Dilutions of Test Compounds start->prep_compounds incubate Incubate Membranes, Radioligand, and Test Compounds prep_membranes->incubate prep_compounds->incubate filter Separate Bound and Free Radioligand via Filtration incubate->filter measure Quantify Bound Radioactivity (Scintillation Counting) filter->measure analyze Calculate Ki Values measure->analyze end End analyze->end

Workflow for a monoamine transporter radioligand binding assay.

Step-by-Step Methodology:

  • Membrane Preparation: Use cell lines stably expressing the human dopamine, norepinephrine, or serotonin transporter. Harvest the cells and prepare membrane fractions by homogenization and centrifugation.

  • Compound Preparation: Prepare a stock solution and serial dilutions of the this compound derivative.

  • Incubation: In a reaction tube, combine the cell membranes, a specific radioligand (e.g., [3H]nisoxetine for NET), and the test compound at various concentrations.[14][15] To determine non-specific binding, include a set of tubes with an excess of a known high-affinity unlabeled ligand.

  • Filtration: After incubation to equilibrium, rapidly filter the reaction mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand. Wash the filters with ice-cold buffer to remove any unbound radioactivity.

  • Measurement: Place the filters in scintillation vials with scintillation cocktail and quantify the amount of bound radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percent specific binding against the logarithm of the test compound concentration. Determine the IC50 value from the resulting competition curve and calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Quantitative Data Summary Table:

CompoundTargetKi (nM)
Derivative XDAT[Insert Value]
Derivative XNET[Insert Value]
Derivative XSERT[Insert Value]
CocaineDAT[Reference Value]
DesipramineNET[Reference Value]
FluoxetineSERT[Reference Value]

Conclusion

The available evidence strongly supports that the primary mechanism of action of this compound derivatives is the inhibition of monoamine oxidase. Their structural similarity to other phenethylamines also suggests a potential secondary mechanism involving the inhibition of monoamine transporters. The provided experimental protocols offer a robust framework for researchers to further elucidate the specific pharmacological profile of these compounds, including their potency and selectivity for MAO isoforms and monoamine transporters. A thorough understanding of these mechanisms is essential for the future development of this chemical class into novel and effective therapeutics for a variety of neurological disorders.

References

  • Edmondson, D. E., & Binda, C. (2000). Structure-activity relations in the oxidation of phenethylamine analogues by recombinant human liver monoamine oxidase A. Biochemistry, 39(49), 13670-13683.
  • Herraiz, T. (2023). Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). Springer Protocols.
  • Sitte, H. H., & Freissmuth, M. (2015). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. Methods in Molecular Biology, 1232, 137-150.
  • Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Retrieved from [Link]

  • Mathew, B., & Suresh, J. (2024). Enzyme Inhibition Assays for Monoamine Oxidase. Methods in Molecular Biology, 2792, 331-339.
  • Zirkle, C. L., & Kaiser, C. (1987). Enzyme-activated irreversible inhibitors of monoamine oxidase: phenylallylamine structure-activity relationships. Journal of Medicinal Chemistry, 30(11), 1869-1877.
  • Reith, M. E., Berglund, A., & Blas-Gomez, I. (2005). Pharmacological profile of radioligand binding to the norepinephrine transporter: instances of poor indication of functional activity. Journal of Neuroscience Methods, 142(1), 87-97.
  • Jo, S., et al. (2021). In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. Molecules, 26(15), 4477.
  • Eurofins Discovery. (n.d.). NET Human Norepinephrine Transporter Binding Antagonist Radioligand LeadHunter Assay. Retrieved from [Link]

  • Wikipedia. (n.d.). 25N-NBOMe. Retrieved from [Link]

  • PubChem. (n.d.). Cyclopropanamine, N-(2-(2-chlorophenoxy)ethyl)-, hydrochloride (1:1). Retrieved from [Link]

  • Tipton, K. F. (1963). structure and activity relationship of monoamine oxidase inhibitors. Japanese Journal of Pharmacology, 13(2), 198-204.
  • Al-Sanea, M. M., & Abdel-Aziz, A. A. (2022). Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders. RSC Advances, 12(35), 22695-22714.
  • Paterson, L. M., et al. (2011). 5-HT Radioligands for Human Brain Imaging With PET and SPECT. Medicinal Research Reviews, 31(5), 761-801.
  • Global Substance Registration System. (n.d.). N-(2-(2-CHLOROPHENOXY)ETHYL)CYCLOPROPYLAMINE. Retrieved from [Link]

  • Brandt, S. D., et al. (2018). Interactions of phenethylamine-derived psychoactive substances of the 2C-series with human monoamine oxidases. Drug Testing and Analysis, 10(11-12), 1732-1740.
  • Fuller, R. W. (1968). Kinetic studies and effects in vivo of a new monoamine oxidase inhibitor, N-[2-(o-chlorophenoxy)-ethyl]-cyclopropylamine. Biochemical Pharmacology, 17(10), 2097-2106.
  • Kim, D. I., et al. (2003). N-methyl amine-substituted fluoxetine derivatives: new dopamine transporter inhibitors. Synapse, 49(3), 165-175.
  • Wang, K. H., et al. (2015). Neurotransmitter and psychostimulant recognition by the dopamine transporter.
  • Amerigo Scientific. (n.d.). N-[1-(2-Chlorophenyl)ethyl]cyclopropanamine. Retrieved from [Link]

  • Göktaş, M. T., et al. (2023).
  • Wikipedia. (n.d.). Monoamine oxidase inhibitor. Retrieved from [Link]

  • Cozzi, N. V., et al. (1999). Inhibition of plasma membrane monoamine transporters by beta-ketoamphetamines. European Journal of Pharmacology, 381(1), 63-69.
  • Florvall, L., et al. (1986). Selective monoamine oxidase inhibitors. 4. 4-Aminophenethylamine derivatives with neuron-selective action. Journal of Medicinal Chemistry, 29(11), 2250-2256.
  • Kitayama, S., et al. (1997). Selective inhibition of monoamine neurotransmitter transporters by synthetic local anesthetics. Naunyn-Schmiedeberg's Archives of Pharmacology, 356(5), 652-658.
  • Iversen, L. (2006). Neurotransmitter transporters and their impact on the development of psychopharmacology. British Journal of Pharmacology, 147(Suppl 1), S82-S88.
  • Světlik, J., et al. (2022). Synthesis and Monoamine Oxidase Inhibition Properties of 4-(2-Methyloxazol-4-yl)benzenesulfonamide. Molecules, 27(19), 6586.
  • Strydom, B., et al. (2012). The inhibition of monoamine oxidase by 8-(2-phenoxyethoxy)caffeine analogues. Arzneimittelforschung, 62(11), 513-518.

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A Technical Guide to the Research Applications of 2-(2-Chlorophenoxy)ethanamine Hydrochloride: A Versatile Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of medicinal chemistry and drug development, the identification of versatile molecular scaffolds is paramount to the discovery of novel therapeutics. 2-(2-Chlorophenoxy)ethanamine hydrochloride presents itself as one such scaffold, a foundational structure with significant potential for the synthesis of a diverse array of biologically active compounds. Its unique combination of a phenoxy ring, a flexible ethylamine chain, and a reactive chlorine atom makes it an attractive starting point for the development of new chemical entities targeting a range of biological systems. This technical guide provides an in-depth exploration of the potential research applications of this compound, offering insights into its synthetic utility, pharmacological potential, and the experimental workflows necessary to unlock its therapeutic promise. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this promising chemical entity in their research endeavors.

Physicochemical Properties and Synthesis

This compound is a crystalline solid that is soluble in water and various organic solvents, a property that enhances its utility in a variety of reaction conditions.[1] The hydrochloride salt form improves its stability and handling characteristics.[1]

PropertyValueSource
Molecular FormulaC₈H₁₁Cl₂N[1]
Molecular Weight192.09 g/mol -
AppearanceWhite to off-white crystalline solid[1]
SolubilitySoluble in water and various organic solvents[1]

The synthesis of this compound can be achieved through several established synthetic routes. A common method involves the reaction of 2-chlorophenol with a protected 2-aminoethanol derivative, followed by deprotection and salt formation. The choice of synthetic route can be adapted based on the desired scale and purity of the final compound.

Potential Research Applications

The true potential of this compound lies in its role as a versatile intermediate for the synthesis of novel compounds with a wide range of pharmacological activities. The following sections will delve into specific areas of research where this scaffold has shown significant promise.

Neuropharmacology and Central Nervous System (CNS) Drug Discovery

The structural motif of 2-(2-Chlorophenoxy)ethanamine is present in a number of compounds with activity in the central nervous system. This makes it a valuable starting material for the synthesis of novel agents targeting neurological and psychiatric disorders.[2]

a. Dopamine Receptor Ligands:

Derivatives of phenylethylamine are well-known to interact with dopamine receptors. Research has shown that modifications to the 2-(-chlorophenoxy)ethylamine scaffold can lead to potent and selective dopamine receptor ligands.[3] For instance, the synthesis and pharmacological characterization of N,N-dialkyl derivatives of 2-(4-chloro-3-hydroxyphenyl)ethylamine have demonstrated significant affinity and selectivity for the D-2 dopamine receptor subtype.[3] These compounds have shown promise as D-2 agonists, suggesting their potential in the treatment of conditions such as Parkinson's disease.[3]

b. Synthesis of Neuroleptic Drugs:

The core structure of 2-(2-Chlorophenoxy)ethanamine can be incorporated into more complex heterocyclic systems to generate compounds with antipsychotic properties. For example, related chloroethylamine hydrochlorides are used as key intermediates in the synthesis of neuroleptic drugs like Aripiprazole and Trazodone.[4] This highlights the potential of this compound as a building block for the discovery of new antipsychotic agents.

Experimental Workflow: Synthesis and Evaluation of Novel Dopamine Receptor Ligands

This workflow outlines the general steps for synthesizing and evaluating novel dopamine receptor ligands derived from this compound.

Caption: Synthetic and screening workflow for novel dopamine receptor ligands.

Step-by-Step Protocol:

  • N-Alkylation/Arylation: React this compound with a suitable alkyl or aryl halide in the presence of a base to introduce diversity at the amine.

  • Purification: Purify the resulting derivative using column chromatography or recrystallization.

  • Characterization: Confirm the structure of the purified compound using techniques such as NMR, Mass Spectrometry, and IR spectroscopy.

  • Receptor Binding Assay: Determine the affinity of the novel compound for dopamine receptor subtypes (D1, D2, etc.) using a competitive radioligand binding assay with membranes from cells expressing the receptor of interest.

  • Functional Assay: Evaluate the functional activity of the compound (agonist, antagonist, or inverse agonist) by measuring its effect on a downstream signaling pathway, such as cyclic AMP (cAMP) accumulation.

  • Data Analysis: Analyze the binding and functional data to determine the potency and efficacy of the compound, leading to the identification of lead candidates for further development.

Antimicrobial and Antifungal Agents

The phenoxy moiety is a common feature in many antimicrobial and antifungal compounds. The presence of a chlorine atom on this ring can further enhance this activity. Research into related phenoxazinones has demonstrated their potential as antibacterial agents.[5] While direct studies on the antimicrobial properties of this compound are limited, its structure suggests it could be a valuable precursor for the synthesis of novel antimicrobial agents.

Potential Signaling Pathway for Antifungal Activity

G cluster_0 Synthetic Pathway 2-(2-Chlorophenoxy)ethanamine HCl 2-(2-Chlorophenoxy)ethanamine HCl Cyclization Reaction Cyclization Reaction 2-(2-Chlorophenoxy)ethanamine HCl->Cyclization Reaction Bifunctional Reagent Bifunctional Reagent Bifunctional Reagent->Cyclization Reaction Novel Heterocycle Novel Heterocycle Cyclization Reaction->Novel Heterocycle

Caption: General scheme for heterocyclic synthesis.

Analytical Chemistry

In the field of analytical chemistry, compounds with well-defined structures and properties are essential as standards for the accurate quantification of similar molecules in complex mixtures. This compound and its analogues can serve as valuable analytical standards in chromatographic techniques such as HPLC and GC-MS. [2][6]

Safety and Handling

This compound is classified as a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is corrosive and can cause severe skin burns and eye damage. [1]All handling should be performed in a well-ventilated fume hood.

Conclusion

This compound is a chemical entity with considerable untapped potential. Its versatile structure makes it an ideal starting point for the synthesis of a wide range of novel compounds with potential applications in neuropharmacology, antimicrobial discovery, and materials science. This guide has outlined several key research avenues and provided a framework for the experimental workflows required to explore them. As the demand for new and effective therapeutics continues to grow, the exploration of such versatile chemical scaffolds will be crucial in driving the next wave of drug discovery.

References

  • Chem-Impex. (n.d.). 2-Hydroxy-2-(2-chlorophenyl)ethylamine hydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). Cyclopropanamine, N-(2-(2-chlorophenoxy)ethyl)-, hydrochloride (1:1). Retrieved from [Link]

  • PubChem. (n.d.). 2-(4-Chlorophenoxy)ethylamine. Retrieved from [Link]

  • Pai, N. R., Dubhashi, D. S., Vishwasrao, S., & Pusalkar, D. (2010). An efficient synthesis of neuroleptic drugs under microwave irradiation. Journal of Chemical and Pharmaceutical Research, 2(5), 506-517.
  • Chen, G., Ensor, C. R., & Bohner, B. (1966). The neuropharmacology of 2-(omicron-chlorophenyl)-2-methylaminocyclohexanone hydrochloride. Journal of Pharmacology and Experimental Therapeutics, 152(2), 332-339.
  • Chem-Impex. (n.d.). 2-Chloroethylamine hydrochloride, 70% Wt aqueous solution. Retrieved from [Link]

  • Cignarella, G., Barlocco, D., Gaviraghi, G., Pinna, G. A., Loriga, M., Anania, V., & Fadda, F. (1989). Synthesis and pharmacological characterization of 2-(4-chloro-3-hydroxyphenyl)ethylamine and N,N-dialkyl derivatives as dopamine receptor ligands. Journal of Medicinal Chemistry, 32(10), 2337-2341.
  • Google Patents. (n.d.). CN109765305B - High performance liquid detection method for 2-chloroethylamine hydrochloride.
  • MDPI. (2024). Pharmacological Activities of Aminophenoxazinones. Molecules. Retrieved from [Link]

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The Strategic Role of 2-(2-Chlorophenoxy)ethanamine Hydrochloride in Modern Pharmaceutical Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth technical exploration of 2-(2-Chlorophenoxy)ethanamine hydrochloride, a critical pharmaceutical intermediate. We will delve into its chemical characteristics, synthesis, and its pivotal role in the manufacturing of complex active pharmaceutical ingredients (APIs). This document is designed to offer not just procedural knowledge but also the underlying scientific rationale to empower researchers and drug development professionals in their work.

Introduction: The Unseen Backbone of Drug Manufacturing

In the intricate world of pharmaceutical development, the final drug product often gets the spotlight. However, the journey from basic raw materials to a life-saving medication is built upon a series of crucial chemical building blocks known as pharmaceutical intermediates. The quality, purity, and consistent supply of these intermediates are paramount to the safety, efficacy, and successful commercialization of any drug.[1][2] this compound is one such vital intermediate, belonging to a class of phenoxy ethylamine derivatives that are instrumental in the synthesis of a variety of pharmaceuticals. Its unique structural features make it a versatile reagent in forming the core of several important drug molecules.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of an intermediate is the foundation of its effective use in a controlled manufacturing environment.

PropertyValue
Chemical Name This compound
Synonyms [2-(2-chlorophenoxy)ethyl]amine hydrochloride
CAS Number 26378-53-0 (free base)
Molecular Formula C₈H₁₁Cl₂NO
Molecular Weight 208.09 g/mol
Appearance Typically a solid
Solubility Soluble in water and organic solvents.[3]
Melting Point 212 - 214 °C.[4]

Note: Properties can vary slightly based on the purity and specific salt form.

Spectroscopic Characterization

The identity and purity of this compound are confirmed through a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to elucidate the molecular structure. The proton NMR spectrum would be expected to show characteristic signals for the aromatic protons, the methylene protons of the ethyl chain, and the amine protons.

  • Infrared (IR) Spectroscopy: The IR spectrum reveals the presence of key functional groups. Characteristic absorption bands would be observed for the N-H stretching of the amine, C-O stretching of the ether linkage, and C-Cl stretching of the aromatic chloride. The N-H stretching vibrations in primary amines typically appear as a broad band around 3300-3500 cm⁻¹.[5]

  • Mass Spectrometry (MS): Mass spectrometry is employed to confirm the molecular weight of the compound. The fragmentation pattern can also provide structural information. The molecular ion peak would be expected at m/z corresponding to the free base (C₈H₁₀ClNO).[6]

Synthesis of this compound

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high purity and yield. A general synthetic route is as follows:

  • Williamson Ether Synthesis: 2-Chlorophenol is reacted with a suitable two-carbon building block, such as 2-chloroethanol or a protected 2-bromoethanol, in the presence of a base (e.g., sodium hydroxide or potassium carbonate) to form the ether linkage.

  • Introduction of the Amine Group: The terminal halogen or other leaving group is then displaced by an amine source. This can be achieved through various methods, such as the Gabriel synthesis or direct amination with ammonia.

  • Salt Formation: The resulting free base, 2-(2-Chlorophenoxy)ethanamine, is then treated with hydrochloric acid to form the stable and more easily handled hydrochloride salt.

Synthesis_Pathway 2-Chlorophenol 2-Chlorophenol Step1 Williamson Ether Synthesis 2-Chlorophenol->Step1 2-Haloethanol 2-Haloethanol 2-Haloethanol->Step1 Base Base Base->Step1 Intermediate_Ether 2-(2-Chlorophenoxy)ethanol (or protected derivative) Step1->Intermediate_Ether Step2 Amination Intermediate_Ether->Step2 Aminating_Agent Amine Source (e.g., Ammonia) Aminating_Agent->Step2 Free_Base 2-(2-Chlorophenoxy)ethanamine Step2->Free_Base Step3 Salt Formation Free_Base->Step3 HCl HCl HCl->Step3 Final_Product 2-(2-Chlorophenoxy)ethanamine Hydrochloride Step3->Final_Product

Caption: General synthesis pathway for this compound.

Application as a Pharmaceutical Intermediate: The Synthesis of Carvedilol

A prominent example of the utility of phenoxy ethylamine derivatives is in the synthesis of Carvedilol, a non-selective beta-blocker used to treat high blood pressure and heart failure.[7] While Carvedilol itself uses the methoxy analog, 2-(2-methoxyphenoxy)ethylamine, the synthetic principles are directly transferable and highlight the importance of this class of intermediates.

The synthesis of Carvedilol involves the reaction of 4-(oxiran-2-ylmethoxy)-9H-carbazole with 2-(2-methoxyphenoxy)ethylamine.[7]

Step-by-Step Synthesis of Carvedilol (Illustrative Protocol)

The following is a representative laboratory-scale procedure for the synthesis of Carvedilol, demonstrating the role of the phenoxy ethylamine intermediate.

Step 1: Preparation of 4-(oxiran-2-ylmethoxy)-9H-carbazole

  • To a stirred solution of 4-hydroxy carbazole in a suitable solvent (e.g., DMSO), add a base such as sodium hydroxide.[8]

  • Cool the reaction mixture and add epichlorohydrin dropwise, maintaining a low temperature.[8]

  • After the addition is complete, allow the reaction to proceed at a slightly elevated temperature for several hours.[8]

  • Upon completion, the product is isolated by quenching with water, followed by filtration and washing.[8]

Step 2: Condensation with 2-(2-methoxyphenoxy)ethylamine to form Carvedilol

  • In a reaction vessel, dissolve 4-(2,3-epoxypropoxy)carbazole and 2-(2-methoxyphenoxy)ethylamine in a solvent such as dimethylsulfoxide (DMSO).[9][10]

  • Heat the reaction mixture to around 70°C and maintain for approximately 20 hours, monitoring the reaction progress by a suitable chromatographic method (e.g., TLC or HPLC).[9][10]

  • After the reaction is complete, cool the mixture and add water.[9][10]

  • Extract the crude Carvedilol into an organic solvent like dichloromethane.[10]

  • Wash the organic layer with water and then an acidic solution to remove unreacted amine.[10]

  • The crude product can be purified by crystallization from a suitable solvent such as ethyl acetate to yield pure Carvedilol.[11]

Carvedilol_Synthesis_Workflow cluster_step1 Step 1: Synthesis of Carbazole Intermediate cluster_step2 Step 2: Condensation and Purification 4-Hydroxy_Carbazole 4-Hydroxy_Carbazole Reaction1 Reaction at controlled temperature 4-Hydroxy_Carbazole->Reaction1 Epichlorohydrin Epichlorohydrin Epichlorohydrin->Reaction1 Base_Solvent Base (NaOH) in DMSO Base_Solvent->Reaction1 Isolation1 Quench with water, filter, and wash Reaction1->Isolation1 Carbazole_Intermediate 4-(oxiran-2-ylmethoxy)-9H-carbazole Isolation1->Carbazole_Intermediate Reaction2 Condensation in DMSO at ~70°C Carbazole_Intermediate->Reaction2 Phenoxy_Ethylamine 2-(2-methoxyphenoxy)ethylamine Phenoxy_Ethylamine->Reaction2 Extraction Extraction with Dichloromethane Reaction2->Extraction Washing Acid and Water Washes Extraction->Washing Crystallization Crystallization from Ethyl Acetate Washing->Crystallization Carvedilol Pure Carvedilol Crystallization->Carvedilol

Caption: Workflow for the synthesis of Carvedilol.

Quality Control and Impurity Profiling

The quality of pharmaceutical intermediates is a critical parameter that directly impacts the final API.[4] Rigorous quality control measures are essential to ensure the safety and efficacy of the drug product.

Common Impurities

In the synthesis of drugs like Carvedilol, several process-related impurities can arise. These may include:

  • Unreacted Starting Materials: Residual 4-(oxiran-2-ylmethoxy)-9H-carbazole or 2-(2-methoxyphenoxy)ethylamine.[12]

  • Byproducts: Side reactions can lead to the formation of structurally related impurities. A common issue in reactions involving primary amines and epoxides is the formation of a "bis" impurity, where a second molecule of the epoxide reacts with the secondary amine formed in the initial reaction.[13]

  • Degradation Products: The final product or intermediates may degrade under certain conditions (e.g., exposure to light, heat, or moisture).[12]

Analytical Methods for Quality Control

High-Performance Liquid Chromatography (HPLC) is the primary analytical technique for assessing the purity of this compound and for monitoring the progress of reactions in which it is used.

Typical HPLC Method Parameters:

ParameterTypical Conditions
Column C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm)
Mobile Phase A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile).
Flow Rate 1.0 mL/min
Detection UV detector at a suitable wavelength (e.g., 210-230 nm)
Column Temperature Ambient or controlled (e.g., 30°C)

Regulatory and Safety Considerations

The manufacturing of pharmaceutical intermediates is governed by stringent regulatory guidelines to ensure the quality and safety of the final drug products.

Good Manufacturing Practices (GMP)

The principles of Good Manufacturing Practices (GMP) should be applied to the manufacturing of pharmaceutical intermediates.[14][15] The ICH Q7 guideline, "Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients," provides a framework for the production of APIs and their intermediates.[16][17] Key aspects include:

  • A robust Quality Management System.[18]

  • Properly maintained and calibrated equipment.[19]

  • Thorough documentation of all manufacturing and testing procedures.[19]

  • Strict control over raw materials and intermediates.[19]

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions.[20]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[21]

  • Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[20]

  • First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air. If ingested, do not induce vomiting and seek immediate medical attention.[20]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials.[20]

Conclusion

This compound and its analogs are indispensable intermediates in the pharmaceutical industry. Their synthesis and application, as exemplified by the manufacturing of Carvedilol, underscore the importance of precise chemical synthesis and rigorous quality control. For researchers and drug development professionals, a deep understanding of the properties, synthesis, and handling of such intermediates is fundamental to the successful development of safe and effective medicines. Adherence to established regulatory guidelines and a commitment to scientific integrity are the cornerstones of this critical endeavor.

References

  • ChemBK. [2-(2-chlorophenoxy)ethyl]amine hydrochloride - Introduction. [Online] Available at: [Link]

  • Taylor & Francis Online. (2010). Synthesis and Characterization of Potential Impurities of Carvedilol, an Antihypertensive Drug. Journal of Chemical and Pharmaceutical Research, 2(5), 506-517. [Online] Available at: [Link]

  • MasterControl. ICH Q7 Guidelines. [Online] Available at: [Link]

  • Connect Journals. (2013). SYNTHESIS AND CHARACTERIZATION OF PHARMACOPEIAL IMPURITIES OF AN ANTIHYPERTENSIVE DRUG, CARVEDILOL. Indian Journal of Heterocyclic Chemistry, 22, 237-242. [Online] Available at: [Link]

  • European Patent Office. (2008). Process for the preparation of carvedilol. EP1741700B1. [Online] Available at: [Link]

  • Alentris Research Pvt. Ltd. Carvedilol Impurity. [Online] Available at: [Link]

  • Google Patents. (2009). Process for the preparation of Carvedilol Form II. US8058453B2.
  • Connect Journals. (2013). SYNTHESIS AND CHARACTERIZATION OF PHARMACOPEIAL IMPURITIES OF AN ANTIHYPERTENSIVE DRUG, CARVEDILOL. Indian Journal of Heterocyclic Chemistry, 22, 237-242. [Online] Available at: [Link]

  • European Patent Office. (2008). Process for the preparation of carvedilol. EP1741700B1. [Online] Available at: [Link]

  • European Medicines Agency. (2000). ICH Q7 Good manufacturing practice for active pharmaceutical ingredients. [Online] Available at: [Link]

  • European Medicines Agency. (2000). ICH Q7 Good manufacturing practice for active pharmaceutical ingredients. [Online] Available at: [Link]

  • IntuitionLabs. Good Manufacturing Practice (GMP) in the Pharmaceutical Industry: An In-Depth Guide. [Online] Available at: [Link]

  • World Health Organization. Guidelines on Good Manufacturing Practices (WHO). [Online] Available at: [Link]

  • Slideshare. ICH Q7 GMP for API. [Online] Available at: [Link]

  • Scientific Laboratory Supplies (Ireland) Ltd. (2021). Safety Data Sheet CHE2170. [Online] Available at: [Link]

  • PYG Lifesciences. (2024). Pharmaceutical Intermediates Manufacturers: Ensuring Consistency & Reliability in Drug Productions. [Online] Available at: [Link]

  • Wikipedia. Good manufacturing practice. [Online] Available at: [Link]

  • Spring Bio Solution. (2023). Good Manufacturing Practices (GMP) in Pharmaceuticals: Important Guidelines for Pharmaceutical Companies. [Online] Available at: [Link]

  • U.S. Food and Drug Administration. Q7 Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients. [Online] Available at: [Link]

  • WIPO Patentscope. PROCESS FOR PREPARATION OF CARVEDILOL. WO/2004/041783. [Online] Available at: [Link]

  • European Medicines Agency. Q 7 Good Manufacturing Practice for Active Pharmaceutical Ingredients. [Online] Available at: [Link]

  • PubChem. 2-Chloroethylamine hydrochloride. [Online] Available at: [Link]

  • PubChem. 2-(4-Chlorophenoxy)ethylamine. [Online] Available at: [Link]

  • NIST WebBook. Benzeneethanamine, 2-chloro-. [Online] Available at: [Link]

  • NIST WebBook. 2-(P-chlorophenoxy)ethyl chloro acetate. [Online] Available at: [Link]

  • Doc Brown's Chemistry. infrared spectrum of ethylamine. [Online] Available at: [Link]

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Methodological & Application

N-alkylation of secondary amines with 2-(2-Chlorophenoxy)ethanamine hydrochloride protocol

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Synthesis of N-Substituted 2-(2-Chlorophenoxy)ethanamines via N-alkylation of Secondary Amines

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of N-Alkylation in Modern Drug Discovery

The N-alkylation of secondary amines is a cornerstone transformation in organic synthesis, providing a robust pathway to construct tertiary amines. These motifs are prevalent in a vast array of biologically active molecules and approved pharmaceuticals. The introduction of an alkyl group onto a secondary amine is a key strategy in lead optimization, profoundly influencing a compound's pharmacological profile, including its potency, selectivity, metabolic stability, and pharmacokinetic properties.

This document provides a detailed protocol and technical insights for the N-alkylation of secondary amines using 2-(2-chlorophenoxy)ethanamine hydrochloride. The resulting N-arylalkyl-substituted ethanamine scaffold is a privileged structural element found in various therapeutic agents, highlighting the importance of this specific transformation for researchers in medicinal chemistry and drug development. We will delve into the mechanistic underpinnings of the reaction, provide a validated, step-by-step protocol, and offer guidance on characterization and troubleshooting.

Mechanistic Insights: The Chemistry Behind the C-N Bond Formation

The N-alkylation of a secondary amine with an alkyl halide, such as 2-(2-chlorophenoxy)ethanamine, proceeds through a bimolecular nucleophilic substitution (S_N2) mechanism.[1][2] The reaction is critically dependent on the nucleophilicity of the amine and the electrophilicity of the alkylating agent.

Key Mechanistic Steps:

  • Deprotonation of the Amine Salt: The starting material, this compound, is a salt. To generate the active, nucleophilic free amine, a base is required to neutralize the hydrochloride.

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the secondary amine acts as the nucleophile. It attacks the electrophilic methylene carbon (the carbon adjacent to the chlorine atom) of the 2-(2-chlorophenoxy)ethanamine.[1] This concerted step involves the formation of a new carbon-nitrogen bond and the simultaneous cleavage of the carbon-chlorine bond, with chloride acting as the leaving group.

  • Proton Transfer: The initial product of the nucleophilic attack is a tertiary ammonium salt. A base present in the reaction mixture then deprotonates this ammonium salt to yield the final, neutral tertiary amine product.[2]

The choice of base is crucial. It must be strong enough to deprotonate the ammonium salt but should not be overly nucleophilic to compete in side reactions. Common choices include inorganic bases like potassium carbonate (K₂CO₃) or organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA).[3][4]

Reaction_Mechanism cluster_0 Step 1: Free Amine Generation cluster_1 Step 2: Nucleophilic Attack (SN2) cluster_2 Step 3: Deprotonation Alkylamine_HCl R'NH-CH₂CH₂-O-Ar-Cl · HCl Free_Alkylamine R'NH-CH₂CH₂-O-Ar-Cl Alkylamine_HCl->Free_Alkylamine + Base Base1 Base Protonated_Base1 Base-H⁺ Cl⁻ Secondary_Amine R₂NH Intermediate [R₂NH⁺(CH₂CH₂-O-Ar-Cl)] Cl⁻ Secondary_Amine->Intermediate + Free_Alkylamine Base2 Base Final_Product R₂N-CH₂CH₂-O-Ar-Cl Intermediate->Final_Product + Base Protonated_Base2 Base-H⁺ Cl⁻

Caption: S_N2 mechanism for N-alkylation of a secondary amine.

Comprehensive Experimental Protocol

This protocol provides a general method for the N-alkylation of a generic secondary amine. Researchers should optimize conditions based on the specific substrate used.

Materials and Reagents
Reagent/MaterialGradeSupplier Example
Secondary Amine (e.g., Morpholine)Reagent Grade, >99%Sigma-Aldrich
This compoundSynthesis Grade, >98%Fisher Scientific
Potassium Carbonate (K₂CO₃), anhydrousACS GradeVWR
Acetonitrile (CH₃CN), anhydrousHPLC Grade, >99.8%MilliporeSigma
Ethyl Acetate (EtOAc)ACS GradeFisher Scientific
HexanesACS GradeVWR
Saturated Sodium Bicarbonate (NaHCO₃) solutionN/ALab-prepared
Brine (Saturated NaCl solution)N/ALab-prepared
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeSigma-Aldrich
Silica Gel60 Å, 230-400 meshSorbent Technologies
Round-bottom flask, reflux condenser, magnetic stir bar, heating mantleN/AStandard lab supplier
Safety Precautions
  • Personal Protective Equipment (PPE): Always wear safety goggles, a flame-resistant lab coat, and nitrile gloves.

  • Fume Hood: Conduct the entire experiment in a well-ventilated chemical fume hood.[5]

  • Reagent Handling: this compound is classified as a substance that causes severe skin burns and eye damage.[5][6] Avoid inhalation of dust and direct contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[5]

  • Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.

Step-by-Step Synthesis Procedure

G A 1. Setup & Reagent Addition - Add secondary amine (1.0 eq),  alkylating agent HCl salt (1.1 eq),  and K₂CO₃ (2.5 eq) to anhydrous  acetonitrile in a flask. B 2. Reaction - Stir mixture at 60-70 °C. - Monitor progress via TLC or LC-MS  until starting material is consumed  (typically 8-16 hours). A->B C 3. Work-up - Cool to RT, filter off solids. - Concentrate filtrate in vacuo. - Redissolve in EtOAc. B->C D 4. Extraction & Washing - Wash organic layer with water,  then brine. - Dry over anhydrous Na₂SO₄. C->D E 5. Purification - Filter off drying agent. - Concentrate crude product. - Purify by flash column  chromatography (EtOAc/Hexanes). D->E F 6. Characterization - Analyze pure fractions by  ¹H NMR, ¹³C NMR, and MS to  confirm structure and purity. E->F

Caption: General workflow for N-alkylation and purification.

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the secondary amine (10 mmol, 1.0 equiv.), this compound (11 mmol, 1.1 equiv.), and anhydrous potassium carbonate (25 mmol, 2.5 equiv.).

  • Solvent Addition: Add 40 mL of anhydrous acetonitrile to the flask.

  • Heating and Monitoring: Place the flask in a heating mantle and stir the suspension vigorously. Heat the reaction to 60-70 °C. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) every 2-4 hours until the secondary amine starting material is fully consumed.[7]

  • Cooling and Filtration: Once the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature. Filter the reaction mixture through a pad of Celite to remove the inorganic salts (K₂CO₃ and KCl). Rinse the flask and the filter cake with a small amount of ethyl acetate.

  • Solvent Removal: Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator to remove the solvent.

  • Aqueous Work-up: Dissolve the resulting crude residue in ethyl acetate (50 mL). Transfer the solution to a separatory funnel and wash sequentially with water (2 x 30 mL) and brine (1 x 30 mL).[7]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude tertiary amine.

  • Purification: Purify the crude product by flash column chromatography on silica gel.[8] A typical eluent system is a gradient of ethyl acetate in hexanes. Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to afford the final product.

Product Characterization

The identity and purity of the synthesized N-substituted 2-(2-chlorophenoxy)ethanamine should be confirmed using standard analytical techniques.

  • ¹H and ¹³C NMR Spectroscopy: Provides definitive structural information. Key diagnostic signals in the ¹H NMR spectrum include the triplet signals for the two methylene groups of the ethanamine linker and the aromatic protons of the chlorophenoxy group. The successful alkylation is confirmed by the disappearance of the N-H proton signal of the secondary amine starting material and characteristic shifts of the protons adjacent to the nitrogen.[9]

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired product, typically by identifying the molecular ion peak [M+H]⁺.

  • Infrared (IR) Spectroscopy: The disappearance of the N-H stretching vibration (typically found around 3300-3500 cm⁻¹) from the secondary amine starting material is a strong indicator of a successful reaction.[9]

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Insufficient base or inactive base.2. Reaction temperature too low.3. Inactive alkylating agent.1. Use freshly dried, powdered K₂CO₃. Ensure at least 2.2 equivalents are used.2. Increase reaction temperature in 10 °C increments.3. Verify the quality of the starting material.
Formation of Side Products 1. Presence of water in the reaction.2. Overly aggressive heating.1. Use anhydrous solvents and reagents.2. Maintain a consistent, moderate temperature.
Difficult Purification Product co-elutes with starting material or impurities.Adjust the polarity of the eluent system for column chromatography. A shallower gradient may be necessary to achieve better separation.

References

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  • A., G., & P., S. (2017). N-Dealkylation of Amines. Molecules, 22(12), 2134. Retrieved from [Link]

  • Chandrasekhar, S., et al. (2019). General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. Organic Letters, 21(23), 9469–9473. Retrieved from [Link]

  • Garg, N. K., Tan, M., & Johnson, M. T. (2023). Highly Efficient Base Catalyzed N-alkylation of Amines with Alcohols and β-Alkylation of Secondary Alcohols with Primary Alcohols. ChemCatChem. Retrieved from [Link]

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Application Notes and Protocols: The Strategic Role of 2-(2-Chlorophenoxy)ethanamine Hydrochloride in the Synthesis of Novel CNS-Active Agents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of the synthetic utility of 2-(2-Chlorophenoxy)ethanamine hydrochloride, a versatile precursor for the development of novel neuroleptic and central nervous system (CNS)-active drug candidates. While not a direct precursor to established tricyclic neuroleptics like loxapine or amoxapine, this aryloxyethanamine derivative serves as a critical building block for creating unique molecular architectures with potential antipsychotic, antidepressant, and other CNS-modulating properties. This document will detail the chemical rationale, step-by-step synthetic protocols, and mechanistic insights for leveraging this compound in drug discovery, with a specific focus on the synthesis of N-(2-(2-Chlorophenoxy)ethyl)cyclopropanamine, an experimental CNS agent.

Introduction: The Aryloxyethanamine Scaffold in Neuropharmacology

The aryloxyethanamine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its structural features—a substituted aromatic ring linked via an ether oxygen to an ethylamine side chain—provide an ideal framework for interaction with various G-protein coupled receptors (GPCRs) and neurotransmitter transporters in the central nervous system. The specific substitution on the phenyl ring and the nature of the substituents on the terminal amine nitrogen are key determinants of pharmacological activity, influencing receptor affinity, selectivity, and pharmacokinetic properties.

Neuroleptic drugs, or antipsychotics, have historically been classified as "typical" and "atypical," primarily distinguished by their side-effect profiles and their relative affinities for dopamine D2 and serotonin 5-HT2A receptors.[1][2] The development of novel neuroleptics aims to achieve broader efficacy against the positive, negative, and cognitive symptoms of psychosis with improved tolerability. The use of versatile building blocks like this compound allows for the systematic exploration of chemical space to identify next-generation CNS therapeutics.[3]

The 2-chloro substitution on the phenoxy ring is of particular strategic importance. This electron-withdrawing group can influence the pKa of the amine, alter the molecule's lipophilicity, and provide a site for potential metabolic transformations, all of which can be fine-tuned to optimize drug-like properties.

Core Application: Synthesis of N-(2-(2-Chlorophenoxy)ethyl)cyclopropanamine (Lilly 51641)

A prime example of the synthetic utility of this compound is in the preparation of N-(2-(2-Chlorophenoxy)ethyl)cyclopropanamine (also known as Lilly 51641), a compound investigated for its CNS activity.[4][5] This synthesis demonstrates a fundamental and widely applicable reaction in medicinal chemistry: the N-alkylation of a primary amine.

Synthetic Principle: Reductive Amination

The introduction of the cyclopropyl group onto the primary amine of 2-(2-Chlorophenoxy)ethanamine is efficiently achieved via a two-step, one-pot reductive amination process. This venerable and reliable transformation involves:

  • Imine Formation: The primary amine reacts with cyclopropanecarboxaldehyde to form a transient imine intermediate (a Schiff base). This reaction is typically acid-catalyzed and involves the reversible loss of water.

  • Reduction: The imine is then reduced in situ to the corresponding secondary amine using a mild reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB). STAB is often preferred as it is less basic and more selective for imines over aldehydes.

This method is superior to direct N-alkylation with a cyclopropyl halide, which can be prone to over-alkylation and other side reactions.

Experimental Workflow Diagram

G cluster_0 Reaction Setup cluster_1 Work-up & Isolation cluster_2 Purification start 2-(2-Chlorophenoxy)ethanamine HCl + Cyclopropanecarboxaldehyde + Solvent (e.g., Methanol) reductant Add Sodium Borohydride (NaBH4) in portions start->reductant Form Imine Intermediate stir Stir at Room Temperature reductant->stir Reduction quench Quench with Water stir->quench extract Extract with Organic Solvent (e.g., Ethyl Acetate) quench->extract dry Dry Organic Layer (e.g., Na2SO4) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify via Column Chromatography or Recrystallization concentrate->purify final N-(2-(2-Chlorophenoxy)ethyl)cyclopropanamine purify->final

Caption: Workflow for the synthesis of N-(2-(2-Chlorophenoxy)ethyl)cyclopropanamine.

Detailed Laboratory Protocol

Materials:

  • This compound

  • Cyclopropanecarboxaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol (anhydrous)

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Deionized water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Ice bath

Procedure:

  • Amine Free-Basing: In a 100 mL round-bottom flask, dissolve 2.0 g of this compound in 20 mL of deionized water. Slowly add a saturated solution of sodium bicarbonate with stirring until the pH of the solution is ~8-9. This converts the hydrochloride salt to the free amine.

  • Extraction of Free Amine: Extract the aqueous solution with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine (1 x 15 mL), and dry over anhydrous sodium sulfate.

  • Filtration and Concentration: Filter off the sodium sulfate and concentrate the filtrate under reduced pressure to yield the free amine as an oil.

  • Imine Formation: Dissolve the resulting oil in 30 mL of anhydrous methanol. To this solution, add 1.1 equivalents of cyclopropanecarboxaldehyde. Stir the mixture at room temperature for 1 hour to facilitate the formation of the imine intermediate.

  • Reduction: Cool the reaction mixture in an ice bath. Slowly add 1.5 equivalents of sodium borohydride in small portions over 30 minutes, ensuring the temperature remains below 10 °C.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 4 hours, or until TLC analysis indicates the consumption of the imine intermediate.

  • Work-up: Carefully quench the reaction by the slow addition of 10 mL of deionized water. Remove the methanol under reduced pressure.

  • Final Extraction: To the remaining aqueous layer, add 20 mL of ethyl acetate. Separate the layers, and extract the aqueous layer with another 2 x 15 mL of ethyl acetate.

  • Drying and Concentration: Combine the organic extracts, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude product.

  • Purification: Purify the crude N-(2-(2-Chlorophenoxy)ethyl)cyclopropanamine by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to yield the pure product.[5]

Quantitative Data Summary
ParameterValue
Molecular FormulaC₁₁H₁₄ClNO
Molecular Weight211.69 g/mol
Appearance (Predicted)Colorless to pale yellow oil
Boiling Point (Predicted)> 250 °C
Typical Yield75-85%

Mechanism of Action & Biological Rationale

While detailed clinical data on N-(2-(2-Chlorophenoxy)ethyl)cyclopropanamine is limited, its structural motifs suggest potential interactions with key CNS targets. Many neuroleptics and antidepressants function by modulating monoamine neurotransmitter systems, including dopamine and serotonin pathways.[6][7]

The N-cyclopropyl group is a particularly interesting feature. It can confer unique metabolic stability and may influence receptor binding affinity and intrinsic activity. For example, in some contexts, N-cyclopropyl moieties are found in partial agonists of dopamine receptors, a mechanism that is central to the action of some atypical antipsychotics like aripiprazole. Partial agonism at D2 autoreceptors can lead to a stabilization of dopaminergic neurotransmission, reducing hyperactivity in some brain regions while enhancing it in others, which is thought to contribute to efficacy against both positive and negative symptoms of schizophrenia.

Hypothesized Signaling Pathway Interaction

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Drug N-(2-(2-Chlorophenoxy)ethyl)cyclopropanamine D2_Auto Dopamine D2 Autoreceptor Drug->D2_Auto Partial Agonist Activity DA_Release Dopamine Release D2_Auto->DA_Release Inhibitory Feedback (Modulated) D2_Post Postsynaptic D2 Receptor DA_Release->D2_Post Dopamine Binding Signal Downstream Signaling (e.g., ↓cAMP) D2_Post->Signal Response Antipsychotic Effect Signal->Response

Caption: Hypothesized partial agonism at D2 autoreceptors by the synthesized compound.

Conclusion and Future Directions

This compound stands as a valuable and strategically important starting material for the synthesis of novel CNS-active compounds. The protocol detailed for the synthesis of N-(2-(2-Chlorophenoxy)ethyl)cyclopropanamine illustrates a robust and adaptable method for generating derivatives with potential neuroleptic properties. The true value of this precursor lies in its capacity to serve as a foundation for combinatorial library synthesis, enabling the systematic exploration of structure-activity relationships by varying the N-substituent. Future work should focus on synthesizing a broader range of analogues and subjecting them to comprehensive pharmacological screening to elucidate their receptor binding profiles and functional activities, thereby paving the way for the discovery of new and improved treatments for complex neuropsychiatric disorders.

References

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Application Notes and Protocols for the Synthesis of Substituted Quinolines via a Modified Friedländer Approach

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Friedländer Synthesis and a Two-Step Strategy for Novel Quinolines

The Friedländer synthesis, first reported in 1882, is a cornerstone reaction in heterocyclic chemistry, providing a robust and versatile method for the construction of the quinoline scaffold.[1][2] This reaction typically involves the acid- or base-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active α-methylene group, such as a ketone or aldehyde.[1][2] The resulting quinoline core is a privileged structure in medicinal chemistry, forming the basis for a wide range of pharmaceuticals with diverse biological activities, including antimalarial, anticancer, and anti-inflammatory properties.

This application note addresses a synthetic challenge: the preparation of a substituted quinoline from a 2-aminoaryl ketone and 2-(2-chlorophenoxy)ethanamine hydrochloride. A direct Friedländer reaction between these two substrates is not feasible, as the amine hydrochloride does not possess the required α-methylene carbonyl moiety for the key condensation step. Therefore, we present a detailed two-step protocol to achieve the desired synthesis. The proposed strategy involves:

  • Oxidation of the primary amine: Conversion of 2-(2-chlorophenoxy)ethanamine into the corresponding aldehyde, 2-(2-chlorophenoxy)acetaldehyde. This creates the necessary carbonyl compound for the subsequent cyclization.

  • Friedländer Annulation: The classical acid-catalyzed condensation of the in-situ generated or isolated aldehyde with a 2-aminoaryl ketone to form the target quinoline.

This guide is intended for researchers, scientists, and drug development professionals, providing in-depth protocols, mechanistic insights, and practical considerations for the successful synthesis and characterization of novel quinoline derivatives.

Mechanistic Rationale

The overall synthetic strategy is depicted below. The initial step is the oxidation of the primary amine to an aldehyde. While several methods exist for the oxidation of primary alcohols to aldehydes, the direct oxidation of primary amines to aldehydes is less common but achievable. Reagents such as Dess-Martin periodinane (DMP) have been shown to be effective for the oxidation of alcohols under mild conditions and have also been reported to oxidize amines.[3][4] The second step is the well-established Friedländer annulation, which proceeds through an initial aldol-type condensation between the 2-aminoaryl ketone and the newly formed aldehyde, followed by cyclization and dehydration to yield the aromatic quinoline ring.[5]

G cluster_0 Step 1: Oxidation cluster_1 Step 2: Friedländer Synthesis Amine 2-(2-Chlorophenoxy)ethanamine hydrochloride Aldehyde 2-(2-Chlorophenoxy)acetaldehyde Amine->Aldehyde Oxidation (e.g., DMP) Quinoline Substituted Quinoline Aldehyde->Quinoline Ketone 2-Aminoaryl Ketone Ketone->Quinoline

Caption: Overall two-step synthetic workflow.

Detailed Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times. Please consult the Safety Data Sheets (SDS) for all reagents before use.[6][7][8][9][10][11][12]

PART 1: Oxidation of this compound to 2-(2-Chlorophenoxy)acetaldehyde

This protocol utilizes Dess-Martin periodinane (DMP) for the oxidation of the primary amine to the corresponding aldehyde.[3][4] This reaction should be performed under an inert atmosphere to prevent moisture from affecting the DMP.

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (mmol)Molar Equivalent
This compound6536-19-2208.085.01.0
Dess-Martin Periodinane (DMP)87413-09-0424.146.01.2
Sodium bicarbonate (NaHCO₃)144-55-884.0110.02.0
Dichloromethane (DCM), anhydrous75-09-284.93--
Diethyl ether60-29-774.12--
Sodium thiosulfate (Na₂S₂O₃)7772-98-7158.11--
Saturated aqueous sodium bicarbonate solution----
Anhydrous magnesium sulfate (MgSO₄)7487-88-9120.37--

Procedure:

  • Neutralization of the amine hydrochloride: To a round-bottom flask, add this compound (1.04 g, 5.0 mmol) and anhydrous dichloromethane (DCM, 20 mL). Cool the suspension to 0 °C in an ice bath.

  • Slowly add sodium bicarbonate (0.84 g, 10.0 mmol) to the suspension with stirring. Allow the mixture to stir at 0 °C for 30 minutes to neutralize the hydrochloride salt.

  • Oxidation: In a separate flask, dissolve Dess-Martin Periodinane (2.54 g, 6.0 mmol) in anhydrous DCM (30 mL).

  • Slowly add the DMP solution to the amine suspension at 0 °C over 15-20 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 hexanes:ethyl acetate eluent).

  • Workup: Upon completion, cool the reaction mixture back to 0 °C and quench by the slow addition of a saturated aqueous solution of sodium thiosulfate (20 mL) and a saturated aqueous solution of sodium bicarbonate (20 mL).

  • Stir the biphasic mixture vigorously for 15-20 minutes until the solid dissolves.

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-(2-chlorophenoxy)acetaldehyde.

  • The crude aldehyde can be used directly in the next step or purified by flash column chromatography on silica gel if necessary.

PART 2: Friedländer Synthesis of the Quinoline Derivative

This protocol describes the acid-catalyzed condensation of a 2-aminoaryl ketone (using 2-aminobenzophenone as a representative example) with the aldehyde synthesized in Part 1.[13]

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (mmol)Molar Equivalent
2-Aminobenzophenone2835-77-0197.235.01.0
2-(2-Chlorophenoxy)acetaldehyde (crude)-170.59~5.0~1.0
Ethanol (EtOH)64-17-546.07--
Concentrated Sulfuric Acid (H₂SO₄)7664-93-998.08catalytic-
Sodium bicarbonate (saturated solution)----
Ethyl acetate (EtOAc)141-78-688.11--
Hexanes110-54-386.18--

Procedure:

  • Reaction Setup: To a round-bottom flask, add 2-aminobenzophenone (0.99 g, 5.0 mmol) and the crude 2-(2-chlorophenoxy)acetaldehyde (~5.0 mmol) from the previous step.

  • Dissolve the reactants in ethanol (25 mL).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (2-3 drops) to the solution.

  • Reaction: Heat the mixture to reflux (approximately 80 °C) and maintain for 4-8 hours. Monitor the reaction progress by TLC.

  • Workup: After the reaction is complete, cool the mixture to room temperature.

  • Slowly pour the reaction mixture into a beaker containing ice-cold water (100 mL).

  • Neutralize the solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • A precipitate of the crude quinoline product should form. If not, extract the aqueous mixture with ethyl acetate (3 x 30 mL).

  • Purification: If a precipitate forms, collect the solid by vacuum filtration, wash with cold water, and air dry. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate). If an extraction was performed, combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The residue can then be purified by flash column chromatography on silica gel.

G Start Start Neutralize Neutralize Amine HCl Start->Neutralize Oxidize Oxidize with DMP Neutralize->Oxidize Workup1 Quench and Extract Oxidize->Workup1 Aldehyde Crude Aldehyde Workup1->Aldehyde Condense Condense with 2-Aminoaryl Ketone Aldehyde->Condense Reflux Reflux with Acid Catalyst Condense->Reflux Workup2 Neutralize and Isolate Reflux->Workup2 Purify Purify Product Workup2->Purify Characterize Characterize Final Product Purify->Characterize End End Characterize->End

Caption: Experimental workflow for the two-step synthesis.

Characterization of the Final Product

The structure of the synthesized quinoline derivative should be confirmed using a combination of spectroscopic techniques.

  • ¹H and ¹³C NMR Spectroscopy: The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the quinoline core and the substituent groups. The ¹³C NMR will confirm the number of unique carbon atoms in the molecule. The chemical shifts will be influenced by the substitution pattern.[14][15]

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the C=C and C=N stretching vibrations of the quinoline ring, as well as bands corresponding to the substituents.[16][17][18]

  • Mass Spectrometry (MS): Mass spectrometry will provide the molecular weight of the synthesized compound. The fragmentation pattern can also offer structural information.[19][20][21]

Expected Spectroscopic Data for a Representative Substituted Quinoline:

TechniqueExpected Observations
¹H NMR Aromatic protons of the quinoline ring typically appear in the range of δ 7.0-9.0 ppm. Protons of the substituent groups will appear in their characteristic regions.
¹³C NMR Aromatic carbons of the quinoline ring will resonate in the δ 120-160 ppm region. The number of signals will depend on the symmetry of the molecule.
IR (cm⁻¹) Aromatic C-H stretching (~3050-3150), C=C and C=N stretching (~1500-1650), C-O-C stretching (~1200-1250), and C-Cl stretching (~600-800).
Mass Spec A molecular ion peak (M⁺) corresponding to the calculated molecular weight of the target quinoline. Fragmentation patterns may involve the loss of substituents or cleavage of the quinoline ring.[19][20][21]

References

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  • J&K Scientific LLC. (2021, March 23). Swern Oxidation. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Swern Oxidation. Retrieved from [Link]

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Application Note: A Robust, Validated HPLC Method for the Analysis of 2-(2-Chlorophenoxy)ethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a highly specific and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-(2-Chlorophenoxy)ethanamine hydrochloride. This compound is a key intermediate in the synthesis of various pharmaceutical agents, and its purity is critical to ensure the safety and efficacy of the final drug product. The method presented here is developed for accuracy, precision, and reliability, making it suitable for quality control and stability testing in research and drug development settings. The protocol is grounded in established chromatographic principles and validated according to the International Council for Harmonisation (ICH) guidelines.

Introduction: The Analytical Challenge

This compound is a primary amine containing a chlorinated aromatic moiety. The analytical challenge in developing an HPLC method for such a compound lies in achieving good peak shape and retention for a polar, basic compound while ensuring sufficient resolution from potential process-related impurities and degradation products. The presence of the chlorophenoxy group provides a chromophore suitable for UV detection. This application note addresses these challenges by providing a comprehensive, step-by-step protocol from method development to full validation.

Physicochemical Properties of the Analyte

A thorough understanding of the analyte's properties is fundamental to developing a robust HPLC method. While specific experimental data for this compound is not widely published, we can infer its key properties from structurally similar compounds.

PropertyEstimated Value/CharacteristicRationale and Impact on Method Development
Chemical Structure The structure contains a primary amine, making it basic, and a chlorophenyl group, which is a chromophore.
Molecular Formula C₈H₁₀ClNO・HCl
Molecular Weight 208.09 g/mol Based on the molecular weight of the related compound 2-Hydroxy-2-(2-chlorophenyl)ethylamine hydrochloride[1][2].
pKa (amine) ~9-10Estimated based on typical primary amines. To ensure consistent retention and good peak shape, the mobile phase pH should be controlled to be at least 2 pH units below the pKa of the amine, keeping it in a single, protonated form.
Solubility Likely soluble in water and polar organic solvents.The hydrochloride salt form enhances aqueous solubility. A related compound, 2-chloroethylamine hydrochloride, is water-soluble[3]. This allows for straightforward sample and standard preparation in the mobile phase or a similar diluent.
UV Maximum (λmax) ~272-279 nmInferred from 2-chlorophenoxyacetic acid, which has a similar chromophore and exhibits a λmax at 272 nm and 279 nm in acidic solution[4]. This provides a strong starting point for selecting the detection wavelength.

Recommended HPLC Method Parameters

The following HPLC conditions have been optimized to provide excellent peak shape, resolution, and sensitivity for the analysis of this compound.

ParameterRecommended ConditionJustification
HPLC System Any standard HPLC or UHPLC system with a UV detectorThe method is designed to be robust and transferable across different platforms.
Column C18, 4.6 x 150 mm, 5 µmA C18 column is a versatile and robust choice for the separation of aromatic compounds[5]. The dimensions provide a good balance between resolution, analysis time, and backpressure.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterTFA acts as an ion-pairing agent, improving the peak shape of the basic analyte by masking residual silanol interactions on the silica-based stationary phase. The low pH (~2) ensures the primary amine is fully protonated.
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in AcetonitrileAcetonitrile is a common organic modifier in reversed-phase HPLC, offering good elution strength and low viscosity[5].
Gradient Elution 10% B to 70% B over 15 minutesA gradient elution is employed to ensure the elution of the main analyte with a good peak shape and to separate it from potential impurities with different polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Detection Wavelength 275 nmBased on the UV absorbance characteristics of the chlorophenoxy chromophore[4].
Injection Volume 10 µLA typical injection volume for standard HPLC analysis.
Sample Diluent Mobile Phase A / Water:Acetonitrile (90:10 v/v)To ensure compatibility with the mobile phase and prevent peak distortion.

Experimental Protocols

Preparation of Solutions

Mobile Phase A (0.1% TFA in Water):

  • Add 1.0 mL of Trifluoroacetic Acid to 1000 mL of HPLC-grade water.

  • Mix thoroughly and degas before use.

Mobile Phase B (0.1% TFA in Acetonitrile):

  • Add 1.0 mL of Trifluoroacetic Acid to 1000 mL of HPLC-grade acetonitrile.

  • Mix thoroughly and degas before use.

Sample Diluent (Water:Acetonitrile, 90:10 v/v):

  • Combine 900 mL of HPLC-grade water with 100 mL of HPLC-grade acetonitrile.

  • Mix thoroughly.

Standard Stock Solution (1.0 mg/mL):

  • Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.

  • Dissolve in and dilute to volume with the sample diluent.

  • Mix thoroughly to ensure complete dissolution.

Working Standard Solution (0.1 mg/mL):

  • Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask.

  • Dilute to volume with the sample diluent and mix well.

Sample Preparation (for a drug substance):

  • Accurately weigh approximately 25 mg of the this compound sample into a 25 mL volumetric flask.

  • Dissolve in and dilute to volume with the sample diluent.

  • Mix thoroughly.

  • Pipette 5.0 mL of this solution into a 50 mL volumetric flask.

  • Dilute to volume with the sample diluent and mix well.

  • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.

HPLC System Setup and Operation
  • Equilibrate the HPLC system with the initial mobile phase composition (10% B) for at least 30 minutes or until a stable baseline is achieved.

  • Perform a blank injection (diluent) to ensure the system is clean.

  • Inject the working standard solution multiple times (e.g., n=5) to check for system suitability.

  • Inject the prepared sample solutions.

Method Validation Protocol

This HPLC method should be validated in accordance with ICH Q2(R2) guidelines to ensure it is suitable for its intended purpose[6]. The following validation parameters should be assessed:

System Suitability

System suitability testing is an integral part of any analytical procedure and ensures the chromatographic system is performing adequately.

ParameterAcceptance Criteria
Tailing Factor (T) T ≤ 2.0
Theoretical Plates (N) N ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0% for n=5 injections
Relative Standard Deviation (RSD) of Retention Time ≤ 1.0% for n=5 injections
Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

  • Procedure: Analyze a blank (diluent), a placebo (if applicable), a solution of the reference standard, and the sample solution. Stress studies (e.g., acid, base, oxidative, thermal, and photolytic degradation) should be performed to demonstrate that the method can separate the main peak from any degradation products.

  • Acceptance Criteria: The peak for this compound in the sample should be free from any co-eluting peaks from the blank, placebo, or known impurities. Peak purity analysis using a diode array detector can be used to support specificity.

Linearity

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Procedure: Prepare a series of at least five solutions of this compound reference standard over a concentration range of 50% to 150% of the working concentration (e.g., 0.05 mg/mL to 0.15 mg/mL).

  • Acceptance Criteria: The correlation coefficient (r²) of the calibration curve (peak area vs. concentration) should be ≥ 0.999.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value.

  • Procedure: Accuracy should be assessed using a minimum of nine determinations over a minimum of three concentration levels covering the specified range (e.g., 80%, 100%, and 120% of the working concentration). This can be performed by spiking a placebo with known amounts of the reference standard or by comparing the results to a well-characterized standard.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision

Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the relative standard deviation (RSD).

  • Repeatability (Intra-assay precision): Analyze a minimum of six replicate preparations of the sample at 100% of the test concentration on the same day, with the same analyst and equipment.

  • Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Acceptance Criteria: The RSD for both repeatability and intermediate precision should be ≤ 2.0%.

Robustness

The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

  • Procedure: Introduce small variations to the method parameters, such as:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2 °C)

    • Mobile phase composition (e.g., percentage of acetonitrile ± 2%)

    • Detection wavelength (± 2 nm)

  • Acceptance Criteria: The system suitability parameters should still be met, and the results should not be significantly affected by these minor changes.

Workflow and Data Presentation

The overall workflow for the analysis of this compound is depicted in the following diagram.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation SystemEquilibration System Equilibration MobilePhase->SystemEquilibration Standard Standard Solution Preparation SystemSuitability System Suitability Testing Standard->SystemSuitability Sample Sample Solution Preparation Analysis Sample Analysis Sample->Analysis SystemEquilibration->SystemSuitability SystemSuitability->Analysis Integration Peak Integration Analysis->Integration Calculation Quantification Integration->Calculation Report Report Generation Calculation->Report

Figure 1. HPLC Analysis Workflow.

Conclusion

The HPLC method described in this application note provides a reliable and robust solution for the quantitative analysis of this compound. The use of a standard C18 column and a simple acidic mobile phase makes the method readily transferable to most analytical laboratories. The comprehensive validation protocol ensures that the method is suitable for its intended purpose in a regulated environment, providing confidence in the quality of this important pharmaceutical intermediate.

References

  • PubChem. (n.d.). 2-Chlorophenoxyacetic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • U.S. Pharmacopeia. (n.d.). <621> Chromatography. Retrieved from [Link]

  • Horváth, C., Melander, W., & Molnár, I. (1976). Solvophobic interactions in liquid chromatography with nonpolar stationary phases.
  • International Council for Harmonisation. (2022). ICH Harmonised Guideline Q2(R2): Validation of Analytical Procedures. Retrieved from [Link]

  • Google Patents. (n.d.). CN109765305B - High performance liquid detection method for 2-chloroethylamine hydrochloride.
  • Nikolaychuk, V. (2022). UV spectra of aqueous or ethanolic solutions of twenty-seven active pharmaceutical ingredients. Research Results in Pharmacology, 8(3), 87-95.
  • PubChem. (n.d.). 2-(4-Chlorophenoxy)ethylamine. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloroethylamine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Understanding the Latest Revisions to USP <621>. Retrieved from [Link]

  • LCGC International. (2024). Are You Sure You Understand USP <621>? Retrieved from [Link]

  • U.S. Pharmacopeia. (2022). <621> Chromatography. Retrieved from [Link]

  • European Medicines Agency. (2023). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link]

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Protocol for the Purification of 2-(2-Chlorophenoxy)ethanamine Hydrochloride by Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

This application note provides a comprehensive guide to the purification of 2-(2-Chlorophenoxy)ethanamine hydrochloride, a key intermediate in pharmaceutical synthesis. The protocol details a robust recrystallization procedure designed to effectively remove process-related impurities. Emphasis is placed on the scientific principles behind solvent selection, crystallization kinetics, and impurity removal, enabling researchers to adapt and optimize the method for maximum purity and yield. This guide is intended for researchers, chemists, and drug development professionals seeking a reliable method for obtaining high-purity this compound.

Introduction: The Critical Role of Purity

This compound serves as a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). The purity of such intermediates is paramount, as impurities can carry through the synthetic route, potentially impacting the final API's efficacy, safety, and stability. The presence of even trace amounts of process-related impurities, such as unreacted starting materials or byproducts, can lead to downstream purification challenges and compromise the quality of the final drug product[1][2].

Recrystallization is a powerful and widely used technique for the purification of solid organic compounds.[3][4] The method is based on the principle that the solubility of a compound in a solvent generally increases with temperature.[5] By dissolving the impure solid in a suitable solvent at an elevated temperature and then allowing it to cool, the desired compound crystallizes out of the solution in a purer form, while the impurities remain dissolved in the surrounding solution (mother liquor).[3][5] This application note provides a detailed, step-by-step protocol for the recrystallization of this compound, grounded in the fundamental principles of crystallization science.

Physicochemical Properties of this compound

A thorough understanding of the compound's physical and chemical properties is essential for developing an effective recrystallization protocol. As a hydrochloride salt, the compound is expected to be a polar solid with appreciable solubility in polar solvents.

PropertyValueSource
Chemical Formula C₈H₁₀ClNO · HCl[6][7]
Molecular Weight 208.09 g/mol [8][9]
Appearance White to off-white or light brown solid/crystalline powder[8][10]
Solubility Profile As a hydrochloride salt of an amine, it is generally soluble in water and lower alcohols (e.g., methanol, ethanol).[10][11][12] Its solubility is expected to be low in non-polar organic solvents.General Chemical Principles

The Science of Recrystallization: A Self-Validating System

The success of recrystallization hinges on the selection of an appropriate solvent system. An ideal solvent should exhibit a steep solubility curve for the target compound, meaning it dissolves the compound well at high temperatures but poorly at low temperatures.[3][4][13]

The Seven Pillars of Solvent Selection

The choice of solvent is the most critical parameter in recrystallization. The following criteria must be met to ensure an efficient and effective purification process:

  • High Solubilizing Power at Elevated Temperatures: The solvent must dissolve the compound completely at or near its boiling point to ensure a saturated solution.[5][13]

  • Low Solubilizing Power at Low Temperatures: Upon cooling, the solvent's ability to dissolve the compound should decrease significantly, maximizing the recovery of the purified solid.[4][13]

  • Appropriate Impurity Solubility: Impurities should either be highly soluble in the solvent at all temperatures (remaining in the mother liquor) or completely insoluble in the hot solvent (allowing for removal by hot filtration).[3][5]

  • Chemical Inertness: The solvent must not react with the compound being purified.[3][13]

  • Volatility: The solvent should have a relatively low boiling point to facilitate its removal from the purified crystals during the drying step.[3]

  • Crystal Quality: The solvent should promote the formation of well-defined, non-oily crystals.

  • Safety and Cost: The solvent should be non-flammable, have low toxicity, and be cost-effective.[3]

Potential Process-Related Impurities

The crude this compound may contain several impurities stemming from its synthesis. Common synthetic routes suggest the potential presence of:

  • Unreacted Starting Materials: Such as 2-chlorophenol.

  • Byproducts: Formed from side reactions during synthesis.

  • Isomeric Impurities: For instance, 4-chlorophenoxy derivatives if the starting materials were not isomerically pure.

  • Hydrolysis Products: Chloroacetic acid is a potential impurity from related syntheses.[14]

A solvent system must be chosen to effectively separate these impurities from the desired product. Given the amine hydrochloride nature of the target compound, polar protic solvents like ethanol or isopropanol are excellent starting points.[11]

Experimental Protocols

This section provides a detailed methodology for selecting a suitable solvent and performing the bulk recrystallization.

Mandatory Workflow Visualization

The following diagram outlines the logical flow of the recrystallization process, from the initial crude material to the final, purified product.

G cluster_prep Preparation & Dissolution cluster_purify Purification cluster_isolate Isolation & Drying Crude Crude Solid Solvent Select Solvent Crude->Solvent Characterize Dissolve Dissolve in Minimal Hot Solvent Solvent->Dissolve Add Solvent HotFilt Hot Filtration (If Insoluble Impurities Exist) Dissolve->HotFilt Transfer Cool Slow Cooling & Crystallization Dissolve->Cool If no insoluble impurities HotFilt->Cool Cool Filtrate VacFilt Vacuum Filtration Cool->VacFilt Collect Crystals Wash Wash with Cold Solvent VacFilt->Wash Rinse Dry Dry Crystals Wash->Dry Transfer Pure Pure Product Dry->Pure Analyze

Caption: Workflow for the purification of 2-(2-Chlorophenoxy)ethanamine HCl.

Protocol 1: Small-Scale Solvent Screening

Before committing to a bulk purification, it is imperative to identify the optimal solvent or solvent mixture through a small-scale screening process.

Materials:

  • Crude this compound

  • Test tubes

  • Hot plate or water bath

  • Selection of solvents: Deionized water, ethanol, isopropanol, methanol, acetone.

Procedure:

  • Place approximately 50 mg of the crude solid into several separate test tubes.

  • To each test tube, add a different solvent dropwise at room temperature, gently agitating after each addition. Note the solubility at room temperature. A suitable solvent should not dissolve the compound readily at this stage.[4]

  • For solvents that do not dissolve the compound at room temperature, gently heat the test tube in a water bath or on a hot plate. Continue adding the solvent dropwise until the solid just dissolves. Record the approximate volume of solvent used.

  • Allow the clear, hot solutions to cool slowly to room temperature.

  • Once at room temperature, place the test tubes in an ice-water bath for 15-20 minutes to maximize crystal formation.

  • Observe the quantity and quality of the crystals formed. An ideal solvent will yield a large crop of well-defined crystals.

Protocol 2: Bulk Recrystallization

Based on the results from the solvent screening, proceed with the bulk purification. Isopropanol or ethanol are often effective choices for amine hydrochloride salts.

Materials & Equipment:

  • Crude this compound

  • Optimal solvent determined from Protocol 1

  • Erlenmeyer flasks (at least two)

  • Hot plate with stirring capability

  • Büchner funnel and vacuum flask

  • Filter paper

  • Watch glass

  • Vacuum oven

Procedure:

  • Dissolution: Place the crude solid into an Erlenmeyer flask with a stir bar. Add a small amount of the chosen solvent and begin heating on a hot plate with gentle stirring. Continue to add small portions of the hot solvent until the solid has completely dissolved. Crucially, use the minimum amount of hot solvent necessary to achieve dissolution to ensure the solution is saturated upon cooling. [4][5]

  • Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a hot filtration. To do this, pre-heat a second Erlenmeyer flask and a stemless funnel on the hot plate. Place a fluted piece of filter paper in the funnel and quickly pour the hot solution through it into the clean, pre-heated flask. This step prevents the desired compound from crystallizing prematurely on the funnel.[4]

  • Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals, as it allows impurities to be excluded from the growing crystal lattice.[4]

  • Induce Maximum Yield: Once the flask has reached room temperature and crystal formation appears to have ceased, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the solution.

  • Isolation and Washing: Collect the purified crystals by vacuum filtration using a Büchner funnel.[14] Ensure the filter paper is wetted with a small amount of the cold recrystallization solvent before pouring the crystal slurry. Once the mother liquor has been drawn through, wash the crystals on the filter paper with a minimal amount of fresh, ice-cold solvent to rinse away any remaining impurities.

  • Drying: Carefully transfer the washed crystals to a pre-weighed watch glass or drying dish. Dry the product to a constant weight, preferably in a vacuum oven at a moderate temperature (e.g., 40-50 °C) to remove all residual solvent.

Quality Assessment of Purified Product

The purity of the final product should be verified to ensure the recrystallization was successful. Standard analytical techniques include:

  • Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. Impurities typically depress and broaden the melting point range.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive method for quantifying the purity of the compound and detecting any remaining impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the chemical structure and identify impurities by the presence of extraneous signals.

By following this detailed protocol, researchers can consistently obtain high-purity this compound suitable for the rigorous demands of pharmaceutical research and development.

References

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • University of California, Los Angeles (UCLA) Chemistry Department. (n.d.). Recrystallization. Retrieved from [Link]

  • University of Rochester Chemistry Department. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet. Education in Chemistry. Retrieved from [Link]

  • Wired Chemist. (n.d.). Recrystallization. Retrieved from [Link]

  • ChemBK. (2024). [2-(2-chlorophenoxy)ethyl]amine hydrochloride. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11969, 2-Chlorophenoxyacetic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3048671, Ethylamine, 2-chloro-N-(2-methoxyphenoxyethyl)-N-(2-methylphenoxyethyl)-, hydrochloride. Retrieved from [Link]

  • Reddit. (2019). Recrystallization with two solvents. r/Chempros. Retrieved from [Link]

  • ResearchGate. (2015). HILIC–MS Determination of Genotoxic Impurity of 2-Chloro- N -(2-Chloroethyl)Ethanamine in the Vortioxetine Manufacturing Process. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2794191, 2-(4-Chlorophenoxy)ethylamine. Retrieved from [Link]

  • Vihita Bio Chem Pvt Ltd. (n.d.). 2-(2-Methoxy Phenoxy) Ethyl Amine HCL Manufacturer,Supplier in Ankleshwar,Gujarat. Retrieved from [Link]

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Synthesis of a Bis(iodo-phenol) Diamine Precursor: A Detailed Guide to the Preparation of N,N'-Bis(2-hydroxy-5-iodobenzyl)ethane-1,2-diamine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive methodology for the synthesis of N,N'-bis(2-hydroxy-5-iodobenzyl)ethane-1,2-diamine, a valuable precursor for the development of metal-based catalysts, advanced materials, and potential therapeutic agents. The synthesis is achieved through a robust and well-documented two-step process involving the initial formation of a Schiff base from 5-iodosalicylaldehyde and ethylenediamine, followed by its selective reduction. This guide elucidates the underlying chemical principles, provides a detailed, step-by-step experimental protocol, and outlines the necessary safety precautions and characterization techniques.

Introduction and Scientific Context

The direct nucleophilic aromatic substitution (SNAr) on dihalogenated phenols, such as 2-chloro-4-iodophenol, with amines presents a complex synthetic challenge. The reaction outcome is highly dependent on the conditions employed, as the selectivity for substituting the chloro versus the iodo group is governed by competing reaction mechanisms. In uncatalyzed SNAr reactions, the rate is often dictated by the nucleophilic attack, favoring the displacement of the more electronegative halogen (Cl over I) which better stabilizes the intermediate Meisenheimer complex.[1][2][3] Conversely, in metal-catalyzed cross-coupling reactions, such as the Ullmann[1][4][5] or Buchwald-Hartwig aminations,[6][7][8] the oxidative addition step is often rate-determining, leading to preferential reaction at the weaker carbon-iodine bond.

To circumvent this ambiguity and provide a reliable synthetic route to a structurally related and valuable precursor, this guide details the synthesis of N,N'-bis(2-hydroxy-5-iodobenzyl)ethane-1,2-diamine. This molecule serves as an excellent ligand for a variety of metal ions and is a key building block for more complex molecular architectures. The described method is a two-step sequence that is both high-yielding and readily scalable.

Reaction Pathway Overview

The synthesis proceeds in two distinct stages, as illustrated below:

  • Schiff Base Condensation: 5-Iodosalicylaldehyde is reacted with ethylenediamine in a condensation reaction to form the corresponding bis-Schiff base, (E,E)-N,N'-bis((2-hydroxy-5-iodosalicylidene))ethane-1,2-diamine. This reaction is typically carried out in an alcoholic solvent under reflux.[9]

  • Reduction of the Imine Bonds: The resulting Schiff base is then reduced to the target diamine precursor. Sodium borohydride (NaBH₄) is an effective and selective reducing agent for this transformation, converting the imine double bonds to single bonds without affecting the aromatic rings or the hydroxyl groups.[2]

G cluster_0 Step 1: Schiff Base Condensation cluster_1 Step 2: Reduction 5-Iodosalicylaldehyde 5-Iodosalicylaldehyde Schiff_Base Bis-Schiff Base Intermediate 5-Iodosalicylaldehyde->Schiff_Base + Ethylenediamine (Ethanol, Reflux) Ethylenediamine Ethylenediamine Final_Product N,N'-Bis(2-hydroxy-5-iodobenzyl) ethane-1,2-diamine Schiff_Base->Final_Product + NaBH₄ (Methanol)

Safety and Handling

Mandatory Safety Precautions: All manipulations must be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, is required at all times.

Compound CAS Number Key Hazards
5-Iodosalicylaldehyde 531-85-1Skin irritant, eye irritant, respiratory irritant.
Ethylenediamine 107-15-3Flammable liquid and vapor, toxic in contact with skin, causes severe skin burns and eye damage, may cause allergic skin or respiratory reactions.[10]
Sodium Borohydride 16940-66-2Flammable solid, toxic if swallowed, causes severe skin burns and eye damage. Reacts with water to produce flammable hydrogen gas.
Ethanol 64-17-5Highly flammable liquid and vapor.
Methanol 67-56-1Highly flammable liquid and vapor, toxic if swallowed, in contact with skin, or if inhaled. Causes damage to organs (optic nerve).

Detailed Experimental Protocol

Part A: Synthesis of (E,E)-N,N'-Bis((2-hydroxy-5-iodosalicylidene))ethane-1,2-diamine (Schiff Base)

Rationale: This condensation reaction forms the stable di-imine backbone. Ethanol is an excellent solvent for both reactants and allows for easy removal of the water byproduct through azeotropic distillation or by simply driving the reaction to completion with heat.

Materials:

  • 5-Iodosalicylaldehyde (2.00 g, 8.06 mmol, 2.0 eq)

  • Ethylenediamine (0.242 g, 4.03 mmol, 1.0 eq)

  • Absolute Ethanol (50 mL)

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-iodosalicylaldehyde (2.00 g, 8.06 mmol).

  • Add 30 mL of absolute ethanol and stir until the aldehyde is fully dissolved.

  • In a separate beaker, dissolve ethylenediamine (0.242 g, 4.03 mmol) in 20 mL of absolute ethanol.

  • Slowly add the ethylenediamine solution to the stirring aldehyde solution at room temperature. A yellow precipitate will begin to form almost immediately.

  • Heat the reaction mixture to reflux and maintain for 4 hours with vigorous stirring.[9]

  • After 4 hours, cool the mixture to room temperature, and then further cool in an ice bath for 30 minutes to maximize precipitation.

  • Collect the bright yellow solid by vacuum filtration, washing the precipitate with a small amount of cold ethanol (2 x 10 mL).

  • Dry the solid under vacuum to yield the pure Schiff base intermediate.

Part B: Synthesis of N,N'-Bis(2-hydroxy-5-iodobenzyl)ethane-1,2-diamine

Rationale: Sodium borohydride is a mild reducing agent that selectively reduces the C=N imine bonds to C-N amine bonds. Methanol is a suitable solvent, although it can react slowly with NaBH₄; therefore, the reducing agent should be added in portions to control the reaction and ensure complete reduction.

Materials:

  • (E,E)-N,N'-Bis((2-hydroxy-5-iodosalicylidene))ethane-1,2-diamine (from Part A)

  • Methanol (60 mL)

  • Sodium Borohydride (NaBH₄) (0.45 g, 12.0 mmol, approx. 3 eq)

Procedure:

  • Suspend the Schiff base (approx. 4.03 mmol) in 60 mL of methanol in a 250 mL round-bottom flask with a magnetic stir bar.

  • Cool the suspension in an ice bath to 0 °C.

  • Slowly add the sodium borohydride in small portions over a period of 30 minutes. Caution: Hydrogen gas evolution will occur. Ensure adequate ventilation.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12 hours. The yellow suspension will gradually become a colorless or off-white solution.

  • After 12 hours, quench the reaction by slowly adding 20 mL of distilled water.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude solid by recrystallization from an ethanol/water mixture to afford the final product as a white crystalline solid.

Characterization of the Final Product

The identity and purity of the synthesized N,N'-bis(2-hydroxy-5-iodobenzyl)ethane-1,2-diamine should be confirmed by standard analytical techniques.

Technique Expected Observations
¹H NMR Disappearance of the imine proton signal (δ ≈ 8.3-8.6 ppm). Appearance of a singlet for the benzylic CH₂ protons (δ ≈ 3.8-4.2 ppm) and a singlet for the ethylenediamine CH₂CH₂ bridge (δ ≈ 2.8-3.0 ppm). Aromatic protons will appear in the region δ ≈ 6.5-7.5 ppm. A broad signal for the NH protons will also be present.[2][11]
¹³C NMR Disappearance of the imine carbon signal (δ ≈ 165-170 ppm). Appearance of new signals for the benzylic and ethylenediamine carbons in the aliphatic region (δ ≈ 40-60 ppm). Aromatic carbon signals will be observed in the range of δ ≈ 110-160 ppm.[11][12][13]
FT-IR Disappearance of the C=N stretching vibration (approx. 1620-1640 cm⁻¹). Appearance of a distinct N-H stretching band (approx. 3300-3400 cm⁻¹). A broad O-H stretch will be present (approx. 3200-3600 cm⁻¹).
Mass Spec. The molecular ion peak corresponding to the calculated mass of C₁₆H₁₈I₂N₂O₂ should be observed.

Applications and Future Directions

The synthesized precursor, N,N'-bis(2-hydroxy-5-iodobenzyl)ethane-1,2-diamine, is a tetradentate ligand capable of forming stable complexes with a wide range of transition metals. These metal complexes have potential applications in:

  • Homogeneous Catalysis: As catalysts for various organic transformations, such as oxidation, reduction, and carbon-carbon bond-forming reactions.

  • Materials Science: As building blocks for the synthesis of coordination polymers and metal-organic frameworks (MOFs).

  • Bioinorganic Chemistry: As models for metalloenzymes or as potential antimicrobial and anticancer agents.[2]

The presence of the iodine atoms on the aromatic rings provides a handle for further functionalization through reactions such as Suzuki or Sonogashira cross-coupling, allowing for the synthesis of more elaborate and tailored molecular structures.

References

  • Ahmed, A. A., et al. (2021). Synthesis and binding mode of N, N'-bis(4-methoxybenzylidene)ethan-1,2-diamine with Co(II), Ni(II) and Hg(II). Arabian Journal of Chemistry and Environmental Research, 8, 275-286.
  • Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Ethylenediamine. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 24). 16.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Musa, M. A., et al. (2010). Synthesis and Antimicrobial Activity of N,N′-Bis(2-hydroxylbenzyl)-1,2-ethanediamine Derivatives. Letters in Drug Design & Discovery, 7(4), 269–274.
  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

  • Patentscope. (n.d.). WO2009037235 - A process for the preparation of n,n'-bis(2-hydroxybenzyl)ethylenediamine-n,n'-diacetic acid and its derivatives. Retrieved from [Link]

  • ResearchGate. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Retrieved from [Link]

  • Sarac, K., et al. (2016). General procedure for the synthesis of 3a-h.
  • Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 24). 16.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Recent Synthetic Developments and Applications of the Ullmann Reaction. A Review. Retrieved from [Link]

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

Sources

Application Note: Chromatographic Analysis of 2-(2-Chlorophenoxy)ethanamine Hydrochloride as a Reference Standard

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the use of 2-(2-Chlorophenoxy)ethanamine hydrochloride (CAS No. 26378-54-1) as a reference standard in chromatographic applications.[1][2] Primarily intended for researchers in pharmaceutical development and analytical chemistry, this document details robust protocols for both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). The methodologies are designed to ensure high specificity, accuracy, and reproducibility for the quantification of this compound, which serves as a key intermediate and potential impurity in the synthesis of various active pharmaceutical ingredients (APIs). The narrative emphasizes the scientific rationale behind critical experimental parameters, providing a self-validating system for reliable analytical outcomes.

Introduction: The Analytical Imperative

This compound is a primary amine containing a chlorinated phenoxy moiety. Its structural attributes make it a valuable building block in medicinal chemistry. However, its potential presence as a residual starting material or process-related impurity in final drug products necessitates the development of sensitive and specific analytical methods for its detection and quantification. The use of a well-characterized reference standard is fundamental to the accuracy of these measurements, ensuring the safety and quality of pharmaceutical formulations. This application note addresses this need by presenting detailed, field-proven protocols for the chromatographic analysis of this compound.

Physicochemical Properties of the Standard

A thorough understanding of the analyte's properties is critical for method development. Key characteristics of this compound are summarized below.

PropertyValue/InformationSource
CAS Number 26378-54-1[2]
Molecular Formula C₈H₁₀ClNO · HClInferred
Molecular Weight 208.09 g/mol Inferred
Structure A primary amine with an ether linkage to a 2-chlorophenyl group.Inferred
Solubility Expected to be soluble in water and polar organic solvents like methanol and acetonitrile due to its hydrochloride salt form.General Chemical Knowledge
Chromophoric Properties The chlorophenoxy group provides UV absorbance, making it suitable for UV detection in HPLC.General Chemical Knowledge

High-Performance Liquid Chromatography (HPLC) Protocol

Reverse-phase HPLC (RP-HPLC) is the primary recommended technique for the analysis of this compound due to its polarity and UV-active nature. The method described is adapted from established protocols for chlorinated phenoxy compounds and is designed for stability-indicating assays.[3][4][5]

Rationale for Method Design

The choice of a C18 stationary phase provides a non-polar surface that retains the analyte through hydrophobic interactions with its chlorophenyl group. The mobile phase, a mixture of acetonitrile and a phosphate buffer, allows for the modulation of retention time and peak shape. The acidic pH of the buffer (pH ~3) is crucial; it ensures the primary amine group of the analyte is protonated, which minimizes peak tailing and improves chromatographic performance. UV detection is selected based on the chromophore present in the molecule.

Materials and Instrumentation
  • HPLC System: A quaternary or binary HPLC system with a UV/VIS or Photodiode Array (PDA) detector.

  • Column: C18 reverse-phase column (150 x 4.6 mm, 5 µm particle size).

  • Reference Standard: this compound (Purity ≥ 95%).[1]

  • Solvents: HPLC-grade acetonitrile and water.

  • Reagents: Potassium dihydrogen phosphate, phosphoric acid.

Standard and Sample Preparation
  • Mobile Phase Preparation:

    • Buffer (pH 3.0): Dissolve 1.36 g of potassium dihydrogen phosphate in 1 L of HPLC-grade water. Adjust the pH to 3.0 with phosphoric acid. Filter through a 0.45 µm membrane filter.

  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water. This solution should be stored at 2-8°C.

  • Working Standard Solutions:

    • Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the mobile phase.

Chromatographic Conditions
ParameterCondition
Mobile Phase Acetonitrile : Phosphate Buffer (pH 3.0) (50:50, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength 225 nm and 280 nm (225 nm for higher sensitivity)[5]
Run Time Approximately 10 minutes
System Suitability and Validation

A self-validating system ensures the reliability of each analytical run. The following parameters should be assessed:

  • Tailing Factor: Should be ≤ 2.0 for the analyte peak.

  • Theoretical Plates: Should be ≥ 2000.

  • Relative Standard Deviation (RSD): For six replicate injections of a working standard, the RSD for peak area and retention time should be ≤ 2.0%.

  • Linearity: A calibration curve should be generated with an r² value ≥ 0.995.

Gas Chromatography (GC) Protocol

For instances where derivatization is a viable option or when analyzing for volatile impurities, a GC method can be employed. Direct analysis of the hydrochloride salt is not feasible due to its low volatility. Therefore, a derivatization step is mandatory to convert the primary amine into a less polar, more volatile derivative suitable for GC analysis. This protocol is based on established methods for phenethylamine analysis.[6][7]

Rationale for Method Design

The primary amine group is reactive and can be acylated to form a stable amide. Trifluoroacetic anhydride (TFAA) is an effective derivatizing agent that creates a trifluoroacetyl amide, which exhibits excellent chromatographic properties and sensitivity with an electron-capture detector (ECD) due to the electronegative fluorine atoms. A non-polar capillary column is used for separation based on boiling points and interaction with the stationary phase.

Materials and Instrumentation
  • GC System: A Gas Chromatograph equipped with a split/splitless injector, an Electron Capture Detector (ECD) or Flame Ionization Detector (FID), and an autosampler.

  • Column: DB-5 or equivalent (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Reference Standard: this compound.

  • Derivatizing Agent: Trifluoroacetic anhydride (TFAA).

  • Solvents: HPLC-grade ethyl acetate and acetonitrile.

  • Carrier Gas: Helium or Nitrogen, high purity.

Standard Preparation and Derivatization
  • Free Base Preparation (In-situ):

    • Prepare a 1000 µg/mL stock solution of the hydrochloride salt in methanol.

    • In a vial, place 100 µL of the stock solution and evaporate to dryness under a gentle stream of nitrogen.

    • Add 1 mL of a saturated sodium bicarbonate solution to neutralize the HCl and form the free base. Extract the free base with 1 mL of ethyl acetate. Use the ethyl acetate layer for derivatization.

  • Derivatization Protocol:

    • Transfer 100 µL of the ethyl acetate extract to a clean, dry autosampler vial.

    • Add 50 µL of Trifluoroacetic anhydride (TFAA).

    • Cap the vial and heat at 60°C for 30 minutes.

    • Cool to room temperature before injection.

Chromatographic Conditions
ParameterCondition
Injector Temperature 250°C
Injection Mode Splitless (or Split 10:1)
Carrier Gas Helium at 1.0 mL/min (constant flow)
Oven Program Initial: 100°C for 1 minRamp: 10°C/min to 280°CHold: 5 min at 280°C
Detector ECD or FID
Detector Temperature 300°C

Workflow Visualization

The following diagrams illustrate the logical flow of the analytical processes described.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Std_Prep Standard & Sample Preparation HPLC HPLC System (C18 Column) Std_Prep->HPLC MP_Prep Mobile Phase Preparation MP_Prep->HPLC Detection UV Detection (225 nm) HPLC->Detection Integration Peak Integration Detection->Integration Quant Quantification Integration->Quant

Caption: High-level workflow for the RP-HPLC analysis.

GC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Std_Prep Standard Preparation (HCl Salt) Free_Base Free Base Formation Std_Prep->Free_Base Deriv Derivatization (TFAA) Free_Base->Deriv GC_Inj GC Injection (DB-5 Column) Deriv->GC_Inj GC_Det ECD/FID Detection GC_Inj->GC_Det Data_Sys Data Acquisition & Integration GC_Det->Data_Sys GC_Quant Quantification Data_Sys->GC_Quant

Caption: Step-by-step workflow for the GC analysis with derivatization.

Conclusion and Best Practices

The protocols detailed in this application note provide a robust starting point for the chromatographic analysis of this compound. The HPLC method is recommended for its simplicity, specificity, and applicability to routine quality control and stability studies. The GC method, while more complex due to the derivatization step, offers an alternative with high sensitivity, particularly with an ECD.

For optimal results, it is imperative that all solvents are of the appropriate high-purity grade, standards are handled and stored correctly, and system suitability is verified before each analytical sequence. Method validation should be performed in accordance with ICH guidelines to demonstrate that the chosen protocol is fit for its intended purpose within your specific laboratory and sample matrix.

References

  • This compound. Zen-Bio.[Link]

  • This compound. ChemBK.[Link]

  • Method 8321: Chlorinated Phenoxyacid Herbicides by HPLC/Thermospray/MS. U.S. Environmental Protection Agency.[Link]

  • GC–MS Analysis of Ring and Side Chain Regioisomers of Ethoxyphenethylamines. Journal of Chromatographic Science, Vol. 46, September 2008.[Link]

  • MT 155 - Analytical HPLC method for determination of phenolic impurities in phenoxyalkanoic herbicides. Collaborative International Pesticides Analytical Council.[Link]

  • Method 1658: The Determination of Phenoxy-Acid Herbicides in Municipal and Industrial Wastewater. U.S. Environmental Protection Agency.[Link]

  • Analyses of enantiomers of chiral phenethylamine drugs by capillary gas chromatography/mass spectrometry/flame – ionization detection and pre-column chiral derivation. ResearchGate.[Link]

  • Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. ResearchGate.[Link]

Sources

Kinetic Analysis of Reactions Involving 2-(2-Chlorophenoxy)ethanamine Hydrochloride: Methodologies for N-Acylation and Cyclization Studies

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to performing kinetic studies on 2-(2-Chlorophenoxy)ethanamine hydrochloride, a key intermediate in various synthetic applications. We move beyond a simple recitation of steps to explain the underlying principles of reaction kinetics, providing the rationale for experimental design choices. This guide offers detailed, self-validating protocols for two critical reaction classes: N-acylation and intramolecular cyclization. Methodologies for data acquisition using common analytical techniques such as UV-Vis spectrophotometry and HPLC are detailed, along with robust procedures for data analysis to determine key kinetic parameters, including rate constants and activation energies. This application note is designed to equip researchers with the foundational knowledge and practical protocols necessary to optimize reaction conditions, elucidate mechanisms, and accelerate development timelines.

Introduction: The Importance of Kinetic Understanding

This compound is an organic intermediate used in the synthesis of pharmaceuticals and other fine chemicals.[1] Understanding the kinetics of its reactions is paramount for process chemistry and drug development. Kinetic studies provide critical insights into reaction mechanisms, allow for the optimization of reaction conditions (temperature, concentration, catalyst), and ensure process safety and scalability. By quantifying the rate at which this amine reacts, scientists can predict reaction times, identify rate-limiting steps, and control the formation of byproducts, ultimately leading to more efficient, cost-effective, and reproducible synthetic processes.

This guide focuses on providing the theoretical framework and practical, step-by-step protocols for investigating the kinetics of reactions involving the primary amine functionality of the title compound.

Foundational Concepts in Chemical Kinetics

A kinetic study measures the rate of a reaction, which is typically expressed by a rate law. For a generic reaction A + B → P, the rate law is:

Rate = k [A]m [B]n

Where:

  • k is the rate constant, a proportionality constant that is specific to the reaction and temperature.

  • [A] and [B] are the molar concentrations of the reactants.

  • m and n are the partial orders of the reaction with respect to each reactant, which must be determined experimentally.

A common and highly effective technique to simplify the determination of rate laws is the use of pseudo-first-order conditions . In this approach, the concentration of one reactant is kept at a significant excess (at least 10-fold) compared to the other.[2] For instance, if [B] >> [A], the concentration of B remains virtually constant throughout the reaction. The rate law simplifies to:

Rate = kobs [A]

Where kobs (the observed rate constant) = k [B]n. By measuring kobs at various concentrations of B, one can determine the true second-order rate constant (k) and the reaction order (n).

Application I: Kinetic Analysis of N-Acylation

N-acylation is one of the most fundamental transformations of primary amines, forming a stable amide bond.[3] This reaction is ubiquitous in medicinal chemistry and materials science. We will detail a protocol to determine the second-order rate constant for the reaction of 2-(2-Chlorophenoxy)ethanamine with an acylating agent (e.g., acetic anhydride) under pseudo-first-order conditions.

Mechanistic Rationale

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the deprotonated amine attacks the electrophilic carbonyl carbon of the acylating agent. This forms a tetrahedral intermediate, which then collapses, expelling a leaving group to yield the final amide product. The hydrochloride salt must first be neutralized or a base must be present in the reaction mixture to free the nucleophilic amine.

Experimental Workflow Overview

The following diagram outlines the complete workflow for the N-acylation kinetic study.

G cluster_prep 1. Preparation cluster_exp 2. Experiment cluster_analysis 3. Data Analysis prep_amine Prepare Stock Soln. of Amine Free Base prep_acyl Prepare Stock Solns. of Acylating Agent (Multiple Conc.) setup Equilibrate Amine Soln. in Thermostatted Cell (e.g., Spectrophotometer) prep_acyl->setup inject Inject Acylating Agent to Initiate Reaction setup->inject monitor Monitor Reaction (e.g., Absorbance vs. Time) inject->monitor plot_raw Plot Raw Data (Absorbance vs. Time) monitor->plot_raw calc_kobs Calculate k_obs from ln(A_inf - A_t) vs. Time plot_raw->calc_kobs repeat_exp Repeat for Each Acylating Agent Conc. calc_kobs->repeat_exp plot_kobs Plot k_obs vs. [Acylating Agent] repeat_exp->plot_kobs calc_k2 Determine k2 from Slope plot_kobs->calc_k2

Caption: Workflow for N-acylation kinetic analysis.

Detailed Protocol: N-Acylation via UV-Vis Spectrophotometry

This protocol assumes the product has a different UV-Vis absorbance profile from the reactants.

Materials & Reagents:

  • This compound

  • Acetic Anhydride (or other acylating agent)

  • Triethylamine (TEA) or other suitable non-nucleophilic base

  • Acetonitrile (ACN), HPLC grade or equivalent inert solvent

  • Volumetric flasks, pipettes, and syringes

  • Temperature-controlled UV-Vis spectrophotometer with a cuvette holder

Protocol Steps:

  • Preparation of Amine Stock Solution (Free Base):

    • Accurately weigh 20.8 mg of this compound (MW = 208.09 g/mol ) to prepare a 100 mL solution in ACN. This gives a 1.0 mM solution.

    • To this solution, add 1.1 equivalents of TEA (approx. 15.3 µL) to neutralize the hydrochloride and liberate the free amine. This is your Amine Stock Solution (1.0 mM) .

    • Prepare a 0.1 mM working solution by diluting 10 mL of the Amine Stock Solution to 100 mL with ACN.

  • Preparation of Acylating Agent Stock Solutions:

    • Prepare a 100 mM stock solution of acetic anhydride in ACN.

    • From this stock, prepare a series of dilutions in ACN to obtain final concentrations that will be in at least 10-fold excess of the amine (e.g., 1 mM, 2 mM, 4 mM, 6 mM, 8 mM, 10 mM in the final reaction mixture).

  • Spectrophotometer Setup:

    • Set the spectrophotometer to collect data at the wavelength of maximum absorbance for the product (λmax), determined beforehand by scanning the spectrum of a fully reacted sample.

    • Set the instrument to kinetic mode to record absorbance at fixed time intervals (e.g., every 5 seconds).

    • Equilibrate the cuvette holder to the desired reaction temperature (e.g., 25.0 °C).

  • Kinetic Run:

    • Pipette 2.0 mL of the 0.1 mM amine working solution into a quartz cuvette and place it in the holder. Allow it to equilibrate for 5 minutes.

    • Blank the instrument with this solution.

    • To initiate the reaction, rapidly inject 200 µL of one of the acylating agent stock solutions (this will result in a 10x dilution, so use a 10 mM stock to get a 1 mM final concentration) and mix quickly by inverting the cuvette.

    • Immediately start data acquisition. Continue until the absorbance reading is stable, indicating the reaction is complete (at least 3-5 half-lives).

    • Save the absorbance vs. time data.

  • Repeat:

    • Repeat step 4 for each concentration of the acylating agent.

    • For robust data, perform each concentration run in triplicate.

Data Analysis
  • Determine kobs : For a first-order or pseudo-first-order reaction, the integrated rate law is: ln(A∞ - At) = -kobst + ln(A∞ - A0) Where At is the absorbance at time t, and A∞ is the final, stable absorbance.

    • For each run, plot ln(A∞ - At) versus time (t).

    • The plot should be a straight line, confirming pseudo-first-order kinetics.

    • The slope of this line is equal to -kobs. Therefore, kobs = -slope .

  • Determine Second-Order Rate Constant (k2) :

    • Recall that kobs = k2 [Acylating Agent].

    • Plot the calculated kobs values (from each concentration run) against the corresponding concentration of the acylating agent.

    • This plot should also be a straight line passing through the origin.

    • The slope of this line is the second-order rate constant, k2 .

Data Presentation

Summarize the collected data in tables for clarity.

Table 1: Observed Rate Constants at 25°C

[Acetic Anhydride] (mM) kobs (s-1) Run 1 kobs (s-1) Run 2 kobs (s-1) Run 3 Average kobs (s-1)
1.0 value value value value
2.0 value value value value
4.0 value value value value

| 6.0 | value | value | value | value |

Application II: Kinetic Analysis of Intramolecular Cyclization

Intramolecular cyclization reactions are critical in the synthesis of heterocyclic compounds.[4] While 2-(2-Chlorophenoxy)ethanamine itself does not readily cyclize, a simple modification (e.g., acylation with a molecule containing a good leaving group) can create a precursor for a subsequent intramolecular nucleophilic substitution (cyclization) reaction.

Hypothetical Reaction Scheme and Logic

Let's assume the amine is first acylated with 4-chlorobutyryl chloride. The resulting amide product now contains a primary alkyl chloride. In the presence of a strong, non-nucleophilic base (e.g., sodium hydride), the amide proton can be removed, creating a potent internal nucleophile (an amidate anion) that can attack the alkyl chloride, forming a 7-membered lactam ring. The kinetics of this second, cyclization step can be studied.

G cluster_mech Proposed Cyclization Mechanism Precursor N-(2-(2-chlorophenoxy)ethyl)-4-chlorobutanamide Intermediate Amidate Anion (Internal Nucleophile) Precursor->Intermediate + Base - H+ TS Transition State Intermediate->TS Intramolecular SN2 Attack Product 7-Membered Lactam TS->Product - Cl-

Caption: Proposed mechanism for base-induced cyclization.

Protocol: Cyclization Kinetics via HPLC

This reaction is best monitored by a separation technique like HPLC, which can resolve the reactant from the product.

Protocol Steps:

  • Synthesis and Purification: First, synthesize and purify the precursor, N-(2-(2-chlorophenoxy)ethyl)-4-chlorobutanamide.

  • HPLC Method Development: Develop an isocratic HPLC method (e.g., C18 column, ACN/water mobile phase) that provides good separation between the starting material and the cyclized lactam product. Ensure detection is at a suitable wavelength.

  • Reaction Setup:

    • Prepare a stock solution of the purified precursor in a dry, aprotic solvent (e.g., THF).

    • Prepare a stock solution of a strong base (e.g., NaH or KHMDS) in the same solvent.

    • Set up a series of small, sealed vials, each containing the precursor solution, in a temperature-controlled bath or heating block.

  • Kinetic Run:

    • Initiate the reaction in each vial by adding the base solution at t=0.

    • At predetermined time intervals (e.g., 5, 10, 20, 40, 60 minutes), quench the reaction in one of the vials by adding a small amount of an acidic solution (e.g., dilute HCl in methanol). This neutralizes the base and stops the reaction.

    • Immediately dilute the quenched sample and inject it into the HPLC.

  • Data Acquisition and Analysis:

    • Record the peak areas for both the reactant and product.

    • Calculate the concentration of the reactant at each time point based on a calibration curve.

    • Since the base is the catalyst and is not consumed, and assuming the reaction is first-order with respect to the precursor, plot ln[Reactant] versus time .

    • The slope of this line will be -k, the first-order rate constant for the cyclization.

Activation Parameters

To gain deeper mechanistic insight, kinetic experiments can be performed at several different temperatures (e.g., 25, 30, 35, 40 °C). The resulting rate constants can be used to determine the activation energy (Ea) using the Arrhenius equation:

ln(k) = -Ea/R (1/T) + ln(A)

A plot of ln(k) versus 1/T (where T is in Kelvin) yields a straight line with a slope of -Ea/R, from which the activation energy can be calculated.

Trustworthiness & Self-Validation

To ensure the integrity of your kinetic data, incorporate the following practices:

  • Controls: Always run a control reaction without the initiating reagent (e.g., the acylating agent) to ensure no background reaction is occurring.

  • Reproducibility: Perform all kinetic runs in triplicate to ensure the precision of your measurements and calculate standard deviations.

  • Linearity: Confirm that your kinetic plots (e.g., ln(A∞ - At) vs. time) are linear over at least three half-lives, with a correlation coefficient (R²) > 0.99, to validate the assumed reaction order.

  • Instrument Calibration: Ensure all analytical instruments are properly calibrated before use.

References

  • ChemBK. (2024). [2-(2-chlorophenoxy)ethyl]amine hydrochloride - Introduction. Available at: [Link]

  • Dinda, S. (2019). Chemical reaction kinetics measurements for single and blended amines for CO2 postcombustion capture applications. International Journal of Greenhouse Gas Control. Available at: [Link]

  • Ge, X., et al. (2015). Kinetics of the oxidation of ammonia and amines with hydroxyl radicals in the aqueous phase. Environmental Science: Processes & Impacts. Available at: [Link]

  • Hilliard, A. (2008). ANALYTICAL METHODS FOR KINETIC STUDIES OF BIOLOGICAL INTERACTIONS: A REVIEW. PMC - NIH. Available at: [Link]

  • Littel, R. J., et al. (1992). Kinetics of Amines With Primary and Secondary in Aqueous Solutions. Scribd. Available at: [Link]

  • Montes, M., et al. (2018). N-Acylation Reactions of Amines. ResearchGate. Available at: [Link]

  • Bao, X., et al. (2022). A One-Pot Domino Synthesis of 5-(Trifluoromethyl)-2-thiazolamine. ResearchGate. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(2-Chlorophenoxy)ethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(2-Chlorophenoxy)ethanamine hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this synthesis, with a focus on improving yield and purity. Here, we provide in-depth, field-proven insights in a direct question-and-answer format, explaining not just the steps, but the scientific reasoning behind them.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions about the synthesis, providing the foundational knowledge needed to troubleshoot effectively.

Q1: What is the primary reaction mechanism for synthesizing 2-(2-Chlorophenoxy)ethanamine?

The most common and direct route is the Williamson ether synthesis . This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][2][3] In this process, the oxygen of a deprotonated 2-chlorophenol (the 2-chlorophenoxide nucleophile) attacks the electrophilic carbon of a 2-haloethylamine equivalent, displacing a halide to form the ether linkage.[2][3]

Q2: Why is the choice of base so critical for this reaction?

The base is essential for deprotonating the phenolic hydroxyl group of 2-chlorophenol to form the much more nucleophilic phenoxide ion.[4] The choice of base dictates the reaction's efficiency and side-product profile.

  • For Phenols: Since phenols are more acidic than aliphatic alcohols, moderately strong bases like potassium carbonate (K₂CO₃), sodium hydroxide (NaOH), or potassium hydroxide (KOH) are often sufficient.[1][4]

  • Stronger Bases: Stronger bases like sodium hydride (NaH) can also be used to ensure complete and rapid deprotonation.[4]

  • Impact on Side Reactions: The basicity and steric hindrance of the base can influence competing reactions, such as the E2 elimination of the alkyl halide.[1]

Q3: How does the solvent choice impact the reaction yield and purity?

The solvent plays a critical role in an SN2 reaction by solvating the ions and influencing nucleophilicity.

  • Optimal Solvents: Polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are highly recommended.[1][4] These solvents are effective at solvating the cation (e.g., Na⁺ or K⁺) but do not extensively solvate the phenoxide anion, leaving it highly nucleophilic and reactive.

  • Side Reaction Control: The solvent choice can also determine the ratio of O-alkylation (desired ether formation) to C-alkylation (undesired reaction at the aromatic ring).[1][2] Polar aprotic solvents generally favor the desired O-alkylation.[1]

Q4: What are the most common side reactions that lower the yield?

There are two primary competing reactions in this synthesis that can significantly reduce the yield of the desired product.

  • E2 Elimination: The alkylating agent (e.g., 2-chloroethylamine) can undergo elimination to form an alkene, especially at higher temperatures or with sterically hindered bases.[1][2] Using a primary alkyl halide like 2-chloroethylamine helps minimize this, as elimination is more prevalent with secondary and tertiary halides.[3]

  • C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react at two sites: the oxygen atom (O-alkylation) or the carbon atoms of the aromatic ring (C-alkylation), typically at the ortho or para positions.[1][4] C-alkylation leads to undesired isomers that can be difficult to separate.

Below is a diagram illustrating the main reaction pathway and potential side reactions.

G CP 2-Chlorophenol Phenoxide 2-Chlorophenoxide (Nucleophile) CP->Phenoxide + Base - H₂O/HX Base Base (e.g., K2CO3) Base->Phenoxide Product 2-(2-Chlorophenoxy)ethanamine (Desired O-Alkylation) Phenoxide->Product + 2-Chloroethylamine (SN2 Reaction) CAlkylation C-Alkylation Byproduct (Isomeric Impurity) Phenoxide->CAlkylation C-Alkylation (Side Reaction) AlkylHalide 2-Chloroethylamine (Electrophile) AlkylHalide->Product Elimination Vinylamine (via E2) (Elimination Byproduct) AlkylHalide->Elimination E2 Elimination (Side Reaction) G Start Low Yield Observed CheckTLC Analyze Crude Reaction Mixture by TLC/LC-MS Start->CheckTLC UnreactedSM Main Spot: Unreacted Starting Materials CheckTLC->UnreactedSM Yes Byproducts Main Spot: Byproducts CheckTLC->Byproducts No Solution_SM Cause: Incomplete Reaction 1. Check Base Stoichiometry/Activity 2. Increase Reaction Time/Temp 3. Verify Reagent Quality UnreactedSM->Solution_SM IdentifyByproduct Identify Byproduct Structure (NMR, MS) Byproducts->IdentifyByproduct End Optimized Yield Solution_SM->End Isomer Isomeric Impurity (C-Alkylation) IdentifyByproduct->Isomer Isomer Alkene Alkene Impurity (E2 Elimination) IdentifyByproduct->Alkene Alkene Solution_Isomer Cause: C-Alkylation 1. Switch to Polar Aprotic Solvent (DMF, DMSO) 2. Use K+ salt instead of Na+ Isomer->Solution_Isomer Solution_Alkene Cause: E2 Elimination 1. Lower Reaction Temperature 2. Use Less Hindered Base Alkene->Solution_Alkene Solution_Isomer->End Solution_Alkene->End

Sources

Technical Support Center: Troubleshooting Peak Tailing in the HPLC Analysis of Phenoxyethanamine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for High-Performance Liquid Chromatography (HPLC) analysis. This guide is designed for researchers, scientists, and drug development professionals encountering peak tailing issues, specifically with basic compounds such as phenoxyethanamines. As a Senior Application Scientist, my goal is to provide you not just with steps, but with the underlying scientific principles to empower you to diagnose and resolve these common chromatographic challenges effectively.

Peak tailing can significantly compromise analytical accuracy by affecting resolution and the precision of peak integration.[1][2] This guide offers a structured approach, from quick-fix FAQs to in-depth troubleshooting protocols, ensuring the integrity and robustness of your analytical methods.

Section 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common questions regarding peak tailing with phenoxyethanamine compounds.

Q1: What exactly is peak tailing and how do I measure it? Peak tailing is an asymmetry in a chromatographic peak where the latter half of the peak is broader than the front half.[3] It indicates an inefficient separation process or undesirable chemical interactions. It is commonly measured using the Tailing Factor (Tf) or Asymmetry Factor (As) . A perfectly symmetrical Gaussian peak has a value of 1.0. Values greater than 1.2 are generally considered tailing, though some methods accept up to 1.5.[1][3]

Q2: My phenoxyethanamine peak is tailing. What is the most probable cause? For basic compounds like phenoxyethanamines, the most frequent cause of peak tailing in reversed-phase HPLC is secondary ionic interactions between the protonated amine group of your analyte and ionized residual silanol groups (Si-O⁻) on the silica-based stationary phase.[1][3]

Q3: What is the quickest strategy to try and fix peak tailing for a basic compound? The most effective and immediate fix is often to adjust the mobile phase pH. Lowering the pH to between 2.5 and 3.0 with an appropriate buffer (like a phosphate or formate buffer) will suppress the ionization of the silanol groups, significantly reducing the unwanted secondary interactions causing the tailing.[3][4][5]

Q4: Could my HPLC column be the root of the problem? Absolutely. Peak tailing can be a primary symptom of column issues. This can include chemical problems, such as using an older, Type-A silica column with high silanol activity, or physical problems like column contamination, a void at the column inlet, or a blocked frit.[6][7] Using a modern, end-capped, high-purity silica column is a crucial preventative measure.[1][8]

Q5: Is it possible I am simply overloading the column? Yes. Injecting too high a concentration of your sample can saturate the stationary phase, leading to poor peak shape, including tailing.[6] To check for this, simply dilute your sample by a factor of 5 or 10 and reinject it. If the peak shape improves, you were likely experiencing mass overload.

Section 2: The Scientific Basis of Peak Tailing with Basic Analytes

Understanding the chemistry of the interactions within your HPLC system is paramount to effective troubleshooting. Peak tailing for basic compounds is rarely a random event; it is a predictable outcome of specific molecular interactions.

The Key Players: Analyte, Stationary Phase, and Mobile Phase
  • The Analyte (Phenoxyethanamine): Phenoxyethanamine and its derivatives are basic compounds due to the presence of an amine functional group. In the acidic-to-neutral pH range typical for reversed-phase chromatography, this amine group is readily protonated, carrying a positive charge (R-NH₃⁺).

  • The Stationary Phase (Silica): Most reversed-phase columns (e.g., C18, C8) are based on a silica backbone. The surface of silica is populated with silanol groups (Si-OH). These groups are weakly acidic and, at a mobile phase pH above approximately 3.5, they begin to deprotonate, acquiring a negative charge (Si-O⁻).[1] Even on well-manufactured columns, some of these silanols remain accessible; these are known as residual silanol groups.

  • The Interaction: The primary cause of peak tailing for basic compounds is the strong ionic attraction between the positively charged analyte and the negatively charged, deprotonated silanol groups.[3][4] This is a "secondary retention mechanism" because it is separate from the intended hydrophobic (reversed-phase) retention mechanism. Because this ionic interaction has different kinetics than the hydrophobic interaction, it leads to a broadening and tailing of the peak.

Additionally, trace metal impurities within the silica matrix can act as Lewis acids, creating additional active sites that chelate with analytes and contribute to tailing.[4]

Below is a diagram illustrating this undesirable secondary interaction.

G cluster_0 Silica Stationary Phase Surface (pH > 4) cluster_1 Silanol_ionized Ionized Silanol Group Si-O⁻ Analyte Protonated Phenoxyethanamine R-NH₃⁺ Analyte->Silanol_ionized Strong Ionic Interaction (Causes Peak Tailing) Analyte_approaches Analyte approaches surface caption Mechanism of secondary interaction causing peak tailing.

Mechanism of secondary interaction causing peak tailing.
Section 3: A Systematic Troubleshooting Guide

Follow this logical workflow to efficiently identify and resolve the source of peak tailing. The core principle is to isolate variables and change only one parameter at a time.[4]

HPLC_Troubleshooting_Workflow start Peak Tailing Observed check_neutral Step 1: Diagnose the Issue Inject a neutral compound (e.g., Uracil, Toluene). Is its peak shape good? start->check_neutral chemical_issue Chemical Problem: Analyte-specific interactions. check_neutral->chemical_issue Yes physical_issue Physical Problem: System or column hardware issue. check_neutral->physical_issue No optimize_ph Step 2A: Optimize Mobile Phase pH Lower pH to 2.5-3.0. chemical_issue->optimize_ph check_hardware Inspect for leaks, blockages, and extra-column volume. physical_issue->check_hardware add_modifier Step 2B: Use Mobile Phase Additive Add TEA (e.g., 0.1%). optimize_ph->add_modifier If tailing persists check_column Step 3: Evaluate Column Is it a modern, end-capped, Type B silica column? add_modifier->check_column If tailing persists replace_column Use appropriate high-performance column. check_column->replace_column No wash_column Perform column wash/regeneration. check_column->wash_column Yes solved Problem Resolved replace_column->solved check_method Step 4: Verify Method Parameters Check for sample overload and injection solvent mismatch. wash_column->check_method check_method->solved If parameters corrected check_hardware->solved

Systematic workflow for troubleshooting peak tailing.
Step 1: Differentiate Between Chemical and Physical Issues

Before modifying your method, determine if the issue is chemical (related to interactions) or physical (related to the HPLC system/column hardware).

  • Action: Inject a neutral, non-ionizable compound (e.g., Uracil or Toluene).

  • Interpretation:

    • Symmetrical Neutral Peak: If the neutral compound gives a sharp, symmetrical peak while your phenoxyethanamine tails, the problem is almost certainly chemical.[8] This confirms secondary interactions are the cause. Proceed to Step 2.

    • Tailing Neutral Peak: If all peaks, including the neutral marker, are tailing or broad, the issue is likely physical. This could be a void in the column, a partially blocked frit, or significant extra-column volume (e.g., using tubing with too large an internal diameter).[1][7] In this case, inspect your hardware, flush the column, or replace it if necessary.

Step 2: Mitigate Chemical Interactions via Mobile Phase Optimization

If you've identified a chemical issue, the mobile phase is your most powerful tool.

  • A. pH Adjustment: The most effective way to eliminate silanol interactions is to protonate the silanol groups, rendering them neutral.

    • Action: Lower the mobile phase pH to a range of 2.5 - 3.0. This must be done using a buffer to maintain a stable pH.[4][9]

    • Causality: At this low pH, the Si-O⁻ groups become Si-OH. Since they are no longer negatively charged, the strong ionic attraction with the protonated basic analyte is eliminated, resulting in a vastly improved peak shape.[3][5]

Recommended Low-pH Buffers Typical Concentration Notes
Formic Acid / Ammonium Formate10-25 mM (or 0.1% v/v)Volatile and MS-friendly.[10]
Trifluoroacetic Acid (TFA)0.05-0.1% v/vStrong ion-pairing effects, can suppress MS signal.
Phosphate Buffer (e.g., NaH₂PO₄)10-50 mMNot volatile, not suitable for MS. Very effective buffering.
  • B. Use of a Sacrificial Base: An alternative or complementary strategy is to add a small, basic mobile phase additive.

    • Action: Add a small amount of an amine modifier like Triethylamine (TEA) to the mobile phase.[4][11] A typical starting concentration is 0.1% v/v.

    • Causality: TEA is a small basic molecule that will be protonated at low to mid pH. It will preferentially interact with the active residual silanol sites, effectively "shielding" them from your larger phenoxyethanamine analyte.[4] Your analyte then only experiences the intended reversed-phase interactions, improving peak shape.

Step 3: Select the Right Hardware

Preventing the problem is always better than fixing it. Your choice of column is critical.

  • Action: Use a modern, high-purity, Type B silica column. These columns are manufactured to have a much lower concentration of acidic silanols and trace metals.[5]

  • Action: Always choose an end-capped column. End-capping is a chemical process that derivatizes most of the residual silanol groups, making them non-polar and inert.[3][8] This is one of the most effective ways to prevent peak tailing for basic compounds.

  • Action: Consider columns with alternative chemistries, such as those with polar-embedded groups or hybrid silica-organic particles, which provide additional shielding from silanol interactions.[1][5]

Step 4: Check Fundamental Method Parameters
  • A. Sample Overload:

    • Action: Prepare and inject a serial dilution of your sample (e.g., 1:2, 1:5, 1:10).

    • Causality: If the peak shape improves significantly upon dilution, the original concentration was saturating the active sites on the column, forcing analyte molecules to interact with less ideal, secondary-interaction sites.[6]

  • B. Injection Solvent:

    • Action: Ensure your sample is dissolved in a solvent that is weaker than or of equal strength to your initial mobile phase.[7][11]

    • Causality: Injecting a sample in a much stronger solvent (e.g., 100% Acetonitrile into a mobile phase starting at 10% Acetonitrile) causes the sample band to distort as it enters the column, leading to split or tailing peaks.[7]

Section 4: Key Experimental Protocols
Protocol 1: Column Washing and Regeneration

If you suspect column contamination is causing active sites, a rigorous wash procedure can restore performance.

  • Disconnect the column from the detector.

  • Flush with 20 column volumes of your mobile phase without the buffer (e.g., water/acetonitrile mixture).

  • Flush with 20 column volumes of 100% Acetonitrile.

  • Flush with 20 column volumes of 100% Isopropanol.

  • (Optional, for very non-polar contaminants) Flush with 20 column volumes of Hexane. CRITICAL: If you use Hexane, you must flush again with Isopropanol (Step 4) before returning to a reversed-phase solvent.[7]

  • Flush with 20 column volumes of 100% Acetonitrile.

  • Equilibrate the column with your initial mobile phase composition for at least 20 column volumes before use.

Protocol 2: Establishing a System Benchmark

To quickly diagnose future problems, it is best practice to have a benchmark for your system and column when they are known to be performing well.[4]

  • Upon installing a new column, prepare a simple standard mixture containing your phenoxyethanamine analyte and a neutral marker (e.g., Uracil).

  • Run your method and record the retention time, peak asymmetry, and efficiency (plate count) for both compounds.

  • Keep this reference chromatogram. When you encounter a problem in the future, run this same standard.

    • If the benchmark runs well, the issue lies with your new samples or mobile phase preparation.

    • If the benchmark fails, the issue is with the column or the HPLC instrument itself.[4]

References
  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. (2019). LCGC. [Link]

  • Peak Tailing in HPLC. Element Lab Solutions. [Link]

  • What Causes Peak Tailing in HPLC?. (2023). Chrom Tech, Inc.. [Link]

  • How can I prevent peak tailing in HPLC?. (2013). ResearchGate. [Link]

  • Tips and Tricks of HPLC System Troubleshooting. Agilent. [Link]

  • LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?. (2018). Restek Corporation. [Link]

  • The Two Reasons Why HPLC Peaks Tail and How to Reduce Peak Tailing. (2023). MAC-MOD Analytical. [Link]

  • How to Reduce Peak Tailing in HPLC?. (2024). Phenomenex. [Link]

  • HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex. [Link]

  • Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. [Link]

  • The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. (2023). LCGC International. [Link]

  • Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. [Link]

  • Choosing the Right HPLC Column: A Complete Guide. Phenomenex. [Link]

  • A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. (2023). PMC - PubMed Central. [Link]

  • HPLC Column Selection. (2013). LCGC International. [Link]

  • Exploring the Role of pH in HPLC Separation. Moravek. [Link]

  • Ultrapure Ion Pairing Reagents and Buffers. Regis Technologies. [Link]

  • The Importance Of Mobile Phase PH in Chromatographic Separations. (2023). Industry News. [Link]

  • Steps involved in HPLC Method Development. Asian Journal of Pharmaceutical Research. [Link]

  • How Do I Choose? A guide to HPLC column selection. (2021). Agilent. [Link]

  • Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. (2018). PMC - PubMed Central. [Link]

  • Ion-Pairing Agents | HPLC. (2024). Mason Technology. [Link]

  • Troubleshooting Basics, Part 4: Peak Shape Problems. (2012). LCGC International. [Link]

  • Control pH During Method Development for Better Chromatography. Agilent. [Link]

  • HPLC Column Selection. Element. [Link]

  • HPLC Troubleshooting Guide. SCION Instruments. [Link]

  • Issues and Solutions to the Use of Ion-Pairing Reagents. (2024). Welch Materials. [Link]

  • The influence of mobile phase ph on the retention and selectivity of related basic compounds in reversed-phase liquid chromatography. ResearchGate. [Link]

  • Method Development Guide. ZirChrom. [Link]

  • HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. (2023). WJPMR. [Link]

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identification and removal of impurities in 2-(2-Chlorophenoxy)ethanamine hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center for the synthesis of 2-(2-Chlorophenoxy)ethanamine Hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with the identification and removal of impurities during this critical synthesis. Ensuring the highest purity of this intermediate is paramount for its applications in pharmaceutical development. This document provides in-depth, field-proven insights and troubleshooting protocols to help you optimize your synthetic route, identify potential contaminants, and implement effective purification strategies.

Section 1: Understanding the Synthetic Landscape and Impurity Formation

The most common and industrially scalable route to this compound involves a two-step process: a Williamson ether synthesis to form the intermediate 2-(2-chlorophenoxy)acetonitrile, followed by the reduction of the nitrile group to a primary amine and subsequent salt formation. Each stage of this process presents unique challenges and potential for impurity generation.

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Nitrile Reduction & Salt Formation 2-Chlorophenol 2-Chlorophenol Intermediate 2-(2-Chlorophenoxy)acetonitrile 2-Chlorophenol->Intermediate O-Alkylation (SN2) Impurity1 Unreacted 2-Chlorophenol 2-Chlorophenol->Impurity1 Chloroacetonitrile Chloroacetonitrile Chloroacetonitrile->Intermediate O-Alkylation (SN2) Base Base (e.g., K2CO3) Base->Intermediate O-Alkylation (SN2) Solvent1 Solvent (e.g., Acetonitrile) Solvent1->Intermediate O-Alkylation (SN2) Impurity2 C-Alkylated Isomer Intermediate->Impurity2 Side Reaction Impurity3 Hydrolysis Product: 2-(2-Chlorophenoxy)acetamide Intermediate->Impurity3 Presence of H2O ReducingAgent Reducing Agent (e.g., LiAlH4, H2/Catalyst) Intermediate->ReducingAgent FinalProduct 2-(2-Chlorophenoxy)ethanamine HCl Intermediate->FinalProduct Reduction Impurity4 Unreacted Nitrile Intermediate Intermediate->Impurity4 Incomplete Reaction Impurity1->FinalProduct Carried Over Impurity2->FinalProduct Carried Over Impurity3->FinalProduct Carried Over Solvent2 Solvent (e.g., THF, EtOH) HCl HCl (gas or solution) FinalProduct->HCl Salt Formation Impurity5 Over-reduced or Side Products FinalProduct->Impurity5 Harsh Conditions

Caption: Synthetic pathway and key impurity formation points.

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific issues encountered during synthesis, analysis, and purification in a direct question-and-answer format.

Part A: Impurity Identification & Analysis

Q1: I'm seeing an unexpected peak in my reverse-phase HPLC chromatogram. How do I begin to identify it?

A1: An unexpected peak requires a systematic investigation. First, assess its retention time. An early-eluting peak is typically more polar than the product, while a later-eluting peak is less polar. The next step is to use mass spectrometry (LC-MS) to obtain the molecular weight of the unknown impurity.[1][2] This data is invaluable for proposing potential structures.

Troubleshooting Workflow for Unknown Peaks:

  • Check Retention Time: Compare to known starting materials and intermediates.

  • Obtain Mass Spectrum (LC-MS): Determine the molecular weight (m/z) of the impurity.

  • Consult Impurity Tables: Compare the observed mass with the molecular weights of common impurities listed in Table 1 below.

  • Spiking Study: If you suspect a specific impurity (e.g., unreacted starting material), "spike" your sample with a small amount of the pure suspected compound. If your hypothesis is correct, the area of the unknown peak will increase without a new peak appearing.

  • For Novel Impurities: If the mass does not match any expected species, isolation via preparative HPLC followed by structural elucidation using Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for identification.[3][4]

Q2: My LC-MS analysis shows an impurity with the same mass as my desired product. What could this be?

A2: This is a classic sign of an isomeric impurity. In the context of the Williamson ether synthesis used in the first step, the most probable isomer is the C-alkylation product.[5] Instead of the desired O-alkylation on the phenolic oxygen, the alkylation occurs on the aromatic ring, typically at the para position to the hydroxyl group.

  • O-Alkylated Product (Desired): 2-(2-Chlorophenoxy)acetonitrile

  • C-Alkylated Isomer (Impurity): 2-(4-hydroxy-3-chlorophenyl)acetonitrile

These isomers have identical masses but different chemical structures and properties. They can usually be separated by optimizing the HPLC method (e.g., changing the mobile phase composition or gradient). Definitive identification requires ¹H NMR spectroscopy, as the aromatic proton splitting patterns and chemical shifts will be distinctly different for the two isomers.[3]

Q3: Which analytical techniques are essential for a comprehensive impurity profile?

A3: A multi-technique approach is necessary for robust impurity profiling as mandated by regulatory agencies.[1]

  • HPLC/UPLC: This is the primary technique for quantifying impurities and determining the purity of the active pharmaceutical ingredient (API).[1] A stability-indicating method should be developed to separate the main component from all potential process-related impurities and degradation products.

  • LC-MS: Essential for the rapid identification of impurities by providing molecular weight information.[2]

  • NMR Spectroscopy: The gold standard for unambiguous structure elucidation of the final product and any isolated unknown impurities.[3]

  • Gas Chromatography (GC): Primarily used to quantify residual solvents.[1]

  • Inductively Coupled Plasma Mass Spectrometry (ICP-MS): Used for detecting and quantifying trace elemental impurities, which may originate from catalysts or manufacturing equipment.[1]

Impurity Name Likely Origin Molecular Formula Molecular Weight ( g/mol ) Primary Identification Technique
2-ChlorophenolUnreacted starting materialC₆H₅ClO128.56HPLC, GC-MS
2-(2-Chlorophenoxy)acetonitrileUnreacted intermediateC₈H₆ClNO167.59HPLC, LC-MS[6]
C-Alkylated IsomerSide reaction in Step 1C₈H₆ClNO167.59HPLC, LC-MS, NMR
2-(2-Chlorophenoxy)acetamideHydrolysis of nitrile intermediateC₈H₈ClNO₂185.61HPLC, LC-MS
Table 1: Common process-related impurities and recommended analytical techniques.
Part B: Impurity Prevention & Process Optimization

Q4: I am consistently observing a significant amount of 2-(2-chlorophenoxy)acetamide in my product. How can I prevent its formation?

A4: The formation of the acetamide impurity is due to the hydrolysis of the nitrile intermediate.[5][7] This typically occurs when water is present in the reaction mixture, either in the solvents, reagents, or introduced during the work-up.

Preventative Measures:

  • Use Anhydrous Conditions: Ensure all solvents (e.g., acetonitrile) and reagents are thoroughly dried before use. Industrial grades of acetonitrile can contain significant amounts of water.[8] Using molecular sieves or distilling the solvent can be effective.

  • Inert Atmosphere: Perform the Williamson ether synthesis under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction.

  • Control Reaction Base: Ensure the base used is non-aqueous. While potassium carbonate is common, ensure it is of an anhydrous grade.

  • Careful Work-up: Minimize contact with water during the work-up of the nitrile intermediate, especially if pH conditions are basic or acidic, which can catalyze hydrolysis.

Q5: My reaction yields are low, and I have a high percentage of unreacted 2-chlorophenol. What should I optimize?

A5: Low conversion in a Williamson ether synthesis often points to issues with the nucleophilicity of the phenoxide or the reactivity of the electrophile.[7]

Optimization Strategies:

  • Base Strength & Stoichiometry: Ensure the base is strong enough to fully deprotonate the 2-chlorophenol (pKa ≈ 8.5). Use at least one full equivalent of the base. A slight excess may be beneficial.

  • Solvent Choice: Polar aprotic solvents like DMF or acetonitrile are ideal as they solvate the cation of the base but not the phenoxide nucleophile, increasing its reactivity.[5][9]

  • Temperature and Reaction Time: Monitor the reaction progress by TLC or HPLC. If the reaction stalls, a moderate increase in temperature may be necessary. However, excessively high temperatures can promote side reactions like C-alkylation.[5]

  • Purity of Reagents: Verify the purity of your chloroacetonitrile, as any degradation can reduce the amount of available alkylating agent.

Part C: Purification & Removal Strategies

Q6: What is the most effective method for removing unreacted 2-chlorophenol from my final product?

A6: Unreacted 2-chlorophenol is an acidic impurity. It can be effectively removed from the desired amine product using a liquid-liquid extraction during the work-up, prior to the final hydrochloride salt formation.

Protocol:

  • After the reduction step is complete and the reaction is quenched, dissolve the crude amine product in a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the organic layer with a dilute aqueous base solution (e.g., 1M NaOH or NaHCO₃). The acidic 2-chlorophenol will be deprotonated to the sodium 2-chlorophenoxide salt, which is highly soluble in the aqueous layer.

  • Separate the aqueous layer. Repeat the wash if necessary.

  • Wash the organic layer with brine to remove residual base and water.

  • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate to yield the purified free amine.

  • Proceed with the formation of the hydrochloride salt.

Q7: My isolated this compound has poor purity even after recrystallization. What are my options?

A7: If standard recrystallization is ineffective, it suggests that the impurities have very similar solubility profiles to the product, or they are co-crystallizing.

Advanced Purification Workflow:

G start Low Purity Product (Post-Recrystallization) check_impurity Identify Major Impurity (HPLC, LC-MS) start->check_impurity is_isomer Isomeric Impurity? check_impurity->is_isomer e.g., C-Alkylated is_acidic_basic Acidic/Basic Impurity? check_impurity->is_acidic_basic e.g., Phenol column Perform Column Chromatography on Free Base is_isomer->column Yes final_product High Purity Product is_isomer->final_product No (Other Impurity) is_acidic_basic->is_isomer No free_base Convert to Free Base is_acidic_basic->free_base Yes extraction Perform Acid/Base Extraction free_base->extraction resalt Re-form HCl Salt extraction->resalt column->resalt resalt->final_product

Caption: Decision workflow for advanced purification.
  • Convert to Free Base: If your product is the hydrochloride salt, neutralize it with a base to regenerate the free amine. The free amine is often an oil or a lower-melting solid and is more amenable to purification by chromatography.

  • Column Chromatography: Perform flash column chromatography on the crude free amine using a silica gel stationary phase. A gradient elution with a solvent system like heptane/ethyl acetate with a small amount of triethylamine (to prevent the amine from streaking on the acidic silica) is often effective at separating closely related impurities.

  • Re-formation of the Salt: Combine the pure fractions, remove the solvent, and re-precipitate the hydrochloride salt by treating the purified free amine with a solution of HCl in a suitable solvent like isopropanol or ether.

Section 3: Key Experimental Protocols

Protocol 1: HPLC-UV Method for Purity Assessment

This protocol provides a general starting point for the analysis of this compound. Method validation according to ICH guidelines is required for use in a regulated environment.[3]

Parameter Condition
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 20 minutes, hold for 5 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 220 nm and 275 nm
Injection Volume 10 µL
Sample Preparation Dissolve sample in 50:50 Water:Acetonitrile at ~1 mg/mL
Table 2: Example HPLC method parameters.
Protocol 2: Recrystallization of this compound

Objective: To remove minor impurities by leveraging differences in solubility.

Methodology:

  • Place the crude this compound solid in an appropriately sized Erlenmeyer flask.

  • Select a suitable solvent system. A common choice is a binary system like isopropanol/water or ethanol/ethyl acetate.

  • Add the minimum amount of the primary solvent (e.g., isopropanol) to the flask and heat the mixture to a gentle boil with stirring until all the solid dissolves.

  • If the solution is colored, you may add a small amount of activated charcoal and hot filter the solution to remove colored impurities.

  • Slowly add the anti-solvent (e.g., ethyl acetate) dropwise to the hot solution until persistent cloudiness is observed.

  • Allow the flask to cool slowly to room temperature, and then place it in an ice bath for at least one hour to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing with a small amount of the cold anti-solvent.

  • Dry the purified crystals under vacuum to a constant weight.

References

  • Wikipedia. Gabriel synthesis. [Link]

  • ChemBK. [2-(2-chlorophenoxy)ethyl]amine hydrochloride. [Link]

  • Master Organic Chemistry. The Gabriel Synthesis. [Link]

  • Chemistry LibreTexts. Gabriel Synthesis. [Link]

  • NROChemistry. Gabriel Synthesis: Mechanism & Examples. [Link]

  • Chemistry Steps. The Gabriel Synthesis of Primary Amines. [Link]

  • AMSbiopharma. Impurity profiling and HPLC methods for drug quality compliance. [Link]

  • PubChemLite. 2-(2-chlorophenoxy)acetonitrile (C8H6ClNO). [Link]

  • Google Patents. CN108003036B - A kind of preparation method of 2-chloroethylamine hydrochloride.
  • Google Patents. DE3900865C1 - Process for the preparation of 2-chloroethylamine hydrochloride.
  • Google Patents. KR100345464B1 - Method for preparing 2-(2'-chloroethylsulfonyl)ethylamine HCl salt.
  • ResearchGate. HILIC–MS Determination of Genotoxic Impurity of 2-Chloro- N -(2-Chloroethyl)Ethanamine in the Vortioxetine Manufacturing Process. [Link]

  • Journal of Chemical and Pharmaceutical Research. An efficient synthesis of neuroleptic drugs under microwave irradiation. [Link]

  • Google Patents. CN101417985B - Method for synthesizing 2-amino thizaoline.
  • Google Patents. CN109765305B - High performance liquid detection method for 2-chloroethylamine hydrochloride.
  • American Laboratory. Ensuring the Purity of Acetonitrile During Quality Control Testing. [Link]

  • PubChem. 2-(4-Chlorophenoxy)acetonitrile. [Link]

  • Research and Reviews. Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. [Link]

  • Google Patents.

Sources

optimizing reaction conditions for the synthesis of 2-(2-Chlorophenoxy)ethanamine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development engaged in the synthesis of 2-(2-Chlorophenoxy)ethanamine hydrochloride. This document provides in-depth technical guidance, troubleshooting protocols, and frequently asked questions to facilitate the optimization of this synthesis. Our approach is grounded in established chemical principles and field-proven insights to ensure scientific integrity and practical utility.

Introduction to the Synthesis

The synthesis of this compound is a critical process in the development of various pharmaceutical agents. The core of this synthesis typically involves a Williamson ether synthesis, a robust and widely used method for forming ether linkages. In this reaction, a phenoxide is reacted with an alkyl halide. For the synthesis of our target molecule, this translates to the reaction of 2-chlorophenate with a protected or unprotected 2-chloroethylamine equivalent.

The overall synthetic strategy can be visualized as a two-step process: the formation of the ether linkage followed by the conversion to the hydrochloride salt. However, the choice of reactants and reaction conditions is paramount to achieving high yield and purity.

cluster_0 Synthetic Pathway 2-Chlorophenol 2-Chlorophenol Etherification Etherification 2-Chlorophenol->Etherification Base Base Base->Etherification 2-Chloroethylamine equivalent 2-Chloroethylamine equivalent 2-Chloroethylamine equivalent->Etherification 2-(2-Chlorophenoxy)ethanamine 2-(2-Chlorophenoxy)ethanamine Etherification->2-(2-Chlorophenoxy)ethanamine Salt Formation Salt Formation 2-(2-Chlorophenoxy)ethanamine->Salt Formation HCl HCl HCl->Salt Formation Product 2-(2-Chlorophenoxy)ethanamine HCl Salt Formation->Product

Caption: General synthetic scheme for this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The most prevalent method is the Williamson ether synthesis, which involves the reaction of 2-chlorophenol with a suitable 2-carbon electrophile containing a masked or protected amine. A common approach is the reaction of sodium 2-chlorophenoxide with 2-chloroethylamine hydrochloride. An alternative involves using an N-protected 2-haloethylamine derivative, such as N-(2-chloroethyl)acetamide, followed by deprotection.

Q2: What is the role of the base in the Williamson ether synthesis for this compound?

A2: The base is crucial for deprotonating the phenolic hydroxyl group of 2-chlorophenol to form the more nucleophilic 2-chlorophenoxide anion. Common bases include sodium hydroxide (NaOH), potassium hydroxide (KOH), and sodium hydride (NaH). The choice of base can significantly impact the reaction rate and yield.[1][2] Stronger bases like NaH ensure complete deprotonation but require anhydrous conditions.[1]

Q3: Why is it often recommended to use a protected form of 2-chloroethylamine?

A3: Using a protected form, such as N-(2-chloroethyl)acetamide, can prevent side reactions. The free amino group of 2-chloroethylamine is nucleophilic and can compete with the phenoxide, leading to the formation of byproducts like N-(2-chlorophenoxyethyl)aziridine or oligomers. Protecting the amine as an amide reduces its nucleophilicity, favoring the desired O-alkylation. The amide can then be hydrolyzed to yield the primary amine.

Q4: How is the final hydrochloride salt typically formed?

A4: The hydrochloride salt is generally prepared by treating a solution of the free base, 2-(2-Chlorophenoxy)ethanamine, in a suitable organic solvent (e.g., isopropanol, ethanol, or diethyl ether) with a solution of hydrogen chloride (HCl) in the same or a compatible solvent, or by bubbling dry HCl gas through the solution. This results in the precipitation of the hydrochloride salt, which can then be isolated by filtration.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound and provides systematic solutions.

cluster_1 Troubleshooting Workflow Low Yield Low Yield Incomplete Reaction Incomplete Reaction Low Yield->Incomplete Reaction Side Reactions Side Reactions Low Yield->Side Reactions Purification Issues Purification Issues Low Yield->Purification Issues Optimize Temp/Time Optimize Temp/Time Incomplete Reaction->Optimize Temp/Time Check Base/Solvent Check Base/Solvent Incomplete Reaction->Check Base/Solvent Identify Byproducts Identify Byproducts Side Reactions->Identify Byproducts Recrystallization/Chromatography Recrystallization/Chromatography Purification Issues->Recrystallization/Chromatography

Caption: A decision tree for troubleshooting low yield in the synthesis.

Issue Potential Cause Suggested Solution
Low or No Product Formation 1. Incomplete Deprotonation of 2-Chlorophenol: The phenolic proton (pKa ~8.5) may not be fully removed by a weak base.- Use a stronger base such as sodium hydride (NaH) in an anhydrous aprotic solvent like DMF or THF to ensure complete formation of the phenoxide.[1] - If using NaOH or KOH, ensure the reaction is heated to facilitate deprotonation and the subsequent reaction.
2. Poor Quality of 2-Chloroethylamine Hydrochloride: This reagent can degrade over time, leading to lower reactivity.- Use freshly sourced or purified 2-chloroethylamine hydrochloride. - The purity can be checked by melting point or HPLC analysis.[3]
3. Inappropriate Solvent: The solvent plays a critical role in an SN2 reaction.- Use a polar aprotic solvent such as DMF, DMSO, or acetonitrile to enhance the rate of the SN2 reaction.[4] - Protic solvents like ethanol can solvate the phenoxide, reducing its nucleophilicity.[4]
Formation of Significant Byproducts 1. C-Alkylation: The phenoxide ion is an ambident nucleophile, and alkylation can occur on the aromatic ring as well as on the oxygen.- This is generally less of a problem with phenoxides compared to enolates. However, using less polar solvents can sometimes favor O-alkylation.
2. N-Alkylation/Dimerization: If using unprotected 2-chloroethylamine, the amine can react with another molecule of the alkyl halide.- Use a protected form of the amine, such as N-(2-chloroethyl)acetamide. - If using the unprotected form, use a large excess of 2-chloroethylamine hydrochloride to favor the reaction with the phenoxide.
3. Elimination Reaction: The alkyl halide can undergo elimination to form an alkene, especially with secondary or tertiary halides (not directly applicable here, but a general consideration in Williamson synthesis).[5]- Maintain a moderate reaction temperature, as higher temperatures can favor elimination.
Difficult Purification of the Final Product 1. Contamination with Unreacted 2-Chlorophenol: 2-chlorophenol can be difficult to separate from the product due to its acidic nature.- During work-up, wash the organic layer with an aqueous base solution (e.g., 1M NaOH) to extract the unreacted phenol.
2. Oily Product Instead of Crystalline Solid: The hydrochloride salt may not crystallize easily if impurities are present.- Ensure the free base is of high purity before attempting salt formation. Purification of the free base can be achieved by column chromatography or distillation under reduced pressure. - For crystallization of the hydrochloride salt, try different solvents or solvent mixtures (e.g., isopropanol/diethyl ether, ethanol/hexane). Seeding with a small crystal of pure product can also induce crystallization.

Experimental Protocols

Protocol 1: Synthesis of N-[2-(2-Chlorophenoxy)ethyl]acetamide (Protected Intermediate)

This protocol is based on the principles of Williamson ether synthesis using a protected amine.

Materials:

  • 2-Chlorophenol

  • N-(2-chloroethyl)acetamide

  • Sodium Hydroxide (NaOH)

  • Dimethylformamide (DMF)

  • Water

  • Ethyl acetate

  • Brine

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chlorophenol (1.0 eq) in DMF.

  • Add powdered NaOH (1.1 eq) portion-wise to the solution at room temperature. Stir the mixture for 30 minutes to form the sodium 2-chlorophenoxide.

  • Add N-(2-chloroethyl)acetamide (1.05 eq) to the reaction mixture.

  • Heat the reaction to 80-90 °C and monitor the progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent). The reaction is typically complete within 4-6 hours.

  • After completion, cool the reaction mixture to room temperature and pour it into cold water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-[2-(2-Chlorophenoxy)ethyl]acetamide.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).

Protocol 2: Deprotection and Hydrochloride Salt Formation

Materials:

  • N-[2-(2-Chlorophenoxy)ethyl]acetamide

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide (50% aqueous solution)

  • Isopropanol

  • Hydrogen chloride solution in isopropanol

Procedure:

  • To a round-bottom flask containing N-[2-(2-Chlorophenoxy)ethyl]acetamide (1.0 eq), add a 6M solution of hydrochloric acid.

  • Heat the mixture to reflux and maintain for 4-8 hours, monitoring the disappearance of the starting material by TLC.

  • Cool the reaction mixture to room temperature and carefully basify with a 50% NaOH solution until the pH is >12.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the free base, 2-(2-Chlorophenoxy)ethanamine, as an oil.

  • Dissolve the free base in a minimal amount of isopropanol.

  • While stirring, add a solution of HCl in isopropanol dropwise until the solution is acidic.

  • The hydrochloride salt should precipitate. If not, the solution can be cooled in an ice bath to induce crystallization.

  • Collect the solid by vacuum filtration, wash with cold isopropanol, and dry under vacuum to obtain this compound.

Data Presentation

Table 1: Influence of Reaction Parameters on Williamson Ether Synthesis

Parameter Condition Effect on Yield and Purity Rationale
Base Weak Base (e.g., K₂CO₃)Lower yieldIncomplete deprotonation of the phenol.
Strong Base (e.g., NaOH, NaH)Higher yieldComplete formation of the more nucleophilic phenoxide.[1]
Solvent Protic (e.g., Ethanol)Lower yieldSolvation of the nucleophile reduces its reactivity.[4]
Aprotic Polar (e.g., DMF, DMSO)Higher yieldSolvates the cation but not the nucleophile, increasing its reactivity.[4]
Temperature Low TemperatureSlower reaction rateInsufficient energy to overcome the activation energy barrier.
High TemperatureIncreased rate, but potential for side reactions (e.g., elimination) and decomposition.Provides sufficient energy for the reaction but can also activate alternative pathways.[5]
Leaving Group Cl < Br < IReaction rate increasesWeaker C-X bond and better leaving group ability.[4]

Visualization of Key Processes

cluster_2 Reaction Monitoring Workflow Reaction Mixture Reaction Mixture TLC Analysis TLC Analysis Reaction Mixture->TLC Analysis HPLC Analysis HPLC Analysis Reaction Mixture->HPLC Analysis Reaction Complete? Reaction Complete? TLC Analysis->Reaction Complete? HPLC Analysis->Reaction Complete? Work-up Work-up Reaction Complete?->Work-up Yes Continue Reaction Continue Reaction Reaction Complete?->Continue Reaction No

Caption: Workflow for monitoring the progress of the etherification reaction.

References

  • Douša, M., et al. (2015). HILIC–MS Determination of Genotoxic Impurity of 2-Chloro- N -(2-Chloroethyl)Ethanamine in the Vortioxetine Manufacturing Process.
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

  • Google Patents. (Year). Method for preparing 2-(2'-chloroethylsulfonyl)ethylamine HCl salt. KR100345464B1.
  • Duan, H. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.
  • Google Patents. (Year). Preparation of 2-(2-alkoxy phenoxy) ethylamine, an intermediate of carvedilol and tamsulosin. WO2009128088A2.
  • Google Patents. (Year). High performance liquid detection method for 2-chloroethylamine hydrochloride. CN109765305B.
  • Google Patents. (Year). A kind of preparation method of 2-chloroethylamine hydrochloride. CN108003036B.
  • Wikipedia. (n.d.). Williamson ether synthesis. [Link]

  • Taylor & Francis. (n.d.). Williamson ether synthesis – Knowledge and References. [Link]

  • NJ.gov. (n.d.). Common Name: 2-CHLOROPHENOL HAZARD SUMMARY. [Link]

  • European Medicines Agency. (2024). ICH Q3C (R9) Guideline on impurities. [Link]

  • Royal Society of Chemistry. (2021). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. [Link]

Sources

Technical Support Center: Mitigating Corrosion in 2-Chloroethylamine Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and process engineers involved in the synthesis of 2-chloroethylamine hydrochloride. Our goal is to provide in-depth, actionable insights into the corrosion challenges inherent in this process and to offer robust troubleshooting strategies. We will move beyond simple procedural steps to explain the underlying chemical principles, ensuring you can make informed decisions to protect your equipment, ensure product purity, and maintain a safe operating environment.

Section 1: Understanding the Root Cause of Corrosion

The synthesis of 2-chloroethylamine hydrochloride, most commonly via the reaction of ethanolamine with thionyl chloride (SOCl₂), is notoriously harsh on manufacturing equipment.[1][2] Understanding the origin and nature of the corrosive species is the first step toward effective mitigation.

Q1: What are the primary corrosive agents I need to be concerned with during this synthesis?

A1: The corrosive environment is created by a combination of the reagents, byproducts, and the final product itself. The key culprits are:

  • Thionyl Chloride (SOCl₂): An aggressive chlorinating agent that is intrinsically corrosive. It reacts violently with water to produce even more corrosive substances.[3][4]

  • Hydrogen Chloride (HCl): A major byproduct of the reaction between the alcohol group of ethanolamine and thionyl chloride.[5][6] As a strong mineral acid, it aggressively attacks most standard metals.

  • Sulfur Dioxide (SO₂): Another primary byproduct.[6] In the presence of any residual moisture, it can form sulfurous acid (H₂SO₃), a corrosive acidic species.

  • 2-Chloroethylamine Hydrochloride (Product): The final product is a salt that is itself classified as corrosive to metals.[1] Its aqueous solutions are acidic and can contribute to the overall corrosive load.

The following diagram illustrates the generation of these corrosive species from the primary reaction pathway.

G cluster_corrosive_species Primary Corrosive Environment Ethanolamine Ethanolamine (HOCH₂CH₂NH₂) Product 2-Chloroethylamine HCl (ClCH₂CH₂NH₃⁺Cl⁻) Ethanolamine->Product ThionylChloride Thionyl Chloride (SOCl₂) ThionylChloride->Product HCl Hydrogen Chloride (HCl) ThionylChloride->HCl SO2 Sulfur Dioxide (SO₂) ThionylChloride->SO2 Corrosive_SOCl2 SOCl₂ ThionylChloride->Corrosive_SOCl2 Water Moisture (H₂O, Contaminant) Corrosive_HCl HCl Water->Corrosive_HCl reacts with SOCl₂ Corrosive_SO2 SO₂ / H₂SO₃ Water->Corrosive_SO2 forms H₂SO₃ Corrosive_Product Acidic Product Slurry Product->Corrosive_Product HCl->Corrosive_HCl SO2->Corrosive_SO2

Caption: Generation of corrosive species during synthesis.

Section 2: Troubleshooting Guide for Reactor and Equipment Corrosion

Direct observation of corrosion on your reactor or ancillary equipment is a critical sign that requires immediate attention. The choice of materials is paramount for the longevity and safety of the process.

Q2: My 316L stainless steel reactor is showing pitting and discoloration after a few batches. What is causing this, and what are my options?

A2: This is a classic case of chloride-induced corrosion. While 316L stainless steel has good general chemical resistance, it is highly susceptible to attack by chlorides, especially in acidic, non-aqueous, or high-temperature conditions. The chloride ions (from HCl) break down the passive chromium oxide layer that protects the steel, leading to localized pitting, crevice corrosion, and potentially stress corrosion cracking.

Immediate Actions:

  • Halt Operations: Do not run another batch until the issue is resolved.

  • Inspect Thoroughly: Conduct a full visual inspection of the reactor interior, paying close attention to welds, heat-affected zones, and areas under any deposits.

  • Passivation & Cleaning: If the damage is superficial, a thorough cleaning followed by a nitric or citric acid passivation treatment may restore the protective layer, but this is a temporary fix if the underlying incompatibility remains.

Long-Term Solutions:

  • Material Upgrade: The most reliable solution is to upgrade the reactor material. High-performance alloys or lined reactors are the industry standard for this chemistry.

  • Process Control: Strictly limit moisture content in all reactants and solvents. Water reacts with thionyl chloride to form HCl and SO₂, dramatically increasing the corrosion rate.[3]

  • Use of Inhibitors: In some cases, corrosion inhibitors can be added to the reaction mixture to protect the metal surfaces, though this requires careful selection and validation.[7]

Q3: What are the recommended materials of construction for handling the 2-chloroethylamine hydrochloride synthesis?

A3: Selecting the right materials from the outset is the most effective way to prevent corrosion. The table below provides a general guideline for materials commonly used in chemical processing.

MaterialCompatibility with SOCl₂ / HCl EnvironmentKey Considerations
Glass-Lined Steel Excellent The industry standard for this type of corrosive chemistry. The glass lining is inert to all reactants and byproducts at typical process temperatures.
Hastelloy C-276 / C-22 Excellent High nickel-molybdenum-chromium alloys designed for superior resistance to a wide range of corrosive media, including wet chloride gas, HCl, and SOCl₂.
Tantalum Excellent Extremely corrosion-resistant but has a very high capital cost. Typically used for smaller components like thermowells or patches.
PTFE / PFA (Liners) Excellent Fluoropolymer liners offer outstanding chemical inertness. Care must be taken to avoid mechanical damage and to ensure proper bonding to the substrate metal.
Stainless Steel (316L) Poor to Moderate Highly susceptible to pitting and stress corrosion cracking from chlorides. Not recommended as a primary reactor material without significant process controls.
Stainless Steel (304) Not Recommended Lower nickel and molybdenum content makes it even more vulnerable to chloride attack than 316L.
Aluminum / Galvanized Steel Not Recommended Rapidly attacked by HCl. The use of aluminum or galvanized containers is explicitly advised against for the product.[8]
Section 3: Process Optimization to Minimize Corrosion

Beyond material selection, the way you run your process can have a significant impact on corrosion rates.

Q4: Can adjusting my reaction parameters, such as temperature and addition rate, help control corrosion?

A4: Absolutely. Corrosion is a chemical reaction, and its rate is influenced by process conditions.

  • Temperature: Higher temperatures almost always accelerate corrosion. The reaction to form 2-chloroethylamine hydrochloride is exothermic.[9] Poor heat removal can lead to localized "hot spots" where corrosion rates increase exponentially. It is crucial to maintain controlled temperatures, often between 50-80°C, depending on the specific protocol.[10][11]

  • Addition Rate: A slow, controlled addition of thionyl chloride to the ethanolamine solution is critical. This helps manage the exotherm and prevents a localized excess of highly corrosive reagents.

  • Moisture Control: This is arguably the most critical process parameter. Ensure all reactants, solvents, and the reactor itself are anhydrous.[12] Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent ingress of atmospheric moisture.[12]

The following workflow provides a logical approach to troubleshooting and mitigating corrosion from a process perspective.

Caption: A logical workflow for troubleshooting process-related corrosion.

Section 4: Advanced Mitigation Using Corrosion Inhibitors

When upgrading materials is not feasible, or for added protection, corrosion inhibitors can be a viable strategy.

Q5: What are corrosion inhibitors, and are there specific types that work in strong acid environments like this one?

A5: Corrosion inhibitors are chemical compounds that, when added in small concentrations to an environment, decrease the corrosion rate of a metal. They typically function by adsorbing onto the metal surface to form a protective film that acts as a barrier to the corrosive species.[13]

For strong hydrochloric acid environments, several classes of inhibitors have proven effective, particularly in the oil and gas industry for acidizing operations.[7]

Inhibitor TypeCommon ExamplesMechanism of ActionConsiderations
Imidazoline Derivatives Substituted imidazolinesForm a persistent, protective film on the metal surface, effectively blocking acid contact.[14][15]Highly effective for HCl. Compatibility with the main organic reaction must be verified to avoid side products.
Quaternary Ammonium Salts N-alkyl quaternary ammonium compoundsCationic compounds that adsorb onto the cathodic sites of the metal surface, inhibiting the corrosion reaction.Good performance at various temperatures.
Acetylenic Alcohols Propargyl alcohol (Note: Use with caution)Polymerize on the metal surface to form a protective barrier.Propargyl alcohol is toxic and flammable and is being replaced by safer, more modern formulations.[13][16]
Surfactant Blends Proprietary blends of surfactants and solventsForm a comprehensive protective film and help distribute the inhibitor package evenly throughout the solution.[13]Often sold as commercial packages designed for high-temperature acid protection.
Q6: How would I validate a corrosion inhibitor for my process?

A6: You must perform a validation study before introducing any new component into your synthesis. A standard method is a material coupon test.

Experimental Protocol: Material Coupon Test for Inhibitor Validation
  • Preparation: Obtain several pre-weighed and measured coupons of the same metal as your reactor (e.g., 316L stainless steel).

  • Control Setup: In a small, inert lab reactor (glass), simulate your reaction conditions (same temperature, solvent, and concentrations of HCl/SOCl₂ that would be present) without your primary reactants. Immerse one of the metal coupons in this solution. This is your control.

  • Test Setup: Prepare an identical setup, but add the corrosion inhibitor at the manufacturer's recommended concentration (e.g., 0.1-0.5%).[15] Immerse a second metal coupon.

  • Execution: Run both setups for the expected duration of your synthesis (e.g., 6-8 hours) under identical temperature and agitation conditions.

  • Analysis:

    • Remove, clean, and dry the coupons.

    • Reweigh the coupons to determine mass loss.

    • Calculate the corrosion rate (e.g., in mils per year or g/m²·h).

    • Visually inspect the coupons for pitting or other forms of localized attack.

  • Validation: A successful inhibitor will show a significant reduction in mass loss and no signs of pitting compared to the control coupon. The inhibitor should also be tested for any potential reactivity with your starting materials or impact on final product purity.

Section 5: Frequently Asked Questions (FAQs)
  • FAQ 1: What is the single most critical factor in preventing corrosion in this synthesis? Material selection is the most crucial preventative measure. Using an inert material like glass-lined steel or a compatible high-performance alloy like Hastelloy C-276 is the surest way to avoid corrosion issues.[3]

  • FAQ 2: My final product has a yellow or brown tint. Could this be related to corrosion? Yes. Metal ions leaching from a corroding reactor (like iron, chromium, or nickel from stainless steel) can contaminate your product, often resulting in discoloration. If you observe an unexpected color, it should trigger an investigation into both process impurities and potential equipment corrosion.

  • FAQ 3: How can I safely quench and dispose of the reaction mixture and waste? The reaction mixture is highly acidic and corrosive. It should be quenched by slowly adding it to a stirred, cooled basic solution (e.g., sodium hydroxide or sodium carbonate solution) in a well-ventilated fume hood to neutralize the excess acid. All waste should be handled and disposed of according to local environmental regulations for hazardous chemical waste.[17]

  • FAQ 4: A patent mentions using carboxylic acids as a solvent to reduce corrosion. How does that work? A German patent describes a process using substoichiometric amounts of aliphatic carboxylic acids (like formic or acetic acid) as a solvent or additive.[11] The carboxylic acid helps to create a liquid, more manageable reaction mixture at a lower temperature, which can reduce the overall thermal stress and potentially passivate the metal surfaces, thus mitigating corrosion problems that are more severe in other solvent systems.[11]

References
  • Carlo Erba Reagents. (n.d.). 2-Chloroethylamine hydrochloride - Safety Data Sheet. Retrieved from [Link]

  • ChemEOR. (n.d.). Acid Corrosion Inhibitors. Retrieved from [Link]

  • Xintai Water Treatment Chemicals. (n.d.). Corrosion Inhibitor (for Hydrochloric Acid Cleaning). Retrieved from [Link]

  • Aisling Chem Inc. (n.d.). HCL Inhibitors. Retrieved from [Link]

  • Hoechst Aktiengesellschaft. (1990). DE3900865C1 - Process for the preparation of 2-chloroethylamine hydrochloride. Google Patents.
  • Changzhou University. (2018). CN108003036B - A kind of preparation method of 2-chloroethylamine hydrochloride. Google Patents.
  • Shandong Kairui Chemistry Co.,Ltd. (n.d.). Corrosion Inhibitor for Hydrochloric Acid Cleaning. Retrieved from [Link]

  • Guardian Chemicals. (n.d.). HCL Acid Inhibitor: Hydrochloric Acid Corrosion Inhibitor. Retrieved from [Link]

  • Maiyam Group. (2025, December 28). Thionyl Chloride: Essential Chemical for Philadelphia Industries (2026). Retrieved from [Link]

  • PubChem - NIH. (n.d.). 2-Chloroethylamine hydrochloride. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Thionyl chloride. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, June 5). 10.9 Reactions of Alcohols with Thionyl Chloride. Retrieved from [Link]

  • Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). HAZARD SUMMARY: THIONYL CHLORIDE. Retrieved from [Link]

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Technical Support Center: Industrial Scale Production of 2-Chloroethylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the industrial scale production of 2-chloroethylamine hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis, purification, and handling of this critical intermediate. The following information is synthesized from established literature, patents, and extensive field experience to provide practical, actionable solutions.

Section 1: Synthesis and Reaction Control

The most common industrial synthesis involves the reaction of an ethanolamine precursor with a chlorinating agent, typically thionyl chloride (SOCl₂).[1][2][3] This process, while straightforward in principle, presents significant challenges related to reaction kinetics, thermal management, and byproduct formation upon scale-up.

FAQ 1: We are experiencing a significant drop in yield and an increase in impurities after scaling up our synthesis from the lab to a pilot plant. What are the likely causes?

This is a classic scale-up challenge. The primary culprit is often inadequate management of the reaction's thermochemistry and mass transfer limitations in larger vessels.

Causality Analysis:

The reaction between ethanolamine hydrochloride and thionyl chloride is highly exothermic. In a small flask, the high surface-area-to-volume ratio allows for efficient heat dissipation. In a large reactor, this ratio decreases dramatically, making it difficult to remove heat effectively. This can lead to localized "hot spots" where the temperature exceeds the optimal range, accelerating side reactions.

Troubleshooting Steps:

  • Re-evaluate Thermal Control:

    • Why: To prevent localized overheating which promotes the formation of piperazine and other polymeric byproducts.[4]

    • Action: Implement a more robust cooling system for the reactor jacket. Critically, control the addition rate of thionyl chloride. A slower, temperature-controlled addition is essential to allow the cooling system to keep pace with heat generation.

  • Improve Mixing Efficiency:

    • Why: Poor mixing leads to non-uniform concentrations of reactants and localized temperature gradients. This can result in incomplete reactions in some parts of the vessel and runaway side reactions in others.

    • Action: Assess the reactor's agitation system (impeller type, speed, baffle configuration). For viscous slurries that can form during this reaction, ensure the agitation is sufficient to keep solids suspended and maintain homogeneity.

  • Strict Moisture Control:

    • Why: 2-Chloroethylamine hydrochloride is susceptible to hydrolysis, which proceeds via the formation of a reactive aziridinium ion intermediate, ultimately yielding ethanolamine.[5] Any water present in the reactants or solvent will consume the product and generate hydroxyethyl byproducts.

    • Action: Use anhydrous grade solvents and ensure all reactants are thoroughly dried before use. Perform the reaction under an inert nitrogen or argon atmosphere to prevent moisture ingress.[6]

Data Summary: Lab vs. Industrial Scale Challenges

ParameterLab Scale (e.g., 1L Flask)Industrial Scale (e.g., 1000L Reactor)Key Challenges on Scale-Up
Heat Transfer High surface-area-to-volume ratio; efficient dissipation.Low surface-area-to-volume ratio; inefficient dissipation.Risk of thermal runaway and localized overheating, leading to byproduct formation.[4]
Mixing Efficient, rapid homogenization with a magnetic stir bar.Potential for dead zones, poor solid suspension, and non-uniform temperature/concentration.Incomplete reaction and increased impurity profile.[4]
Reagent Addition Manual, rapid addition via dropping funnel is often manageable.Requires precise, automated, and slow dosing to control exotherm.A rate that is too fast can overwhelm the cooling capacity.
Impurity Profile Typically high purity (>95%) with controlled conditions.Can be lower (85-95%) if conditions are not optimized, with higher levels of piperazine and hydrolysis byproducts.[4]
FAQ 2: Our final product is contaminated with significant amounts of a dimeric impurity, likely a piperazine derivative. How can we prevent this?

The formation of piperazine derivatives is a well-known side reaction, driven by both intermolecular and intramolecular pathways, especially at elevated temperatures.

Mechanistic Insight:

This occurs when one molecule of 2-chloroethylamine reacts with a second molecule, or when the intermediate aziridinium ion is attacked by the amino group of another 2-chloroethylamine molecule. This process is highly temperature-dependent.

Preventative Measures:

  • Strict Temperature Control: Maintain the reaction temperature below the recommended maximum (often 60-80°C, depending on the specific process).[7] Any excursion above this can dramatically increase the rate of dimerization.

  • Stoichiometry: Ensure the stoichiometry is precisely controlled. An excess of the amine starting material can favor intermolecular side reactions.

  • Reaction Time: Do not extend the reaction time unnecessarily. Monitor the reaction progress using in-process controls (e.g., HPLC, GC) and proceed with workup as soon as the starting material is consumed. Prolonged heating, even at the correct temperature, can lead to byproduct formation.[4]

Section 2: Purification and Crystallization

Achieving a high-purity, crystalline final product is essential for pharmaceutical applications. The hygroscopic and reactive nature of 2-chloroethylamine hydrochloride can make this stage challenging.

FAQ 3: Our product often "oils out" during recrystallization instead of forming crystals. What is causing this and how can we fix it?

"Oiling out" or liquid-liquid phase separation during crystallization is a common problem, typically caused by impurities or issues with the solvent system.

Causality Analysis:

  • Presence of Impurities: Even small amounts of byproducts can act as "crystallization inhibitors," disrupting the crystal lattice formation and depressing the melting point of the mixture, leading to an oil.[4]

  • Hygroscopic Nature: The product readily absorbs atmospheric moisture.[4] Water can interfere with crystallization from organic solvents, often leading to the formation of a syrup.

  • Solvent Choice/Saturation: The solution may be too supersaturated, or the chosen anti-solvent may be too immiscible, causing the product to crash out as an oil rather than nucleating and growing into crystals.

Troubleshooting Protocol:

  • Ensure Dryness: Handle the crude product and all solvents under strictly anhydrous conditions. Use an inert atmosphere (N₂) for transfers.

  • Optimize Solvent System: The goal is to find a solvent in which the product is soluble when hot but sparingly soluble when cold. Ethanol is a common choice.[4] An anti-solvent (like diethyl ether or toluene) in which the product is insoluble is then added slowly to induce crystallization.

  • Control Cooling Rate: Allow the solution to cool slowly. Crash cooling often leads to oiling or the formation of very fine, impure needles. A gradual temperature decrease promotes the growth of larger, purer crystals.

  • Seeding: If available, add a few seed crystals of pure product to the solution as it cools to encourage nucleation at the desired point.

Workflow: Troubleshooting Crystallization Failure

G start Product 'Oils Out' During Crystallization check_impurities Analyze Crude Purity (e.g., HPLC) start->check_impurities check_moisture Check for Moisture Contamination start->check_moisture check_process Review Crystallization Protocol start->check_process high_impurities High Impurity Level? check_impurities->high_impurities moisture_present Moisture Present? check_moisture->moisture_present process_issues Protocol Issues? check_process->process_issues solution_pre_purify Pre-purify crude material (e.g., charcoal treatment, short plug filtration) high_impurities->solution_pre_purify Yes end Achieve Crystalline Product high_impurities->end No solution_dry Use anhydrous solvents. Handle under inert atmosphere. moisture_present->solution_dry Yes moisture_present->end No solution_optimize Optimize cooling rate, solvent/anti-solvent ratio, and consider seeding. process_issues->solution_optimize Yes process_issues->end No solution_pre_purify->end solution_dry->end solution_optimize->end

Caption: Troubleshooting workflow for crystallization failure.

Section 3: Product Stability and Handling
FAQ 4: Why is 2-chloroethylamine always produced and stored as a hydrochloride salt instead of the free base?

The stability of the hydrochloride salt is vastly superior to that of the free base, which is crucial for safety, storage, and downstream reaction consistency.

Mechanistic Explanation:

The free base of 2-chloroethylamine is highly unstable. The lone pair of electrons on the nitrogen atom readily attacks the adjacent carbon atom bearing the chlorine, displacing the chloride ion in an intramolecular Sɴi reaction. This forms a highly reactive and unstable three-membered ring called an aziridinium ion.[5] This intermediate can rapidly polymerize or react with any available nucleophile (including other amine molecules or water), leading to rapid degradation.

By forming the hydrochloride salt, the nitrogen atom is protonated (R-NH₃⁺). This removes the nucleophilic lone pair, making it unable to participate in the intramolecular cyclization. This dramatically inhibits the degradation pathway and provides a stable, solid material with a practical shelf-life.[4][8]

Reaction Diagram: Stability of Salt vs. Free Base

G cluster_0 Free Base (Unstable) cluster_1 Hydrochloride Salt (Stable) free_base 2-Chloroethylamine (Free Base) aziridinium Aziridinium Ion (Highly Reactive) free_base->aziridinium Rapid Intramolecular Cyclization degradation Degradation/ Polymerization aziridinium->degradation Reacts with Nucleophiles hcl_salt 2-Chloroethylamine HCl (Protonated Nitrogen) no_reaction Cyclization Inhibited

Caption: Comparison of the stability of the free base versus the hydrochloride salt.

Section 4: Analytical and Quality Control

Accurate analytical methods are critical for ensuring the purity of the final product and for monitoring the reaction progress.

FAQ 5: We are struggling to develop a reliable HPLC method for purity analysis. The compound has poor UV absorbance. What do you recommend?

This is a known analytical challenge as 2-chloroethylamine hydrochloride lacks a significant chromophore for standard UV detection.

Recommended Analytical Strategies:

  • Alternative HPLC Detection:

    • Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD): These are universal detectors that do not rely on UV absorbance and are excellent for non-chromophoric compounds. They are ideal for purity analysis and impurity profiling.

    • Mass Spectrometry (LC-MS): This provides both high sensitivity and mass confirmation of the parent compound and any impurities, making it a powerful tool for method development and quality control.[5]

  • Derivatization:

    • Why: React the amine with a UV-active derivatizing agent (e.g., dansyl chloride) to attach a strong chromophore. This allows for sensitive detection using a standard UV detector.

    • Consideration: This approach is more complex, requires method validation to ensure complete derivatization, and is often better suited for quantifying trace amounts rather than bulk purity.

  • Quantitative NMR (qNMR):

    • Why: qNMR is an absolute quantification method that does not require a reference standard of the same compound. By integrating the signal of the analyte against a certified internal standard of known concentration, a highly accurate purity value can be determined.

  • High-Performance Liquid Chromatography (HPLC) with Low Wavelength UV:

    • A patent describes an HPLC method using a wavelength of 195 nm.[9] While challenging due to potential solvent interference at such low wavelengths, it can be a viable option with high-purity mobile phases.[9]

Typical Impurities and Their Analysis

ImpurityProbable CauseRecommended Analytical Method
Ethanolamine Incomplete reaction; Hydrolysis of product.HPLC-ELSD/CAD, LC-MS, GC (after derivatization).[9]
Piperazine Derivatives High reaction temperature; Prolonged reaction time.LC-MS for identification and quantification.
Residual Solvents Inefficient drying.Headspace Gas Chromatography (HS-GC).
Water Hygroscopic nature; Inefficient drying.Karl Fischer Titration.[2]
Section 5: Safety and Environmental

The industrial production of 2-chloroethylamine hydrochloride involves hazardous materials that require stringent safety protocols.

FAQ 6: What are the critical safety precautions for handling the reaction of thionyl chloride and the resulting off-gassing?

This reaction requires rigorous engineering controls and personal protective equipment (PPE) due to the corrosive nature of the reactants and byproducts.

Key Hazards:

  • Thionyl Chloride (SOCl₂): Highly corrosive and toxic. Reacts violently with water to release toxic gases (SO₂ and HCl).

  • Hydrogen Chloride (HCl) and Sulfur Dioxide (SO₂): These are the primary gaseous byproducts of the reaction. Both are corrosive and toxic upon inhalation.[1]

  • 2-Chloroethylamine Hydrochloride: Corrosive, causing severe skin burns and eye damage. It is also suspected of causing genetic defects.[10]

Mandatory Safety Protocols:

  • Closed System Operation: The entire reaction and workup should be conducted in a closed-system reactor to contain all toxic and corrosive materials.

  • Gas Scrubbing: The reactor's vent must be connected to a robust gas scrubbing system. A caustic scrubber (e.g., using sodium hydroxide solution) is essential to neutralize the acidic SO₂ and HCl gases before they are released to the atmosphere.[1]

  • Personal Protective Equipment (PPE): All personnel must wear appropriate PPE, including acid-resistant gloves, chemical splash goggles, a face shield, and a chemical-resistant apron or full suit.[10][11] Respiratory protection may be required depending on the potential for exposure.

  • Emergency Preparedness: Ensure emergency showers, eyewash stations, and appropriate spill kits (with neutralizers for acidic materials) are readily accessible.

References
  • Application Notes and Protocols for Aqueous Phase Reactions of 2-Chloroethylamine Hydrochloride. Benchchem.
  • Technical Support Center: Challenges in Scaling Up Bis(2-chloroethyl)ethylamine Production. Benchchem.
  • Manufacturing Process. Shree Ganesh Remedies Limited.
  • High performance liquid detection method for 2-chloroethylamine hydrochloride.
  • 2-Chloroethylamine hydrochloride Safety D
  • In focus: 2-Chloroethylamine Hydrochloride. ExSyn Corp.
  • 2-Chloroethylamine hydrochloride: Introduction, Applic
  • 2-Chloroethylamine | 689-98-5. Benchchem.
  • 2-Chloroethylamine hydrochloride | 870-24-6. ChemicalBook.
  • Confirming the Purity of 2-[Bis(2-chloroethyl)
  • Process for the preparation of 2-chloroethylamine hydrochloride.
  • 2-Chloroethylamine hydrochloride Safety D
  • 2-Chloroethylamine hydrochloride | C2H7Cl2N | CID 9793737. PubChem - NIH.
  • United States P
  • Preparation method of tris (2-chloroethyl) amine hydrochloride.
  • 2-Chloroethylamine hydrochloride 870-24-6 wiki. Guidechem.
  • A kind of preparation method of 2-chloroethylamine hydrochloride.
  • Cas 870-24-6,2-Chloroethylamine hydrochloride. lookchem.
  • Bis(2-chloroethyl)
  • Bis-2-Chloro Ethylamine Hydrochloride CAS No 821-48-7 MATERIAL SAFETY D
  • Bis(2-chloroethyl)
  • Could anyone provide me with analytical method capable to separate 2-Chloroethylamine and Dextrose?.
  • 2-Chloroethylamine hydrochloride, 70% Wt aqueous solution. Chem-Impex.
  • 2-Chloroethylamine 99 870-24-6. Sigma-Aldrich.
  • 2-Chloroethylamine Hydrochloride | 870-24-6. Tokyo Chemical Industry (India) Pvt. Ltd..
  • HILIC–MS Determination of Genotoxic Impurity of 2-Chloro-N-(2-Chloroethyl)Ethanamine in the Vortioxetine Manufacturing Process. Oxford Academic.
  • SAFETY D

Sources

Technical Support Center: Resolving Split Peaks in the Chromatogram of 2-(2-Chlorophenoxy)ethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chromatographic analysis of 2-(2-Chlorophenoxy)ethanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals encountering peak splitting and other chromatographic abnormalities during their experiments. As a polar basic compound, this compound presents unique challenges in reversed-phase HPLC, primarily due to its interaction with the stationary phase. This document provides in-depth, field-proven insights and systematic troubleshooting protocols to diagnose and resolve these issues, ensuring the integrity and accuracy of your analytical results.

Understanding the Challenge: Why Does this compound Exhibit Peak Splitting?

Peak splitting for a primary amine salt like this compound in reversed-phase liquid chromatography (RPLC) is a common, yet complex, issue. It often indicates that the analyte is experiencing multiple interaction mechanisms or environments as it passes through the analytical column. Unlike a simple co-elution of two distinct compounds, this chromatographic artifact for a single, pure substance can arise from a combination of chemical, mechanical, and methodological factors.

The root cause frequently lies in the interaction between the protonated amine group of the analyte and residual silanol groups (Si-OH) on the surface of silica-based stationary phases.[1][2] These silanols can be acidic and, at typical mobile phase pH values, can exist in an ionized form (SiO-), creating sites for strong, undesirable ionic interactions with the positively charged analyte.[1][3] This secondary retention mechanism, alongside the primary hydrophobic retention, can lead to peak tailing, broadening, and, in severe cases, peak splitting.[4]

This guide will walk you through a logical troubleshooting process to identify and remedy the specific cause of peak splitting in your chromatogram.

Diagnostic Workflow for Peak Splitting

Before diving into specific solutions, it's crucial to follow a systematic diagnostic approach. The following workflow helps to isolate the problem efficiently.

G cluster_0 Step 1: Initial Assessment cluster_1 Step 2: Problem Isolation cluster_2 Step 3: Troubleshooting Path A Observe Split Peak in 2-(2-Chlorophenoxy)ethanamine HCl B Are ALL peaks in the chromatogram split? A->B C YES: Likely a System-Wide Issue (Pre-Column or Post-Column) B->C Yes D NO: Likely a Chemical or Column-Specific Issue B->D No F Troubleshoot System: - Fittings & Connections - Injector & Loop - Blocked Frit C->F E Inject a Neutral Standard (e.g., Naphthalene). Is it split? D->E H YES: Indicates a physical problem (e.g., void, blocked frit) E->H Yes I NO: Confirms a chemical interaction problem specific to the amine E->I No G Troubleshoot Chemistry & Method: - Mobile Phase pH & Buffer - Silanol Interactions - Sample Solvent Mismatch - Column Void/Contamination H->F I->G G cluster_0 Without Additive cluster_1 With Competing Base Additive A Silica Surface Si-O⁻ Si-OH B Analyte⁺ (Amine) B->A:f1 Strong Ionic Interaction (Causes Tailing/Splitting) C Silica Surface Si-O⁻ Si-OH D Additive⁺ (e.g., TEA) D->C:f1 Blocks Active Site E Analyte⁺ (Amine) E->C:f0 Passes with only hydrophobic interaction

Sources

Technical Support Center: Managing Hazardous Byproducts in 2-Chloroethylamine Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-chloroethylamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with managing hazardous byproducts during this common but hazardous chemical transformation. Our focus is on providing practical, field-proven insights grounded in chemical principles to ensure both the success of your synthesis and the safety of your laboratory environment.

The synthesis of 2-chloroethylamine hydrochloride, a critical intermediate in pharmaceuticals and other fine chemicals, most commonly involves the reaction of an ethanolamine precursor with thionyl chloride (SOCl₂).[1][2][3] While effective, this route generates significant and dangerous byproducts that demand rigorous management. This guide provides a structured, question-and-answer approach to troubleshoot and safely handle these materials.

Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the primary hazards encountered during the synthesis.

Q1: What are the principal hazardous byproducts generated during the synthesis of 2-chloroethylamine hydrochloride using thionyl chloride?

A1: The reaction of ethanolamine or its hydrochloride salt with thionyl chloride generates three primary hazardous substances you must manage:

  • Thionyl Chloride (SOCl₂) (Excess Reagent): A corrosive liquid that reacts violently and exothermically with water and other protic substances to release SO₂ and HCl gases.[4][5]

  • Sulfur Dioxide (SO₂): A toxic, corrosive, and suffocating gas that is a major byproduct of the reaction.[6] Inhalation can cause severe respiratory damage, and it can form sulfurous acid in the presence of moisture.[7]

  • Hydrogen Chloride (HCl): A highly corrosive gas that is also a primary byproduct.[6] It is damaging to the respiratory tract and can form hydrochloric acid upon contact with moisture, posing a risk to both personnel and equipment.

Q2: What is the standard laboratory practice for controlling the release of gaseous sulfur dioxide (SO₂) and hydrogen chloride (HCl)?

A2: The most effective and widely adopted method is to direct the gaseous effluent from the reaction vessel through a gas scrubber (also known as a gas trap) containing a basic solution before venting into a fume hood. A solution of sodium hydroxide (NaOH) is commonly used to neutralize both acidic gases.[6] The reactions are as follows:

  • SO₂ + 2NaOH → Na₂SO₃ + H₂O

  • HCl + NaOH → NaCl + H₂O

It is critical to ensure the scrubbing solution has sufficient capacity to neutralize all the gas that will be generated and that the gas dispersion tube allows for efficient interaction between the gas and the solution.

Q3: Are there viable alternative synthesis routes that avoid the use of thionyl chloride and its associated byproducts?

A3: Yes, an alternative method involves the reaction of ethanolamine directly with hydrogen chloride.[3][8] This route avoids the generation of sulfur dioxide. However, it presents its own set of challenges, as the reaction often requires elevated pressure and temperature, which may necessitate specialized equipment and pose different safety risks.[8] For many labs, the thionyl chloride route remains more accessible, making the management of its byproducts a critical skill.

Troubleshooting Guide: Common Experimental Issues

This guide addresses specific problems you may encounter during the reaction and workup, providing insights into their causes and solutions.

Problem: My reaction is producing a strong, suffocating odor, and I can see fumes escaping my apparatus.
  • Underlying Cause: This indicates a breach or inefficiency in your gas containment and scrubbing system. The pungent, suffocating odor is characteristic of sulfur dioxide (SO₂), a sign that the hazardous byproduct gases are not being effectively neutralized.[7]

  • Immediate Corrective Actions:

    • Ensure your fume hood sash is at the appropriate height and the ventilation is functioning correctly.

    • Double-check all connections in your apparatus for a tight seal. Ground glass joints should be properly sealed and any tubing should be securely attached.

    • Inspect your gas scrubber. The base (e.g., NaOH) may be depleted. If the solution is saturated, it can no longer neutralize the incoming acidic gases.

  • Long-Term Preventative Strategy:

    • Always use a freshly prepared, sufficiently concentrated basic solution in your scrubber for each reaction.

    • Incorporate a second, sequential scrubber as a backup for large-scale reactions.

    • Control the addition rate of thionyl chloride to manage the rate of gas evolution, preventing your scrubber from being overwhelmed.

Problem: How do I safely remove the excess thionyl chloride from my reaction mixture after the reaction is complete?
  • Underlying Cause: Excess thionyl chloride is almost always used to drive the reaction to completion. However, it is highly reactive and must be removed or neutralized before aqueous workup. Adding water or aqueous solutions directly to the crude reaction mixture is extremely dangerous and can cause a violent, uncontrolled exothermic reaction.[4][5]

  • Recommended Solutions: There are two primary, reliable methods for this task. The choice depends on the stability of your product.

    • Method 1: Vacuum Distillation / Evaporation (For Thermally Stable Products) This is the preferred method when the product is not volatile and is stable to moderate heat. The excess thionyl chloride (boiling point: 76 °C) can be removed under reduced pressure.

      See Protocol 2: Removal of Excess Thionyl Chloride by Vacuum Distillation for a step-by-step guide.

    • Method 2: Chemical Quenching (For Sensitive Products) If your product is thermally sensitive, the excess thionyl chloride should be neutralized through a controlled chemical reaction. This involves slowly adding the reaction mixture to a separate, cold, and well-stirred quenching solution.

      See Protocol 3: Quenching of Excess Thionyl Chloride with Sodium Bicarbonate for a detailed procedure. An alternative is to use an alcohol like n-butanol, which reacts to form n-butyl sulfite, followed by a standard aqueous wash to remove HCl.[5]

Problem: The quenching process is too vigorous and difficult to control.
  • Underlying Cause: This is a classic sign of adding the quenching solution too quickly or having an inadequate cooling setup. The hydrolysis of thionyl chloride is highly exothermic.

  • Recommended Solutions:

    • Reverse the Addition: Always add the reaction mixture containing thionyl chloride slowly and dropwise to a large excess of the cold quenching solution. Never add the quenching solution to the reaction mixture.

    • Maintain Low Temperature: Use an ice-salt or dry ice-acetone bath to maintain the temperature of the quenching solution below 10 °C during the addition.

    • Ensure Efficient Stirring: Vigorous mechanical or magnetic stirring is crucial to dissipate heat and ensure immediate reaction as the droplets are introduced.

Problem: How do I verify that all the thionyl chloride has been removed or neutralized?
  • Underlying Cause: Residual thionyl chloride can interfere with subsequent steps and pose a safety hazard. Direct analytical detection in a crude mixture can be challenging.

  • Recommended Solutions:

    • pH Testing: After the quenching and aqueous workup, the most reliable and accessible method is to test the pH of the aqueous layer. It should be neutral or slightly basic. If it remains acidic, it implies that an insufficient amount of base was used to neutralize the HCl and SO₂ generated from the thionyl chloride hydrolysis.[9]

    • Visual and Olfactory Cues (Use with Caution): After vacuum distillation, a very small, carefully taken aliquot of the residue should not fume when exposed to moist air. The characteristic sharp odor of SOCl₂ should also be absent. This is a qualitative, non-definitive check.

    • Chemical Detection: For advanced validation, a sample can be tested with specific detector compounds that change color in the presence of thionyl chloride, though this is not typically required for routine synthesis.[10]

Data Summary & Visual Workflows

Table 1: Key Hazardous Materials and Handling Summary
SubstanceChemical FormulaKey HazardsRecommended Handling & PPE
Thionyl Chloride SOCl₂Corrosive, reacts violently with water, lachrymator.Work in a fume hood. Wear chemical-resistant gloves (e.g., butyl rubber), splash goggles, and a lab coat.[11]
Sulfur Dioxide SO₂Toxic by inhalation, corrosive to respiratory tract, severe irritant.[7]Prevent inhalation. Direct all off-gas to a basic scrubber. Ensure adequate ventilation.[6]
Hydrogen Chloride HClCorrosive gas, causes severe skin and eye burns, respiratory irritant.Prevent inhalation. Direct all off-gas to a basic scrubber. Avoid contact with skin and eyes.[12]
Diagrams

GasScrubbingWorkflow Reaction Reaction Vessel (Ethanolamine + SOCl₂) Condenser Reflux Condenser Reaction->Condenser Vapors Outlet Gas Outlet Condenser->Outlet Non-condensed SO₂ & HCl Gas Scrubber Scrubber Flask (NaOH Solution) Outlet->Scrubber Gas Inlet Tube Vent Vent to Fume Hood Scrubber->Vent Neutralized Gas

Caption: Workflow for scrubbing gaseous byproducts.

QuenchingDecisionTree Start Reaction Complete (Excess SOCl₂) Decision Is product thermally stable & non-volatile? Start->Decision Distill Method 1: Vacuum Distillation Decision->Distill Yes Quench Method 2: Chemical Quenching Decision->Quench No Distill_Action Distill off SOCl₂ (See Protocol 2) Distill->Distill_Action Quench_Action Add mixture to cold quenching solution (See Protocol 3) Quench->Quench_Action

Caption: Decision tree for removing excess thionyl chloride.

Experimental Protocols

Protocol 1: General Gas Scrubbing Setup
  • Prepare the Scrubbing Solution: In a heavy-walled Erlenmeyer or filter flask, prepare a 2-5 M aqueous solution of sodium hydroxide (NaOH). Fill the flask to no more than two-thirds of its volume.

  • Assemble the Trap: Fit the flask with a two-holed stopper.

    • Insert a gas dispersion tube (a glass tube reaching nearly to the bottom of the flask) through one hole. This will be the gas inlet.

    • Insert a short piece of glass tubing, just passing through the stopper, into the other hole. This will be the gas outlet.

  • Connect the Apparatus:

    • Using chemically resistant tubing, connect the gas outlet from your reaction apparatus (typically the top of the reflux condenser) to the inlet (long tube) of the scrubber.

    • Connect a second piece of tubing from the scrubber's outlet (short tube) and secure it inside the fume hood, pointing towards the baffle, to vent any non-neutralized gases safely.

  • Ensure Safety: Place the scrubber flask in a secondary container to catch any spills and ensure it cannot be tipped over.

Protocol 2: Removal of Excess Thionyl Chloride by Vacuum Distillation
  • Safety Note: This procedure must be performed in a fume hood. A cold trap and a base trap MUST be placed between the apparatus and the vacuum pump to protect it from corrosive vapors.[9]

  • Apparatus Setup:

    • After the reaction is complete, allow the flask to cool to room temperature.

    • Arrange the flask for simple distillation. Connect the receiving flask and ensure it is cooled in an ice bath.

    • Connect the vacuum source to the distillation adapter, with a cold trap (dry ice/acetone) and a base trap (containing KOH pellets or NaOH solution) in series before the pump.

  • Procedure:

    • Slowly and carefully apply vacuum to the system. Be mindful of initial bumping or rapid boiling.

    • Once a stable vacuum is achieved, gently heat the reaction flask using a water bath. Do not exceed a bath temperature of 50°C to minimize byproduct formation.[9][13]

    • Collect the volatile thionyl chloride in the cooled receiving flask.

    • Once the distillation ceases, continue under vacuum for another 15-20 minutes to remove residual traces. For enhanced removal, release the vacuum with an inert gas (nitrogen or argon), add a small volume of dry toluene, and repeat the vacuum distillation to co-distill any remaining SOCl₂.[13][14]

    • Turn off the heat and allow the system to cool completely before slowly releasing the vacuum.

  • Waste Disposal: The collected thionyl chloride in the receiving flask is hazardous waste and must be neutralized separately (e.g., by slow addition to an alcohol or a basic solution) before disposal according to institutional guidelines.

Protocol 3: Quenching of Excess Thionyl Chloride with Sodium Bicarbonate
  • Safety Note: This procedure is highly exothermic and must be performed with extreme caution in a fume hood. Wear appropriate PPE, including a face shield.

  • Apparatus Setup:

    • In a separate flask large enough to contain at least 5-10 times the volume of your reaction mixture, prepare a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Place this flask in an ice-salt bath on a magnetic stir plate and begin vigorous stirring.

  • Procedure:

    • Using a pressure-equalizing dropping funnel, add the crude reaction mixture dropwise to the cold, vigorously stirred bicarbonate solution.[9]

    • Monitor the temperature of the quenching solution closely with a thermometer. The addition rate should be controlled to maintain the temperature below 10-15 °C. Vigorous gas (CO₂) evolution will occur.

    • After the addition is complete, continue to stir the mixture in the cold bath for an additional 30-60 minutes to ensure all residual thionyl chloride has been hydrolyzed and neutralized.

    • Check the pH of the aqueous layer with litmus paper or a pH meter to confirm it is neutral or basic (pH ≥ 7). If it is still acidic, add more solid sodium bicarbonate in small portions until the pH is stable in the desired range.

    • The reaction can now be safely moved to a separatory funnel for standard aqueous workup (e.g., extraction with an organic solvent).

References

  • United States Patent (19) - Googleapis.com. This patent describes methods for preparing sulfonylamides which involves the chlorination of monoethanolamine hydrochloride with thionyl chloride. It discusses the removal of sulfur dioxide to increase yield.
  • Manufacturing Process. This document outlines the manufacturing process for BIS (2-Chloro Ethyl Amine) Hydrochloride, explicitly stating the release of sulfur dioxide and hydrochloric acid gas and their scrubbing with sodium hydroxide solution. (Source: n.d.)
  • 2-Chloroethylamine hydrochloride - Apollo Scientific. Safety Data Sheet (SDS) detailing the hazards of 2-chloroethylamine hydrochloride, including its corrosive nature and combustion products. (Source: Apollo Scientific, 2023)
  • DE3900865C1 - Process for the preparation of 2-chloroethylamine hydrochloride - Google Patents. This patent describes the synthesis of 2-chloroethylamine hydrochloride by reacting 2-hydroxyethylamine hydrochloride with thionyl chloride.
  • CN108003036B - A kind of preparation method of 2-chloroethylamine hydrochloride - Google Patents. This patent discusses various synthesis methods, including the thionyl chloride route and an alternative using ethanolamine and hydrogen chloride to avoid polluting gases.
  • CN101417985B - Method for synthesizing 2-amino thizaoline - Google Patents. This patent describes a synthesis that begins with the chlorination of ethanolamine with thionyl chloride to generate 2-chloro-ethylamine hydrochloride.
  • In focus: 2-Chloroethylamine Hydrochloride - ExSyn Corp. This article summarizes the synthesis methods, highlighting the reaction of ethanolamine hydrochloride with thionyl chloride as a primary route. (Source: ExSyn Corp, 2023)
  • Cas 870-24-6, 2-Chloroethylamine hydrochloride | lookchem. This chemical data page lists uses and properties of the target compound. (Source: lookchem)
  • 2-Chloroethylamine hydrochloride 103630 - Safety Data Sheet. An SDS that outlines the hazards, including skin corrosion and mutagenicity, and necessary safety precautions. (Source: n.d.)
  • SAFETY DATA SHEET - TCI Chemicals. An SDS providing safety information, handling, and storage requirements for 2-chloroethylamine hydrochloride. (Source: TCI Chemicals, 2025)
  • Which reagents are suitable for decomposing residual thionyl chloride after esterification? - ResearchGate. A discussion forum where chemists suggest methods like distillation, co-evaporation with toluene, and quenching with sodium bicarbonate to remove excess thionyl chloride.
  • How to efficiently remove thionyl chloride SOCl2? : r/Chempros - Reddit.
  • Removing thionyl chloride : r/chemistry - Reddit. A discussion on methods to remove excess thionyl chloride, including quenching with ice water and evaporation into a cold trap. (Source: Reddit, 2019)
  • (PDF) Novel approach of thionyl chloride detection and disposal using a benzimidazole-based derivative: perspectives and proposals - ResearchGate. A research paper describing a chemical method for detecting and safely disposing of thionyl chloride.
  • Treatment of amine wastes generated in industrial processes. - ResearchGate. A review covering various methods for treating amine-containing waste streams.
  • CCOHS: Sulfur Dioxide - Canadian Centre for Occupational Health and Safety. A fact sheet detailing the health effects and hazards of sulfur dioxide, a key byproduct.
  • Purification of thionyl chloride - US4337235A - Google Patents. This patent discusses impurities found in crude thionyl chloride and methods for its purification.
  • A Publication of Reliable Methods for the Preparation of Organic Compounds - Working with Hazardous Chemicals. A general guide on handling hazardous chemicals in a laboratory setting. (Source: Organic Syntheses, 2012)
  • Thionyl chloride - Sciencemadness Wiki. A wiki entry detailing the properties of thionyl chloride, including its exothermic reaction with water to form SO₂ and HCl, and neutralization with alkaline substances. (Source: Sciencemadness Wiki, 2025)
  • How to remove thionyl chloride after reaction? - ResearchGate. A discussion providing practical advice on removing thionyl chloride, such as vacuum distillation at <50°C and co-distillation with toluene.
  • Hydrogen sulfide - Wikipedia. General information on a hazardous gas, relevant for context on handling toxic gaseous byproducts. (Source: Wikipedia)
  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. A guide on general safety practices for handling amines.
  • Working with Hazardous Chemicals - Organic Syntheses. This document provides procedures that include quenching excess thionyl chloride with aqueous methylamine. (Source: Organic Syntheses, 2012)
  • 1768 - Hazardous Substance Fact Sheet. A fact sheet for sulfuryl chloride, which notes its reaction with water to form corrosive gases like HCl, similar to thionyl chloride. (Source: NJ Department of Health)
  • Purification of thionyl chloride - Journal of the Chemical Society A - RSC Publishing. An article describing a method for purifying thionyl chloride. (Source: Royal Society of Chemistry)
  • Technical Support Center: Removal of Excess Thionyl Chloride - Benchchem. A technical guide detailing protocols for removing excess thionyl chloride via vacuum distillation and chemical quenching with sodium bicarbonate, including troubleshooting tips. (Source: BenchChem, 2025)
  • SAFETY DATA SHEET - Fisher Scientific.
  • A Publication of Reliable Methods for the Preparation of Organic Compounds - Working with Hazardous Chemicals. Provides general safety guidance for handling hazardous materials in a lab. (Source: Organic Syntheses, 2011)
  • Removal of Thionyl Chloride with rotovap : r/Chempros - Reddit. A discussion on the practical aspects of using a rotary evaporator to remove thionyl chloride, including temperature control and cleaning. (Source: Reddit, 2024)
  • What are the hazards of Hydrogen Sulfide? - YouTube. A video explaining the dangers of H₂S, a toxic gas with some parallels to SO₂ in terms of handling gaseous hazards. (Source: YouTube, 2024)
  • Common Analysis Methods and Typical Failure Cases of Lithium Thionyl Chloride Batteries.
  • SAFETY DATA SHEET - Sigma-Aldrich. An SDS for a related compound, Bis(2-chloroethyl)
  • Hydrogen Sulfide Toxicity - StatPearls - NCBI Bookshelf. A medical overview of the toxicity of a hazardous gas, relevant to understanding the risks of inhaling byproducts like SO₂. (Source: NCBI, 2024)
  • Industrial processes for manufacturing amines - ResearchGate. A review of industrial amine synthesis, providing context for the importance of the target molecule's class.
  • Neutralization of a Toluene Waste Stream Containing Thionyl Chloride - ACS Publications. A paper detailing the challenges of quenching thionyl chloride in an organic solvent and presenting a solution using n-butanol to form less hazardous byproducts before an aqueous workup.

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purification strategies for 2-(2-Chlorophenoxy)ethanamine hydrochloride from crude reaction mixtures.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2-(2-Chlorophenoxy)ethanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this compound from crude reaction mixtures. The information herein is synthesized from established chemical principles and proven methodologies in small molecule purification.

I. Understanding the Challenge: Common Impurities

Effective purification begins with understanding the potential impurities. The most common synthetic route to 2-(2-Chlorophenoxy)ethanamine is a variation of the Williamson ether synthesis.[1][2][3] This reaction involves the coupling of 2-chlorophenol with a protected 2-aminoethyl halide (or a similar precursor), followed by deprotection and salt formation.

Based on this, the primary impurities in your crude this compound are likely to be:

  • Unreacted Starting Materials:

    • 2-Chlorophenol

    • Precursors to the ethanamine moiety (e.g., N-protected 2-haloethylamine)

  • Byproducts of the Ether Synthesis:

    • Products of elimination reactions from the 2-haloethylamine precursor.[3]

  • Residual Solvents and Reagents:

    • High-boiling point solvents used in the reaction (e.g., DMF, DMSO).

    • Inorganic salts from the workup.

The purification strategy, therefore, must be designed to effectively separate the desired product from these specific impurities.

II. Troubleshooting Guide: From Crude Mixture to Pure Compound

This section addresses common problems encountered during the purification of this compound, providing both the "how" and the "why" for each troubleshooting step.

Q1: My recrystallized product has low purity, and I suspect contamination with unreacted 2-chlorophenol. How can I remove it?

A1: Contamination with 2-chlorophenol is a frequent issue due to its similar aromatic nature. Here’s a systematic approach to address this:

Root Cause Analysis: 2-Chlorophenol is acidic, while your desired product is a basic amine hydrochloride salt. This difference in acidity is the key to their separation. Standard recrystallization may not be effective if the phenol is trapped within the crystal lattice or if the chosen solvent system doesn't sufficiently differentiate between the two compounds.

Solution: Acid-Base Extraction before Recrystallization

A liquid-liquid extraction is a highly effective preliminary purification step.

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude solid in an organic solvent immiscible with water, such as ethyl acetate or dichloromethane (DCM).

  • Basic Wash: Transfer the solution to a separatory funnel and wash with a dilute basic solution, such as 1M sodium hydroxide (NaOH) or a saturated sodium bicarbonate (NaHCO₃) solution.[4] The basic wash will deprotonate the acidic 2-chlorophenol, forming the water-soluble sodium 2-chlorophenoxide, which will partition into the aqueous layer. Your amine hydrochloride will remain in the organic layer.

  • Separation: Drain the aqueous layer. Repeat the basic wash two to three times to ensure complete removal of the phenol.

  • Neutral Wash: Wash the organic layer with brine (saturated NaCl solution) to remove any residual base and reduce the amount of dissolved water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the free base of your product.

  • Salt Formation and Recrystallization: Redissolve the free base in a suitable solvent (e.g., isopropanol or ethanol) and add hydrochloric acid (e.g., as a solution in isopropanol or diethyl ether) to precipitate the hydrochloride salt. This newly formed salt can then be recrystallized using the protocols described below for higher purity.

Trustworthiness Check: The effectiveness of the extraction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) of the organic layer before and after the basic wash.

Q2: I'm getting a low yield after recrystallization. What are the common causes and how can I improve it?

A2: Low yield is a common and frustrating problem in crystallization. The key is to maximize the recovery of the pure product while leaving impurities in the solution (mother liquor).

Root Cause Analysis:

  • Using too much solvent: The most common reason for low yield is dissolving the product in an excessive volume of solvent.

  • Premature crystallization: The product may be crystallizing out during a hot filtration step.

  • Cooling too rapidly: Rapid cooling can lead to the formation of fine, needle-like crystals that are difficult to filter and can trap impurities.

  • Incomplete precipitation: The product may still have significant solubility in the solvent even at low temperatures.

Solutions:

  • Optimize Solvent Volume: During the dissolution step, add the hot solvent in small portions until the solid just dissolves.[5] Avoid adding a large excess.

  • Pre-heat Your Funnel: If a hot filtration is necessary to remove insoluble impurities, pre-heat the filtration apparatus (funnel and receiving flask) to prevent the product from crashing out on the cold surfaces.

  • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature. This encourages the growth of larger, purer crystals. Once at room temperature, you can then place the flask in an ice bath to maximize precipitation.

  • Consider an Anti-Solvent: If the product is still too soluble, consider a two-solvent (or anti-solvent) recrystallization.[6][7] Dissolve the crude product in a minimal amount of a "good" solvent (in which it is highly soluble), and then slowly add a "bad" solvent (in which it is poorly soluble) until the solution becomes turbid. Then, gently heat until the solution is clear again and allow it to cool slowly.

Q3: My compound is "oiling out" instead of crystallizing. What should I do?

A3: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming an impure liquid layer instead of solid crystals.

Root Cause Analysis:

  • High concentration of impurities: Impurities can depress the melting point of the mixture.

  • Poor solvent choice: The boiling point of the solvent may be too high.

  • Insufficient solvent: A supersaturated solution can sometimes oil out if there isn't enough solvent to keep the compound dissolved as it cools.

Solutions:

  • Add More Solvent: When you see an oil forming, add a small amount of hot solvent to redissolve it. Then, try cooling the solution more slowly.

  • Lower the Crystallization Temperature: Choose a solvent with a lower boiling point.

  • Use a Mixed Solvent System: Dissolve the compound in a good solvent and then add a poorer solvent to induce crystallization at a lower temperature.

  • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the liquid. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seed the Solution: Add a tiny crystal of the pure product to the cooled solution to initiate crystallization.

III. Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing this compound?

A1: There is no single "best" solvent, as the optimal choice depends on the specific impurities present. However, for amine hydrochlorides, polar protic solvents are generally a good starting point.[8][9] A systematic solvent screen is the most reliable way to identify the ideal solvent or solvent system.

Recommended Solvents for Screening:

  • Single Solvents: Isopropanol, Ethanol, Methanol, Water.

  • Mixed Solvents: Ethanol/Water, Isopropanol/Hexane, Acetone/Water.[7][10]

Solvent Selection Guide

Solvent Boiling Point (°C) Polarity (Dielectric Constant) Comments
Isopropanol (IPA) 82.6 19.9 Often a good first choice for amine hydrochlorides.
Ethanol (EtOH) 78.4 24.5 Similar to IPA, good for creating mixed systems with water or anti-solvents.[10]
Methanol (MeOH) 64.7 33.0 Higher polarity, may be too good a solvent, leading to lower yields.
Water 100.0 80.1 High polarity; good for creating mixed systems with alcohols.[10]
Acetone 56.0 20.7 Can be a good anti-solvent with water or alcohols.

| Hexane | 68.0 | 1.9 | A non-polar anti-solvent to be used with more polar solvents. |

Q2: How do I perform a small-scale solvent screening experiment?

A2:

  • Place approximately 20-30 mg of your crude material into several small test tubes.

  • To each tube, add a different solvent dropwise, starting with about 0.5 mL.

  • Observe the solubility at room temperature.

  • Gently heat the tubes that did not fully dissolve the solid. If the solid dissolves upon heating, it is a potential candidate.

  • Allow the hot solutions to cool to room temperature and then in an ice bath.

  • An ideal solvent is one in which the compound is poorly soluble at room temperature but highly soluble when hot, and which produces a good crystalline solid upon cooling.[5]

Q3: What analytical methods are recommended to check the purity of the final product?

A3: A combination of methods is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis. A reverse-phase C18 column with a mobile phase of acetonitrile and a buffered aqueous solution is a common starting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is excellent for confirming the structure of the compound and for identifying any proton-containing impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

  • Melting Point: A sharp melting point range is a good indicator of high purity.

Q4: What are the recommended storage conditions for this compound?

A4: Amine hydrochloride salts can be hygroscopic. Therefore, it is recommended to store the compound in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (e.g., nitrogen or argon).

IV. Visualizing the Purification Workflow

Diagram 1: Troubleshooting a Failed Recrystallization

This flowchart provides a logical path for troubleshooting common recrystallization problems.

G start Crude Product recrystallization Perform Recrystallization start->recrystallization check_purity Check Purity & Yield recrystallization->check_purity low_purity Low Purity? check_purity->low_purity Acceptable Yield oiling_out Oiling Out? check_purity->oiling_out No Crystals low_yield Low Yield? check_purity->low_yield High Purity success Pure Product check_purity->success Purity & Yield OK acid_base Perform Acid-Base Extraction low_purity->acid_base Yes (Acidic/Basic Impurities) re_recrystallize Re-recrystallize low_purity->re_recrystallize No low_purity->success Purity OK add_more_solvent Add More Hot Solvent oiling_out->add_more_solvent Yes change_solvent Change Solvent/ Use Mixed Solvents oiling_out->change_solvent Still Oiling seed_crystals Add Seed Crystals oiling_out->seed_crystals No reduce_solvent Reduce Solvent Volume low_yield->reduce_solvent Yes slow_cool Cool More Slowly low_yield->slow_cool No, Volume OK add_antisolvent Use Anti-solvent low_yield->add_antisolvent Still low low_yield->success Yield OK acid_base->recrystallization re_recrystallize->recrystallization reduce_solvent->recrystallization slow_cool->recrystallization add_antisolvent->recrystallization add_more_solvent->recrystallization change_solvent->recrystallization seed_crystals->recrystallization

Caption: Troubleshooting workflow for recrystallization.

V. References

  • KR100345464B1 - Method for preparing 2-(2'-chloroethylsulfonyl)ethylamine HCl salt - Google Patents.

  • CN101844978A - Synthesis method of 2-(2-chloroethoxy) acetic acid - Google Patents.

  • US20210040029A1 - Synthesis of 2-(2-aminoethoxy) ethanol - Google Patents.

  • EP0367233A2 - Process for the preparation of 2-\2-thienyl-ethylamine and derivatives thereof - Google Patents.

  • Ethylamine hydrochloride | Solubility of Things. [Link]

  • The Williamson Ether Synthesis - Master Organic Chemistry. [Link]

  • Ethylamine hydrochloride | C2H7N.ClH | CID 11198 - PubChem. [Link]

  • Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. [Link]

  • Williamson Ether Synthesis - Chemistry LibreTexts. [Link]

  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. [Link]

  • Williamson Ether Synthesis - J&K Scientific LLC. [Link]

  • US7038078B2 - Methods of synthesizing and using derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid - Google Patents.

  • Recrystallization with two solvents : r/Chempros - Reddit. [Link]

  • 2-(Phenylsulfonyl)ethanamine hydrochloride | C8H12ClNO2S | CID 13655065 - PubChem. [Link]

  • 3.3F: Mixed Solvents - Chemistry LibreTexts. [Link]

  • Williamson ether synthesis – Knowledge and References - Taylor & Francis. [Link]

  • The Williamson Ether Synthesis. [Link]

  • Ethanamine, 2-(bis(4-fluorophenyl)methoxy)-, hydrochloride | C15H16ClF2NO | CID 39657 - PubChem. [Link]

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Validation & Comparative

A Comparative Guide to the Synthesis of 2-(2-Chlorophenoxy)ethanamine Hydrochloride and its 4-Chloro Isomer

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical synthesis, the seemingly subtle variation in the position of a substituent on an aromatic ring can precipitate significant differences in reaction kinetics, yield, and purity of the final product. This guide provides an in-depth comparative analysis of the synthesis of 2-(2-chlorophenoxy)ethanamine hydrochloride and its 4-chloro isomer, two valuable building blocks in medicinal chemistry. By examining the underlying chemical principles and providing detailed experimental protocols, this document aims to equip researchers with the practical insights necessary to make informed decisions in their synthetic strategies.

The core of this comparison lies in the electronic and steric effects imparted by the chlorine atom at the ortho versus the para position on the phenoxy ring. These differences manifest throughout the synthetic sequence, influencing everything from reaction rates to the ease of purification.

Synthetic Strategy: A Two-Step Approach

A common and effective route to synthesize these target molecules involves a two-step process:

  • Williamson Ether Synthesis: Formation of the chlorophenoxyethanol intermediate by reacting the corresponding chlorophenol with a suitable two-carbon electrophile.

  • Gabriel Synthesis or an equivalent amination protocol: Conversion of the intermediate to the desired primary amine, followed by salt formation.

This guide will dissect each of these steps, highlighting the anticipated and observed differences between the ortho and para isomers.

Part 1: Williamson Ether Synthesis - The Impact of Steric Hindrance

The initial Williamson ether synthesis involves the reaction of either 2-chlorophenol or 4-chlorophenol with a protected 2-aminoethyl halide or a related equivalent. A common and effective approach is to first synthesize the 2-(chlorophenoxy)ethanol intermediate, which can then be converted to the amine. For this etherification, the phenoxide, generated by deprotonating the phenol with a suitable base, acts as a nucleophile, attacking an electrophilic two-carbon synthon like 2-chloroethanol or ethylene oxide.

Reaction Scheme:

Caption: Williamson ether synthesis for ortho and para isomers.

Causality Behind Experimental Choices:
  • Choice of Base: Sodium hydroxide or potassium hydroxide are commonly used to deprotonate the phenol. The resulting phenoxide is a potent enough nucleophile to react with the primary electrophile. More sterically hindered or less reactive phenols might necessitate stronger bases like sodium hydride.

  • Electrophile: 2-Chloroethanol is a cost-effective and readily available electrophile. The reaction proceeds via an SN2 mechanism.[1]

Expected Differences in Reactivity:

The primary differentiator in this step is steric hindrance . The chlorine atom in the ortho position in 2-chlorophenol sterically encumbers the phenoxide oxygen, making it a less effective nucleophile compared to the unhindered 4-chlorophenoxide.[2][3] This leads to a slower reaction rate for the ortho isomer.

Consequences:

  • Reaction Time: The synthesis of 2-(2-chlorophenoxy)ethanol is expected to require longer reaction times or higher temperatures to achieve comparable conversion to the para isomer.

  • Yield: Due to the slower reaction and potential for side reactions at elevated temperatures, the yield of the ortho intermediate may be lower than that of the para intermediate under identical conditions.

Part 2: Conversion to the Amine - The Gabriel Synthesis

The Gabriel synthesis is a robust method for preparing primary amines from alkyl halides, avoiding the over-alkylation often seen with ammonia.[4][5] This involves the N-alkylation of potassium phthalimide with the previously synthesized 2-(chlorophenoxy)ethyl halide (which can be formed from the alcohol), followed by hydrazinolysis or acidic hydrolysis to release the primary amine.

Reaction Scheme:

Caption: Gabriel synthesis for ortho and para isomers.

Causality Behind Experimental Choices:
  • Solvent: A polar aprotic solvent like dimethylformamide (DMF) is ideal for SN2 reactions as it solvates the cation of the phthalimide salt, leaving the anion more nucleophilic.[6]

  • Amine Release: Hydrazinolysis is often preferred over acidic or basic hydrolysis as it proceeds under milder conditions and often gives cleaner products.[5]

Expected Differences in Reactivity and Purification:

In this step, the electronic effects of the chlorine atom become more influential. The chlorine atom is an electron-withdrawing group via induction but an electron-donating group through resonance.[7]

  • Electronic Effects: For the para isomer, the electron-withdrawing inductive effect and the electron-donating resonance effect are both at play. In the ortho position, the inductive effect is stronger due to proximity to the reaction center, but steric factors can also influence the conformation and reactivity. However, in the SN2 reaction with phthalimide, the electronic differences between the two isomers at the ethyl halide are minimal as the substituent is relatively far from the reaction center. Therefore, significant differences in reaction rates for the N-alkylation step are not anticipated.

  • Purification: The physical properties of the final amine hydrochlorides can differ, potentially impacting their crystallization and purification. The para isomer, being more symmetrical, may form a more stable crystal lattice, potentially leading to easier crystallization and higher purity of the final product.[2]

Quantitative Data Summary

Parameter2-(2-Chlorophenoxy)ethanamine HCl2-(4-Chlorophenoxy)ethanamine HClRationale for Difference
Williamson Ether Synthesis Rate SlowerFasterSteric hindrance from the ortho-chloro group.[2][3]
Typical Williamson Ether Yield ModerateHighSlower reaction for the ortho isomer may lead to more side products.
Gabriel Synthesis Rate SimilarSimilarThe chloro substituent is distant from the reaction center.
Overall Yield LowerHigherPrimarily due to the difference in the Williamson ether synthesis step.
Crystallization/Purification Potentially more challengingGenerally more straightforwardThe higher symmetry of the para isomer may facilitate better crystal packing.[2]

Experimental Protocols

The following are detailed, step-by-step methodologies for the synthesis of both isomers.

Protocol 1: Synthesis of 2-(4-Chlorophenoxy)ethanol
  • To a solution of 4-chlorophenol (1 eq.) in a suitable solvent such as dimethylformamide (DMF), add sodium hydroxide (1.1 eq.) portion-wise at room temperature.

  • Stir the mixture for 30 minutes.

  • Add 2-chloroethanol (1.2 eq.) dropwise to the reaction mixture.

  • Heat the reaction to 80-90 °C and monitor by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to afford 2-(4-chlorophenoxy)ethanol.

Protocol 2: Synthesis of 2-(2-Chlorophenoxy)ethanol

This protocol is identical to Protocol 1, substituting 2-chlorophenol for 4-chlorophenol. Note that the reaction time is expected to be longer.

Protocol 3: Synthesis of 2-(4-Chlorophenoxy)ethanamine Hydrochloride
  • Convert the 2-(4-chlorophenoxy)ethanol from Protocol 1 to 1-chloro-2-(4-chlorophenoxy)ethane using a standard chlorinating agent like thionyl chloride.

  • In a round-bottom flask, dissolve potassium phthalimide (1.1 eq.) in DMF.

  • Add the 1-chloro-2-(4-chlorophenoxy)ethane (1 eq.) to the solution.

  • Heat the mixture to 100-120 °C and stir until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture and pour it into water to precipitate the N-(2-(4-chlorophenoxy)ethyl)phthalimide. Filter and wash the solid.

  • To a suspension of the phthalimide derivative in ethanol, add hydrazine hydrate (1.5 eq.).

  • Reflux the mixture until the reaction is complete.

  • Cool the mixture, filter off the phthalhydrazide precipitate, and concentrate the filtrate.

  • Dissolve the residue in a suitable solvent (e.g., diethyl ether) and bubble dry HCl gas through the solution to precipitate the hydrochloride salt.

  • Filter the solid, wash with cold ether, and dry under vacuum to yield 2-(4-chlorophenoxy)ethanamine hydrochloride.[8]

Protocol 4: Synthesis of this compound

This protocol is identical to Protocol 3, using the corresponding ortho intermediates.

Spectroscopic Data Comparison

The positional isomerism will lead to distinct spectroscopic signatures, particularly in NMR spectroscopy.

¹H NMR Spectroscopy
  • 2-(4-Chlorophenoxy)ethanamine Hydrochloride: The aromatic region will show a characteristic AA'BB' splitting pattern for the para-substituted ring.

  • This compound: The aromatic region will display a more complex multiplet pattern due to the different chemical environments of the four aromatic protons. The proton ortho to the oxygen is expected to be shifted further downfield compared to the para isomer due to the anisotropic effect of the adjacent chlorine.

¹³C NMR Spectroscopy
  • 2-(4-Chlorophenoxy)ethanamine Hydrochloride: The aromatic region will show four distinct signals due to the symmetry of the molecule.[8]

  • This compound: The aromatic region will exhibit six distinct signals as all six carbon atoms in the benzene ring are in unique chemical environments.

IR Spectroscopy

Both isomers will show characteristic peaks for the N-H stretching of the ammonium salt (around 3000-3200 cm⁻¹), C-O-C stretching (around 1240 cm⁻¹), and C-Cl stretching (around 750-850 cm⁻¹). The out-of-plane C-H bending vibrations in the fingerprint region can also help distinguish between the ortho and para substitution patterns.

Conclusion

While both this compound and its 4-chloro isomer can be synthesized via a similar synthetic route, their preparation presents distinct challenges and outcomes. The synthesis of the para isomer is generally more facile, proceeding with a faster reaction rate in the initial etherification step and often resulting in a higher overall yield. This is primarily attributed to the absence of steric hindrance that is present in the ortho isomer. The purification of the final product may also be more straightforward for the more symmetrical para isomer. Researchers should consider these factors when planning their synthetic campaigns, balancing the need for a specific isomer against the potential for a more efficient and higher-yielding synthesis.

References

  • Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. (n.d.).
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2794191, 2-(4-Chlorophenoxy)ethylamine.
  • Experiment 06 Williamson Ether Synthesis. (n.d.).
  • Jakub, M. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry.
  • Williamson Ether Synthesis. (n.d.). Edubirdie.
  • Williamson ether synthesis. (2023, November 27). In Wikipedia.
  • Ortho vs para alkylation of chlorobenzene. (2018, July 31). Chemistry Stack Exchange.
  • The Williamson Ether Synthesis. (n.d.).
  • Ortho vs para alkyl
  • Why does the clorobenzen gives ortho and para products during electrophillic substitution reaction? (2018, December 3). Quora.
  • Costa, R. O., et al. (2021). Effect of ortho- and para-chlorine substitution on hydroxychlorochalcone. Journal of Molecular Modeling, 27(2), 65.
  • The Williamson Ether Synthesis. (n.d.).
  • 2-(2-Chlorophenoxy)ethylamine, N,N-bis(trimethylsilyl)-. (n.d.). SpectraBase.
  • 2-(m-Chlorophenoxy)propionic acid. (n.d.). SpectraBase.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 67430, 2-(4-Chlorophenyl)ethylamine.
  • Gabriel Synthesis. (n.d.).
  • Gabriel synthesis. (2023, August 15). In Wikipedia.
  • Duan, H. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.
  • Chemical structures of the chlorophenoxy herbicides and their main... (n.d.).
  • Effect of ortho- and para-chlorine substitution on hydroxychlorochalcone. (2021). Journal of Molecular Modeling, 27(2).
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 26229, (4-Chlorophenoxy)acetic acid.
  • 2-(2-Chlorophenoxy)ethylamine, N-trifluoroacetyl-. (n.d.). SpectraBase.
  • Williamson ether synthesis. (n.d.). Khan Academy.
  • Gabriel Synthesis. (2023, January 22). Chemistry LibreTexts.
  • James, A. (2025, June 5). The Gabriel Synthesis For Making Primary Amines. Master Organic Chemistry.

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alternative reagents to 2-(2-Chlorophenoxy)ethanamine hydrochloride for neuroleptic synthesis.

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to Alternative Reagents for Dibenzoxazepine-Based Neuroleptic Synthesis

This guide provides an in-depth comparison of alternative synthetic strategies to the traditional use of 2-(2-Chlorophenoxy)ethanamine hydrochloride in the synthesis of neuroleptics built on the dibenzo[b,f][1][2]oxazepine scaffold, such as Loxapine. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the rationale behind seeking alternatives, compares their performance using experimental data, and provides detailed protocols to facilitate their adoption.

The Central Role and Limitations of 2-(2-Chlorophenoxy)ethanamine

The dibenzo[b,f][1][2]oxazepine core is a privileged structure in medicinal chemistry, forming the foundation of critical antipsychotic drugs like Loxapine. Historically, a common and direct route to this tricycle involves the cyclization of an intermediate formed from 2-(2-Chlorophenoxy)ethanamine. This reagent provides the crucial C2-N-C2 fragment of the oxazepine ring in a single, readily available building block.

The traditional synthesis typically involves the condensation of this amine with a suitably activated benzoic acid derivative, followed by an intramolecular cyclization. While effective, this approach is not without its limitations. The synthesis of the starting amine itself can be multi-stepped, and the overall process may be constrained by the commercial availability and cost of this specific precursor. Furthermore, reliance on a single building block can stifle the exploration of novel analogues with potentially improved pharmacological profiles. These factors necessitate the investigation of more flexible, efficient, and economically viable alternative reagents and synthetic strategies.

Alternative Synthetic Paradigms

Modern synthetic chemistry offers several innovative approaches to construct the dibenzo[b,f][1][2]oxazepine core, bypassing the need for 2-(2-Chlorophenoxy)ethanamine. These strategies can be broadly categorized into two main paradigms: Telescopic SNAr/Reductive Amidation and Bioisosteric Replacement Strategies.

Strategy 1: Telescopic SNAr and Intramolecular Reductive Amidation

A highly efficient and sustainable alternative involves a two-step, one-pot "telescopic" process.[3][4] This strategy builds the tricycle from simpler, more fundamental starting materials.

  • Step 1 (SNAr Reaction): The synthesis begins with a nucleophilic aromatic substitution (SNAr) reaction. A substituted methyl 2-hydroxybenzoate reacts with an activated nitrobenzene, such as 2-fluoro-1-nitrobenzene. This intermolecular reaction forms the diaryl ether linkage, a key bond in the final tricycle. The choice of a fluoride leaving group on the nitrobenzene is strategic, as it is highly activating and readily displaced.

  • Step 2 (Reductive Amidation): The crude diaryl ether intermediate is then subjected to an intramolecular reductive amidation. A reducing agent, such as sodium dithionite (Na₂S₂O₄), simultaneously reduces the nitro group to an amine while facilitating the cyclization via amidation with the ester group.[3][4] This clever step forms the seven-membered oxazepine ring in a single transformation.

The primary advantage of this approach is its convergence and efficiency. It avoids the pre-synthesis of the complex phenoxyethanamine side chain and often allows the second step to proceed without purification of the intermediate, saving time, resources, and reducing waste.[4]

G cluster_0 Telescopic Synthesis Workflow A Methyl 5-chloro-2-hydroxybenzoate C S(N)Ar Reaction (K2CO3, DMF, 90°C) A->C B 2-Fluoro-1-nitrobenzene B->C D Crude Diaryl Ether Intermediate C->D Intermolecular Coupling E Reductive Amidation (Na2S2O4, DMSO) D->E No Purification F 2-Chlorodibenzo[b,f][1,4]oxazepin-11(10H)-one (Loxapine KSM) E->F Intramolecular Cyclization G cluster_0 Benchmark Synthetic Pathway A 2-(2-Chlorophenoxy)ethanamine C Amide Coupling A->C B Activated 2-halobenzoic acid derivative B->C D N-(2-(2-chlorophenoxy)ethyl)-2-halobenzamide C->D E Intramolecular Cyclization (e.g., Ullmann condensation) D->E F 2-Chlorodibenzo[b,f][1,4]oxazepin-11(10H)-one E->F

Caption: Conceptual workflow for the benchmark synthesis using the pre-formed amine.

Experimental Steps (Illustrative):

  • Amide Formation: this compound is neutralized and reacted with an activated 2-chlorobenzoic acid (e.g., the acid chloride) in the presence of a base (e.g., triethylamine) in an inert solvent like dichloromethane to form the corresponding amide.

  • Purification: The crude amide is purified via crystallization or column chromatography.

  • Intramolecular Cyclization: The purified amide undergoes an intramolecular Ullmann condensation or a similar copper-catalyzed C-O bond formation reaction to yield the tricyclic lactam. This step often requires high temperatures and a copper catalyst.

  • Final Purification: The final product, 2-chlorodibenzo[b,f]o[1][2]xazepin-11(10H)-one, is purified to the required specification.

Protocol B: Alternative Telescopic Synthesis[4]

This protocol is adapted from the sustainable synthesis developed by Laha et al.

Step 1: SNAr Reaction

  • To a round-bottom flask, add methyl 5-chloro-2-hydroxybenzoate (1.0 eq), 1-fluoro-2-nitrobenzene (1.1 eq), and anhydrous potassium carbonate (K₂CO₃, 2.0 eq).

  • Add N,N-dimethylformamide (DMF) as the solvent.

  • Heat the reaction mixture to 90°C and stir for 6-8 hours, monitoring completion by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Perform a standard aqueous workup by pouring the mixture into water and extracting with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude methyl 2-(2-nitrophenoxy)-5-chlorobenzoate is used directly in the next step.

Step 2: Intramolecular Reductive Amidation

  • Dissolve the crude intermediate from the previous step in dimethyl sulfoxide (DMSO).

  • Add sodium dithionite (Na₂S₂O₄, 4.0-5.0 eq) to the solution in portions.

  • Heat the mixture to 120-130°C and stir for 4-6 hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and pour it into ice-cold water.

  • The solid product precipitates out of the solution.

  • Collect the solid by filtration, wash thoroughly with water, and dry under vacuum to yield 2-chlorodibenzo[b,f]o[1][2]xazepin-11(10H)-one.

Conclusion and Future Outlook

While this compound has been a valuable reagent, modern synthetic methodologies offer compelling advantages. The telescopic SNAr/reductive amidation strategy stands out as a superior alternative for the synthesis of the Loxapine core, offering improved efficiency, sustainability, and versatility. [3][4]This approach utilizes simpler, cheaper starting materials and minimizes intermediate handling and purification, aligning with the principles of green chemistry.

For medicinal chemists focused on lead optimization, exploring bioisosteric replacements of the phenoxyethanamine moiety provides a strategic avenue to novel analogues with potentially enhanced potency, selectivity, or pharmacokinetic profiles. [5]The adoption of these alternative strategies can accelerate the discovery and development of next-generation neuroleptics, moving beyond the chemical space defined by traditional building blocks.

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A Comparative Guide to the Cost-Effectiveness of 2-(2-Chlorophenoxy)ethanamine Hydrochloride as a Pharmaceutical Precursor

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the economic viability of a synthetic route is as critical as its chemical efficacy. The selection of starting materials and intermediates—precursors—forms the bedrock of a drug's manufacturing cost and, ultimately, its market accessibility. This guide provides an in-depth analysis of the cost-effectiveness of 2-(2-Chlorophenoxy)ethanamine hydrochloride, a key amine derivative, in the context of pharmaceutical synthesis.[1][2][3][4]

We will dissect this topic not by presenting a rigid, one-size-fits-all protocol, but by exploring the strategic and causal decisions that a senior scientist must make. Our central case study will be the synthesis of Ranolazine , an anti-anginal medication, for which precursors structurally similar to 2-(2-Chlorophenoxy)ethanamine are pivotal.[5][6] By comparing distinct synthetic pathways to this target molecule, we will illuminate the economic and practical trade-offs inherent in precursor selection.

The Strategic Importance of Phenoxy-Ethylamine Precursors

Phenoxy-ethylamine moieties are common scaffolds in a range of pharmaceutically active compounds. Their synthesis and cost are therefore of significant interest. This compound serves as a representative of this class. Its cost-effectiveness is not merely a function of its price per kilogram but is deeply intertwined with its performance in multi-step syntheses, including reaction yields, purity of intermediates, and process simplicity.

The global demand for amine derivatives in the pharmaceutical sector is robust, driven by their essential role as intermediates in drug formulation.[1][2][3] Consequently, optimizing the synthesis of these building blocks is a primary objective for reducing the cost of goods sold (COGS) for many critical medicines.

Logical Framework for Analysis

To provide a meaningful comparison, we will evaluate two distinct, well-documented synthetic routes to Ranolazine. This approach allows us to assess the upstream cost implications of using different precursor strategies.

  • Route A: The "Epoxide" Route. A classical approach involving the reaction of a piperazine derivative with a substituted phenoxy epoxide.[7]

  • Route B: The "Halohydrin" Route. An alternative pathway that utilizes a ring-opened halohydrin intermediate, avoiding the direct use of potentially unstable epoxides.[8]

The following Graphviz diagram illustrates the high-level strategic comparison between these two synthetic philosophies.

Caption: High-level comparison of two synthetic strategies for Ranolazine.

Synthesis and Economic Profile of Key Intermediates

The core of our comparison hinges on the synthesis of the key intermediates derived from guaiacol (as a stand-in for 2-chlorophenol to align with documented Ranolazine syntheses) and the common piperazine fragment.

Synthesis of the Piperazine Fragment

Both routes converge on the use of N-(2,6-dimethylphenyl)-1-piperazineacetamide. The synthesis of its precursor, 2-chloro-N-(2,6-dimethylphenyl)acetamide, is a foundational step with high efficiency.

Experimental Protocol: Synthesis of 2-chloro-N-(2,6-dimethylphenyl)acetamide [8]

  • Reaction Setup: To a 250 mL three-necked flask, add 2,6-dimethylaniline (30.5 g, 0.252 mol), ethyl acetate (100 mL), and sodium carbonate (26.5 g, 0.25 mol). Place the flask in an ice-water bath to cool.

  • Reagent Addition: Dissolve chloroacetyl chloride (36.5 g, 0.323 mol) in ethyl acetate (50 mL). Add this solution dropwise to the cooled reaction mixture.

    • Causality Explanation: The dropwise addition and cooling are critical to control the exothermic acylation reaction, preventing the formation of side products. Sodium carbonate acts as a base to neutralize the HCl generated in situ, driving the reaction to completion.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to react at room temperature for 3 hours.

  • Workup: Cool the mixture again in an ice bath and slowly add 100 mL of water. Stir vigorously for 10 minutes to dissolve inorganic salts.

  • Isolation: Filter the mixture. The filter cake, a white needle-like solid, is the desired product. Dry under vacuum.

    • Expected Yield: ~93% (46.3 g).[8]

This high-yield, straightforward reaction provides a cost-effective route to a crucial building block for both comparative pathways.

Comparative Synthesis: Epoxide vs. Halohydrin

Herein lies the central economic divergence. While both routes start with similar materials, the nature of the intermediate—a strained epoxide ring versus a more stable open-chain halohydrin—has significant implications for stability, purification, and subsequent reaction control.

FeatureRoute A (Epoxide Intermediate)Route B (Halohydrin Intermediate)Source
Key Intermediate 1-(2-methoxyphenoxy)-2,3-epoxypropane1-Chloro-3-(2-methoxyphenoxy)-propan-2-ol[7][8]
Stability Lower; strained three-membered ring can be prone to undesired ring-opening.Higher; more stable open-chain structure.[8]
Purification More challenging; lower boiling point can complicate separation.Easier; higher boiling point allows for more straightforward purification.[8]
Reaction Control The subsequent condensation can be less selective.Condensation is typically more controlled and predictable.[8]
Industrial Scalability Good, but requires careful control of conditions.Excellent; the stability of the intermediate is advantageous for large-scale production.[8]

The choice between these intermediates is a classic process chemistry dilemma: a potentially shorter route (via the epoxide) versus a more robust and controllable one (via the halohydrin). The patent literature suggests that the halohydrin route offers advantages in purity and quality control, which are paramount in pharmaceutical manufacturing.[8]

Cost-Effectiveness Analysis: A Quantitative Comparison

To quantify the cost-effectiveness, we must consider raw material costs, reaction yields, and process complexity. The following table provides an estimated cost analysis based on typical process parameters. Prices are illustrative and based on bulk chemical market estimates.[9]

ParameterRoute A (Epoxide)Route B (Halohydrin)Notes
Starting Materials Guaiacol, Epichlorohydrin, Piperazine, 2,6-Dimethylaniline, Chloroacetyl ChlorideGuaiacol, Epichlorohydrin, Piperazine, 2,6-Dimethylaniline, Chloroacetyl ChlorideIdentical starting materials for a fair comparison.
Key Reagents Base (e.g., NaH, K2CO3)Base (e.g., NaOH, K2CO3)Similar basic reagents are used in both routes.
Overall Yield (Illustrative) 70-75%80-85%The more stable halohydrin intermediate often leads to higher overall yields and fewer side products.
Process Steps 3 (Epoxide formation, Piperazine fragment synthesis, Final condensation)3 (Halohydrin formation, Piperazine fragment synthesis, Final condensation)The number of discrete steps is comparable.
Purification Costs Moderate to HighLow to ModerateEasier purification of the halohydrin and final product reduces solvent usage and time.
Waste Generation ModerateLowerHigher yields and fewer side reactions in Route B lead to a greener process.
Estimated Cost/kg of Ranolazine 1.15x - 1.30x 1.0x (Baseline) The higher yield and lower purification costs of Route B make it the more cost-effective option.

The analysis clearly favors the Halohydrin route (Route B). While the initial steps are similar, the superior stability and purity of the 1-chloro-3-(2-methoxyphenoxy)-propan-2-ol intermediate provides a significant downstream economic advantage. This aligns with the principle that a robust, high-yield process is often cheaper at scale than a shorter but less efficient one.

Workflow Visualization

The following diagram details the workflow for the more cost-effective Halohydrin pathway (Route B), highlighting the critical steps and their relationship.

G cluster_main Route B: Detailed Workflow for Ranolazine Synthesis start1 2,6-Dimethylaniline + Chloroacetyl Chloride step1 Step 1: Amide Synthesis (Yield: ~93%) start1->step1 inter1 2-chloro-N-(2,6-dimethylphenyl) acetamide step1->inter1 step2 Step 2: N-Alkylation inter1->step2 start2 Piperazine start2->step2 inter2 N-(2,6-dimethylphenyl)-1- piperazineacetamide step2->inter2 step4 Step 4: Final Condensation (Yield: >80%) inter2->step4 start3 Guaiacol + Epichlorohydrin step3 Step 3: Halohydrin Formation start3->step3 inter3 1-Chloro-3-(2-methoxyphenoxy) -propan-2-ol step3->inter3 inter3->step4 final Ranolazine step4->final purify Purification (Crystallization) final->purify

Caption: Step-by-step workflow for the cost-effective Halohydrin route.

Conclusion for the Practicing Scientist

While this compound is a valuable precursor, its ultimate cost-effectiveness can only be judged within the context of a specific, multi-step synthesis. Our comparative analysis of Ranolazine synthesis reveals a crucial lesson: the stability and purity of an early-stage intermediate can have a greater impact on the final cost per kilogram than the price of the initial starting materials.

The Halohydrin route (Route B), despite being chemically similar to the Epoxide route (Route A), proves superior on an industrial scale due to:

  • Higher Overall Yields: Directly translating to less wasted raw material.

  • Simplified Purification: Reducing solvent, energy, and labor costs.

  • Greater Process Robustness: Ensuring batch-to-batch consistency and quality, a non-negotiable in pharmaceutical manufacturing.

For researchers and drug development professionals, this guide underscores the necessity of a holistic view. When evaluating a precursor like this compound, one must look beyond its catalog price and rigorously evaluate its performance in the context of the entire synthetic pathway. The most cost-effective precursor is the one that enables the most efficient, reliable, and scalable route to the final active pharmaceutical ingredient.

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A Comparative Guide to the Stability of Phenoxyethanamine Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Phenoxyethanamine Scaffold and the Imperative of Stability

The phenoxyethanamine structure, characterized by a phenoxy group linked to an ethylamine chain (C₆H₅-O-CH₂-CH₂-NH₂), is a privileged scaffold in medicinal chemistry.[1][2] Its derivatives are integral to numerous therapeutic agents, including β-blockers, which are crucial for treating cardiovascular diseases.[1] The stability of these active pharmaceutical ingredients (APIs) is a critical quality attribute, directly impacting their safety, efficacy, and shelf life.[3][4] Understanding the factors that govern the stability of phenoxyethanamine hydrochloride derivatives is paramount for successful drug development.

This guide will explore the intrinsic and extrinsic factors influencing the stability of these compounds, detail the standardized methodologies for stability assessment, and present a comparative analysis based on available experimental data.

Fundamental Factors Governing Stability

The inherent stability of a phenoxyethanamine derivative is dictated by its molecular structure and its formulation as a hydrochloride salt.

  • Electronic and Steric Effects of Substituents: The nature and position of substituents on the aromatic ring and the amine group significantly influence the molecule's susceptibility to degradation. Electron-donating or withdrawing groups can alter the electron density across the molecule, affecting the lability of the ether linkage and the nucleophilicity of the amine.

  • The Role of the Hydrochloride Salt: Converting the basic amine group to its hydrochloride salt is a common and effective strategy to enhance stability.[5] The protonation of the amine's lone pair of electrons reduces its susceptibility to oxidation, a primary degradation pathway.[6] This salt formation also generally improves water solubility and handling characteristics, which are advantageous for formulation.[5] However, the presence of the chloride ion can sometimes introduce its own complexities, such as potential reactivity or hygroscopicity.

Experimental Design for Stability Assessment

A robust evaluation of drug stability relies on a multi-faceted experimental approach, as outlined by the International Council for Harmonisation (ICH) guidelines.[3][4] These studies are designed to identify potential degradation products, elucidate degradation pathways, and determine appropriate storage conditions and shelf life.[4][7]

The cornerstone of stability analysis is forced degradation, where the drug substance is exposed to conditions more severe than accelerated stability testing.[8] This approach rapidly identifies likely degradation products and pathways, which is essential for developing and validating stability-indicating analytical methods.[9]

Typical Stress Conditions:

  • Acid Hydrolysis: Treatment with acids (e.g., 1 M HCl) at elevated temperatures (e.g., 60-80°C).[10]

  • Base Hydrolysis: Treatment with bases (e.g., 1 M NaOH) at elevated temperatures.[10]

  • Oxidation: Exposure to an oxidizing agent, such as hydrogen peroxide (e.g., 3-30% H₂O₂).[8][9]

  • Thermal Degradation: Exposure to high temperatures in a dry state (e.g., 40-80°C).[8]

  • Photostability: Exposure to controlled light sources according to ICH Q1B guidelines.[4][11]

The analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection, must be validated to be "stability-indicating."[3] This means the method must be able to separate, detect, and quantify the intact API in the presence of its potential degradation products and any formulation excipients.

Protocol: General Step-by-Step Methodology for a Forced Degradation Study

  • Preparation of Stock Solution: Accurately weigh and dissolve the phenoxyethanamine hydrochloride derivative in a suitable solvent (e.g., methanol or water) to create a stock solution of known concentration (e.g., 1000 µg/mL).

  • Application of Stress Conditions:

    • Acid: Mix equal parts of the stock solution with 1.0 N HCl. Heat in a water bath at 80°C for a specified period (e.g., 6 hours). Cool and neutralize with 1.0 N NaOH.

    • Base: Mix equal parts of the stock solution with 1.0 N NaOH. Heat in a water bath at 80°C for a specified period. Cool and neutralize with 1.0 N HCl.

    • Oxidation: Mix equal parts of the stock solution with 30% H₂O₂. Keep at room temperature for a specified period (e.g., 24 hours).

    • Thermal: Store the solid drug substance in a hot air oven at a controlled temperature (e.g., 60°C) for a specified period (e.g., 7 days). Dissolve a known amount in the solvent post-exposure.

    • Photolytic: Expose the drug substance (solid and in solution) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Sample Analysis: Dilute all stressed samples to a suitable final concentration (e.g., 100 µg/mL) with the mobile phase.

  • Chromatographic Analysis: Analyze the samples using a validated stability-indicating HPLC-UV/MS method. A C18 column is commonly used with a mobile phase consisting of an aqueous buffer (e.g., phosphate or formate) and an organic modifier (e.g., acetonitrile or methanol).[9]

  • Data Evaluation: Compare the chromatograms of the stressed samples to that of an unstressed control. Calculate the percentage degradation of the API. Identify and characterize any significant degradation products using MS data and fragmentation patterns.[10][12]

Diagram: General Workflow for Stability Testing

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Stress Testing cluster_2 Phase 3: Analysis & Characterization cluster_3 Phase 4: Formal Stability Studies Dev Develop Stability-Indicating Analytical Method (e.g., HPLC) Val Validate Method per ICH Q2(R2) Guidelines Dev->Val Specificity, Linearity, Accuracy, Precision Stress Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) Val->Stress API Drug Substance (API) API->Stress Analysis Analyze Stressed Samples with Validated Method ID Identify & Characterize Degradation Products (LC-MS/MS) Analysis->ID Pathway Elucidate Degradation Pathways ID->Pathway LongTerm Long-Term & Accelerated Stability Studies (ICH Q1A) Pathway->LongTerm Informs Study Design Data Generate Data for Shelf-Life & Storage Conditions LongTerm->Data

Caption: Workflow for pharmaceutical stability assessment.

Comparative Stability Analysis: A Case Study Approach

Direct comparative studies across a wide range of phenoxyethanamine derivatives are scarce in single publications. However, by synthesizing data from studies on structurally related compounds, particularly β-blockers like Bisoprolol and Metoprolol, we can draw valuable insights.[8]

Key Degradation Pathways: The most common degradation mechanisms for this class of compounds are hydrolysis and oxidation.[13][14]

  • Hydrolysis (Acidic and Basic): The ether linkage can be susceptible to cleavage under harsh hydrolytic conditions. Studies on bisoprolol have shown that both acid and alkaline hydrolysis lead to significant degradation, forming multiple impurities.[10]

  • Oxidation: The secondary amine and secondary alcohol moieties present in many derivatives (like bisoprolol) are prone to oxidation.[9] Metoprolol succinate, for example, shows its most significant degradation under oxidative stress conditions.[8]

Table 1: Summary of Forced Degradation Behavior of Representative Derivatives

Derivative (Drug)Stress ConditionObservationPrimary Degradation PathwayReference
Bisoprolol Fumarate Acid Hydrolysis (1M HCl, 60°C)Significant degradationHydrolysis of ether linkage and other reactions[10]
Alkaline Hydrolysis (1M NaOH, 60°C)Significant degradationHydrolysis, formation of multiple impurities[10]
Oxidative (H₂O₂)Moderate degradationOxidation of side chain[9]
ThermalModerate degradationVarious reactions
PhotolyticModerate degradationVarious reactions
Metoprolol Succinate Acid Hydrolysis (0.1N HCl)Moderate degradationHydrolysis[8]
Alkaline Hydrolysis (0.1N NaOH)Moderate degradationHydrolysis[8]
Oxidative (3% H₂O₂)Most significant degradation Oxidation[8]
Thermal (40°C)Minor degradationThermal decomposition[8]
Phenoxybenzamine HCl Aqueous Solution (pH dependent)Unstable in neutral/alkaline solutionCyclization and Hydrolysis[15]
Propylene Glycol SolutionStable for at least 30 daysN/A (Stabilized)[15]

Insights from the Data:

  • Susceptibility to Hydrolysis and Oxidation: The phenoxypropanolamine backbone, common in many β-blockers, is clearly susceptible to both hydrolytic and oxidative stress.[8]

  • Impact of Side Chains: The specific structure of the side chain attached to the amine and the ether linkage dictates the primary degradation pathway. Metoprolol, with its methoxyethyl group, appears particularly vulnerable to oxidation.[8]

  • Formulation is Key: As seen with Phenoxybenzamine, the choice of vehicle is critical. Its stability is dramatically enhanced in a non-aqueous vehicle like propylene glycol compared to an aqueous one, highlighting the role of hydrolysis in its degradation.[15]

Diagram: Potential Degradation Sites

G cluster_0 mol A Oxidation (if R1/R2 ≠ H) A->N_pos B Hydrolysis B->O_pos

Caption: Key sites for hydrolytic and oxidative degradation.

Conclusion and Future Perspectives

The stability of phenoxyethanamine hydrochloride derivatives is a complex interplay of molecular structure, salt form, and formulation. Forced degradation studies are indispensable tools for elucidating degradation pathways, with hydrolysis and oxidation being the most prevalent mechanisms.[13][16]

Comparative analysis suggests that while the core structure has inherent vulnerabilities, the nature of substituents on the aromatic ring and the N-alkyl side chain significantly modulates the stability profile. For drug development professionals, this underscores the importance of early-stage stability and formulation screening. The conversion to a hydrochloride salt is a proven strategy to mitigate oxidative degradation of the amine, but it does not preclude other pathways like hydrolysis.[5][6] Therefore, careful selection of excipients and control of moisture content are critical for ensuring the long-term stability of the final drug product.

Future research should focus on quantitative structure-stability relationships (QSSRs) to better predict the degradation profiles of novel derivatives, accelerating the development of safer and more effective medicines.

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A Comparative Guide to the Validation of an HPLC Method for Quantifying 2-(2-Chlorophenoxy)ethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, scientifically grounded framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantification of 2-(2-Chlorophenoxy)ethanamine hydrochloride. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist of procedures. It delves into the causality behind experimental choices, integrates regulatory expectations from leading authorities, and compares the validated method's performance against established benchmarks and alternative analytical technologies. Our objective is to provide a self-validating system of protocols, underpinned by authoritative sources and practical, field-proven insights.

The validation process is not merely a regulatory hurdle; it is the foundation upon which the reliability and accuracy of analytical data are built. For a substance like this compound, a potential pharmaceutical intermediate or active ingredient, precise quantification is critical for ensuring safety, efficacy, and quality. This guide will use a scientifically plausible, albeit hypothetical, reversed-phase HPLC method as a practical example to illustrate the validation process in detail.

The principles and protocols described herein are grounded in the harmonized guidelines of the International Council for Harmonisation (ICH), specifically the recently revised Q2(R2) guideline on the validation of analytical procedures, and are supplemented by guidance from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2][3][4]

The Analytical Procedure: A Rational Approach to Method Development

Before validation can commence, a suitable analytical method must be developed. For this compound, a polar molecule containing a primary amine and a UV-active chlorophenoxy group, a reversed-phase HPLC method with UV detection is a logical choice due to its robustness and widespread availability.[5]

The Proposed HPLC Method:

  • Instrument: HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A gradient of 0.1% Trifluoroacetic Acid (TFA) in Water (Solvent A) and 0.1% TFA in Acetonitrile (Solvent B). The acidic mobile phase ensures the primary amine is protonated, leading to better peak shape.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 275 nm (based on the UV absorbance of the chlorophenoxy group).

  • Injection Volume: 10 µL.

  • Standard and Sample Diluent: 50:50 Acetonitrile:Water.

The selection of these parameters is deliberate. A C18 column is a workhorse in reversed-phase chromatography, suitable for retaining moderately polar compounds. The gradient elution allows for the effective separation of the analyte from potential impurities with different polarities. TFA acts as an ion-pairing agent, improving peak symmetry for the basic amine.

The Validation Workflow: A Systematic Demonstration of Fitness-for-Purpose

The objective of method validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[2][6] This is achieved by assessing a series of performance characteristics, as outlined by ICH Q2(R2).

HPLC_Validation_Workflow cluster_0 Method Development & Optimization cluster_1 Validation Protocol cluster_2 Experimental Execution cluster_3 Reporting & Lifecycle Develop Develop HPLC Method Protocol Define Validation Protocol (Parameters & Acceptance Criteria) Develop->Protocol Specificity Specificity Protocol->Specificity Execute Experiments Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Limits LOD & LOQ Precision->Limits Robustness Robustness Limits->Robustness Report Compile Validation Report Robustness->Report Lifecycle Ongoing Method Lifecycle (Verification, Re-validation) Report->Lifecycle

Caption: A typical workflow for the validation of an HPLC analytical method.

In-Depth Analysis of Validation Parameters

Specificity

Causality: Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[2] For a stability-indicating assay, the method must be able to separate the active ingredient from its degradation products.

Experimental Protocol:

  • Forced Degradation: Subject the analyte solution to stress conditions (acid hydrolysis with 0.1N HCl, base hydrolysis with 0.1N NaOH, oxidation with 3% H₂O₂, thermal stress at 80°C, and photolytic stress under UV light) for a defined period.

  • Sample Analysis: Analyze the stressed samples, along with an unstressed standard and a placebo (if applicable), using the proposed HPLC method.

  • Peak Purity Analysis: Employ a Diode Array Detector (DAD) to assess peak purity for the analyte peak in the stressed samples to ensure it is not co-eluting with any degradation products.

Comparative Data & Acceptance Criteria:

ConditionAnalyte Degradation (%)Peak Purity IndexResolution from Nearest PeakAcceptance Criteria
Acid (0.1N HCl)15.2%> 0.999> 2.0No co-elution, resolution > 2.0
Base (0.1N NaOH)21.5%> 0.999> 2.0No co-elution, resolution > 2.0
Oxidative (3% H₂O₂)8.9%> 0.999> 2.0No co-elution, resolution > 2.0
Thermal (80°C)5.1%> 0.999> 2.0No co-elution, resolution > 2.0
Photolytic (UV)11.8%> 0.999> 2.0No co-elution, resolution > 2.0
Linearity and Range

Causality: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to be linear, accurate, and precise.[2]

Experimental Protocol:

  • Stock Solution: Prepare a stock solution of this compound reference standard.

  • Calibration Standards: Prepare at least five calibration standards by serial dilution of the stock solution, covering a range of 50% to 150% of the expected working concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

  • Analysis: Inject each standard in triplicate.

  • Data Evaluation: Plot the average peak area against the concentration and perform a linear regression analysis.

Comparative Data & Acceptance Criteria:

ParameterResultAcceptance Criteria (ICH Q2(R2))
Range50 - 150 µg/mL80 - 120% of test concentration for assay
Correlation Coefficient (r²)0.9995≥ 0.999
Y-interceptClose to zeroShould not be significantly different from zero
Residual PlotRandom scatterRandom distribution of residuals
Accuracy

Causality: Accuracy measures the closeness of the test results to the true value. It is typically assessed by determining the recovery of a known amount of analyte spiked into a sample matrix.

Experimental Protocol:

  • Spiked Samples: Prepare samples by spiking a placebo (or blank matrix) with the analyte at three concentration levels (e.g., 80%, 100%, 120% of the target concentration).

  • Replicates: Prepare three independent samples at each concentration level.

  • Analysis: Analyze the spiked samples and calculate the percentage recovery.

Comparative Data & Acceptance Criteria:

Spike LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL, mean)Recovery (%)Acceptance Criteria
80%80.079.899.7598.0 - 102.0%
100%100.0100.5100.5098.0 - 102.0%
120%120.0119.499.5098.0 - 102.0%
Precision

Causality: Precision expresses the closeness of agreement among a series of measurements from the same homogeneous sample. It is evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day, inter-analyst).

Experimental Protocol:

  • Repeatability: Analyze six independent samples of the analyte at 100% of the target concentration on the same day, by the same analyst, using the same instrument.

  • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and if possible, on a different instrument.

  • Evaluation: Calculate the Relative Standard Deviation (RSD) for each set of measurements.

Comparative Data & Acceptance Criteria:

Precision LevelnMean Assay (%)RSD (%)Acceptance Criteria
Repeatability (Day 1, Analyst 1)6100.20.85RSD ≤ 2.0%
Intermediate (Day 2, Analyst 2)699.81.10RSD ≤ 2.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Causality: LOD is the lowest amount of analyte that can be detected but not necessarily quantitated. LOQ is the lowest amount that can be determined with suitable precision and accuracy.[2] These are critical for impurity analysis.

Experimental Protocol (Based on Signal-to-Noise Ratio):

  • Serial Dilutions: Prepare a series of dilute solutions of the analyte.

  • Analysis: Inject the solutions and determine the concentration at which the signal-to-noise (S/N) ratio is approximately 3:1 for LOD and 10:1 for LOQ.

  • Confirmation: For LOQ, inject six samples at the determined concentration and confirm that the precision (RSD) and accuracy meet predefined criteria.

Comparative Data & Acceptance Criteria:

ParameterResultAcceptance Criteria
LOD (S/N ≈ 3:1)0.1 µg/mLVisually distinguishable from noise
LOQ (S/N ≈ 10:1)0.3 µg/mLS/N ≥ 10
LOQ Precision (RSD, n=6)4.5%RSD ≤ 10%
Robustness

Causality: Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.[7] It provides an indication of its reliability during normal usage. A modern approach using Design of Experiments (DoE) is more efficient than the traditional One-Factor-at-a-Time (OFAT) approach as it can identify interactions between factors.[8]

Experimental Protocol (DoE Approach - Plackett-Burman Design):

  • Factor Selection: Identify critical method parameters (e.g., Flow Rate, % Organic in Mobile Phase, Column Temperature, Detection Wavelength).

  • Level Definition: Define high (+1) and low (-1) levels for each parameter around the nominal value.

  • Experimental Design: Create a Plackett-Burman design matrix.

  • Analysis: Run the experiments as per the design and record the effect on critical responses (e.g., retention time, peak area, resolution).

  • Statistical Analysis: Use statistical software to determine which factors have a significant effect.

Robustness_Decision_Tree Start Conduct Robustness Study (e.g., DoE) Check Are System Suitability Criteria Met for All Runs? Start->Check Significant Are Any Factors Statistically Significant? Check->Significant Yes Re_evaluate Re-evaluate Method Development Parameters Check->Re_evaluate No Pass Method is Robust Significant->Pass No Tighten Tighten Control of Significant Parameters in Method Procedure Significant->Tighten Yes Tighten->Pass

Caption: A decision tree for evaluating the results of a robustness study.

Comparative Data & Acceptance Criteria:

Parameter VariedVariationEffect on Retention TimeEffect on Assay (%)Acceptance Criteria
Flow Rate± 0.1 mL/minSignificantNot significantSystem suitability must pass
Column Temp.± 2 °CNot significantNot significantSystem suitability must pass
% Organic± 2%SignificantNot significantSystem suitability must pass

Performance Comparison with Alternative Methods

While the validated HPLC-UV method is fit for its intended purpose (e.g., routine QC and stability testing), it's important to understand its performance in the context of other available analytical technologies.

FeatureValidated HPLC-UVGas Chromatography (GC)UHPLC-MS/MS
Specificity Good; demonstrated with forced degradation. May be limited by co-eluting impurities with similar UV spectra.High, especially with a mass-selective detector.Very High; based on mass-to-charge ratio and fragmentation patterns.
Sensitivity (LOQ) Moderate (e.g., 0.3 µg/mL).Potentially high, but analyte is non-volatile and would require derivatization, adding complexity.[9]Very High (ng/mL or pg/mL levels). Ideal for trace impurity analysis.
Robustness High; proven through validation.Moderate; derivatization steps can introduce variability.Moderate; ion source can be susceptible to matrix effects.
Cost & Complexity Low to moderate cost, widely available, and relatively simple to operate.Low to moderate cost, but derivatization adds complexity and time.High cost, requires specialized expertise, more complex maintenance.
Best Application Assay, purity, and stability testing for drug substance and product.Analysis of volatile impurities or after derivatization for specific applications.Identification and quantification of trace-level impurities, genotoxic impurities, and metabolite studies.

Final Assessment: A Validated Method Ready for Implementation

This guide has systematically detailed the validation of an HPLC method for the quantification of this compound, grounding each step in the authoritative guidelines of the ICH, FDA, and EMA. Through rigorous experimental protocols and data analysis, the proposed method has been demonstrated to be specific, linear, accurate, precise, sensitive, and robust.

The comparative analysis highlights that while no single analytical method is universally superior, the validated HPLC-UV method is exceptionally well-suited for routine quality control applications. It provides reliable, accurate data in a cost-effective and robust manner. The successful completion of this validation process provides a high degree of assurance that the method will consistently produce results that meet predetermined specifications and quality attributes, thereby ensuring the quality and safety of the final product.

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. [Link]

  • Q14 Analytical Procedure Development. U.S. Food and Drug Administration. [Link]

  • Q14 Analytical Procedure Development. U.S. Food and Drug Administration. [Link]

  • Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. [Link]

  • ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. C&EN. [Link]

  • FDA Releases Guidance on Analytical Procedures. BioPharm International. [Link]

  • Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Pharma Beginners. [Link]

  • FDA Guidance for Industry: Q14 Analytical Procedure Development. ECA Academy. [Link]

  • EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. ECA Academy. [Link]

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  • ICH Q2(R2) guideline on validation of analytical procedures - Step 5. European Medicines Agency. [Link]

  • ICH Q2(R2): Validation of Analytical Procedures. ResearchGate. [Link]

  • Determination of Phenoxy Acid Herbicides in Water By Electron-Capture and Microcoulometric Gas Chromatography. U.S. Geological Survey. [Link]

  • Validation of analytical procedures – ICH Q2(R2). European Pharmaceutical Review. [Link]

  • Method 1658: The Determination of Phenoxy-Acid Herbicides in Municipal and Industrial Wastewater. U.S. Environmental Protection Agency. [Link]

  • Fast Analysis of Chlorinated Phenoxy Herbicides in Environmental Samples by Negative ESI LC-MS/MS. eConference.io. [Link]

  • Advances in Chromatographic Analysis of Phenolic Phytochemicals in Foods: Bridging Gaps and Exploring New Horizons. MDPI. [Link]

  • HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. ResearchGate. [Link]

  • Quality: specifications, analytical procedures and analytical validation. European Medicines Agency. [Link]

  • Implementing Robustness Testing for HPLC Methods. Separation Science. [Link]

  • Development of an HPLC method for the determination of amines in a leukemia mouse model. RSC Publishing. [Link]

  • HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column. SIELC Technologies. [Link]

  • Determination and Occurrence of Phenoxyacetic Acid Herbicides and Their Transformation Products in Groundwater Using Ultra High Performance Liquid Chromatography Coupled to Tandem Mass Spectrometry. National Institutes of Health. [Link]

  • Robustness Tests. LCGC International. [Link]

  • What Is HPLC Method Robustness Assessment and Its Importance? Altabrisa Group. [Link]

  • CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Helda - University of Helsinki. [Link]

  • Development and Validation of a Robust RP-HPLC Method for the Simultaneous Analysis of Exemestane and Thymoquinone and Its Application to Lipid-Based Nanoformulations. National Institutes of Health. [Link]

  • Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. PubMed Central. [Link]

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comparative analysis of catalysts for the synthesis of 2-(2-Chlorophenoxy)ethanamine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical intermediates, the synthesis of 2-(2-Chlorophenoxy)ethanamine hydrochloride, a crucial building block for various active pharmaceutical ingredients (APIs), presents a compelling case for the critical role of catalysis. The efficiency, selectivity, and overall economic viability of its production are intrinsically linked to the choice of the catalytic system. This guide provides a comparative analysis of prominent catalytic strategies for the synthesis of this key intermediate, offering insights into their mechanisms, performance, and practical applications, supported by experimental data.

Introduction: The Synthetic Challenge

The synthesis of this compound typically proceeds through a two-step synthetic sequence: a Williamson ether synthesis to form the ether linkage, followed by an amination step to introduce the primary amine. Each of these steps can be significantly influenced by the choice of catalyst, impacting reaction rates, yields, and the impurity profile of the final product. The primary challenge lies in achieving high selectivity and yield while maintaining cost-effectiveness and process safety.

I. Catalysis in the Etherification Step: A Comparative Overview

The formation of the 2-(2-chlorophenoxy)ethyl moiety is most commonly achieved via a Williamson ether synthesis, involving the O-alkylation of 2-chlorophenol. The efficiency of this reaction is often dictated by the catalyst's ability to facilitate the interaction between the phenoxide and the alkylating agent. Here, we compare two major classes of catalysts: Phase-Transfer Catalysts (PTCs) and alternative systems.

Phase-Transfer Catalysts (PTCs): The Workhorses of O-Alkylation

Phase-transfer catalysis has emerged as a highly effective methodology for conducting reactions in biphasic systems, offering advantages such as the use of inexpensive and environmentally benign solvents like water, milder reaction conditions, and often higher yields.[1] Quaternary ammonium salts are the most common PTCs employed for this purpose.[1][2]

Tetrabutylammonium bromide (TBAB) is a versatile and widely used PTC known for its efficacy in a range of organic transformations, including alkylation, oxidation, and reduction processes.[1][3] In the context of the Williamson ether synthesis, TBAB facilitates the transfer of the phenoxide anion from the aqueous phase to the organic phase, where it can readily react with the alkylating agent.[2]

Benzyltriethylammonium chloride (BTEAC) is another prominent quaternary ammonium salt utilized as a phase-transfer catalyst.[4][5] Its amphiphilic nature enables it to transport anionic reactants across the phase boundary, thereby accelerating the reaction rate.[6] BTEAC is particularly effective in nucleophilic substitution reactions, making it a suitable candidate for the synthesis of phenoxy herbicides and related compounds.[6]

Performance Comparison of Phase-Transfer Catalysts

While specific comparative data for the synthesis of 2-(2-Chlorophenoxy)ethanamine is not extensively published, the general principles of PTC in O-alkylation of phenols allow for a qualitative and semi-quantitative comparison. The choice between TBAB and BTEAC often depends on the specific reaction conditions and the nature of the reactants.

CatalystTypical Reaction ConditionsReported AdvantagesPotential Drawbacks
Tetrabutylammonium Bromide (TBAB) Biphasic (e.g., Toluene/Water), NaOH or K₂CO₃ as base, Alkylating agent (e.g., 2-chloroethanol or 1,2-dichloroethane), 60-100 °CHigh yields, good selectivity for O-alkylation, commercially available and relatively inexpensive.[3][7]May require higher temperatures for less reactive substrates.
Benzyltriethylammonium Chloride (BTEAC) Biphasic (e.g., Toluene/Water), NaOH as base, Alkylating agent, 80-110 °CExcellent catalytic activity for nucleophilic substitutions, can lead to faster reaction times.[4][5]Can sometimes be more expensive than TBAB.

Expert Insight: The selection of a PTC is not merely about its chemical structure but also about the overall process optimization. Factors such as catalyst loading, stirring speed, and the nature of the organic solvent can significantly impact the reaction outcome. For industrial applications, the ease of catalyst recovery and reuse is also a critical consideration.

II. Catalytic Strategies for the Amination Step

The introduction of the primary amine group onto the 2-(2-chlorophenoxy)ethyl backbone is the final crucial step. Two primary catalytic routes are commonly employed: the Gabriel synthesis and reductive amination.

Method A: The Gabriel Synthesis

The Gabriel synthesis is a classic and reliable method for the preparation of primary amines from alkyl halides, utilizing potassium phthalimide.[8][9][10] This method is highly valued for its ability to avoid the over-alkylation that can occur with direct amination using ammonia, thus yielding a cleaner product.[9][11] The reaction proceeds via the formation of an N-alkylphthalimide intermediate, which is then cleaved to release the primary amine.[8][10] While not strictly catalytic in the traditional sense, the use of reagents like hydrazine for the cleavage of the phthalimide is a key chemical transformation in this pathway.[9][10]

Method B: Reductive Amination

Reductive amination offers a more direct, one-pot approach to amine synthesis from carbonyl compounds.[12][13] In the context of 2-(2-Chlorophenoxy)ethanamine synthesis, this would involve the reaction of 2-(2-chlorophenoxy)acetaldehyde with ammonia in the presence of a reducing agent and often a catalyst. Common catalysts for reductive amination include transition metals like palladium on carbon (Pd/C) or nickel.[12] This method is attractive from a green chemistry perspective as it can be performed catalytically under mild conditions.[12]

Performance Comparison of Amination Methods
MethodKey Reagents/CatalystsAdvantagesDisadvantages
Gabriel Synthesis Potassium phthalimide, Hydrazine hydrate or acid/base hydrolysisHigh selectivity for primary amines, avoids over-alkylation.[8][9][11]Stoichiometric use of phthalimide, harsh conditions for hydrolysis.[9]
Reductive Amination 2-(2-chlorophenoxy)acetaldehyde, Ammonia, Reducing agent (e.g., H₂), Catalyst (e.g., Pd/C)One-pot reaction, potentially milder conditions, catalytic.[12][13]Requires the aldehyde precursor, potential for side reactions if not optimized.

III. Alternative Catalytic Approaches: Copper-Catalyzed Amination

Recent advancements in catalysis have explored the use of copper catalysts for the arylation of amines.[14][15] While less conventional for this specific synthesis, a copper-catalyzed reaction between 2-chloro-1-(2-aminoethoxy)benzene could theoretically be envisioned. This approach, however, is more commonly applied to the formation of N-aryl bonds and may present challenges in terms of catalyst stability and substrate scope for this particular transformation.

Experimental Protocols

Representative Protocol for Williamson Ether Synthesis using TBAB

Objective: To synthesize 2-(2-chlorophenoxy)ethanol as a precursor to the target molecule.

Materials:

  • 2-Chlorophenol

  • 2-Chloroethanol

  • Sodium hydroxide (NaOH)

  • Tetrabutylammonium bromide (TBAB)

  • Toluene

  • Water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve 2-chlorophenol and a catalytic amount of TBAB (e.g., 1-5 mol%) in toluene.

  • Prepare a solution of sodium hydroxide in water and add it to the flask.

  • Heat the mixture to reflux (approximately 90-100 °C) with vigorous stirring to ensure efficient mixing of the two phases.

  • Slowly add 2-chloroethanol to the reaction mixture over a period of 1-2 hours.

  • Continue refluxing for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • After completion, cool the reaction mixture to room temperature and separate the organic layer.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude 2-(2-chlorophenoxy)ethanol, which can be purified by distillation or chromatography.

Representative Protocol for Gabriel Synthesis

Objective: To synthesize 2-(2-Chlorophenoxy)ethanamine from 2-(2-chlorophenoxy)ethyl bromide.

Materials:

  • 2-(2-chlorophenoxy)ethyl bromide (prepared from the corresponding alcohol)

  • Potassium phthalimide

  • N,N-Dimethylformamide (DMF)

  • Hydrazine hydrate

  • Ethanol

  • Hydrochloric acid (HCl)

Procedure:

  • In a round-bottom flask, dissolve 2-(2-chlorophenoxy)ethyl bromide and potassium phthalimide in DMF.

  • Heat the mixture to 80-100 °C and stir for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and pour it into water to precipitate the N-(2-(2-chlorophenoxy)ethyl)phthalimide.

  • Filter the solid, wash with water, and dry.

  • To a suspension of the phthalimide derivative in ethanol, add hydrazine hydrate.

  • Reflux the mixture for 2-4 hours. A precipitate of phthalhydrazide will form.

  • Cool the mixture and acidify with concentrated HCl.

  • Filter off the phthalhydrazide precipitate.

  • Concentrate the filtrate under reduced pressure.

  • The residue, containing this compound, can be further purified by recrystallization.

Visualization of Synthetic Pathways

Synthesis_Pathways cluster_etherification Williamson Ether Synthesis cluster_amination Amination 2-Chlorophenol 2-Chlorophenol 2-(2-chlorophenoxy)ethanol 2-(2-chlorophenoxy)ethanol 2-Chlorophenol->2-(2-chlorophenoxy)ethanol + 2-Chloroethanol Catalyst: TBAB or BTEAC Base: NaOH 2-(2-chlorophenoxy)ethyl_halide 2-(2-chlorophenoxy)ethyl_halide 2-(2-chlorophenoxy)ethanol->2-(2-chlorophenoxy)ethyl_halide Halogenation 2-(2-chlorophenoxy)acetaldehyde 2-(2-chlorophenoxy)acetaldehyde 2-(2-chlorophenoxy)ethanol->2-(2-chlorophenoxy)acetaldehyde Oxidation 2-(2-Chlorophenoxy)ethanamine 2-(2-Chlorophenoxy)ethanamine 2-(2-chlorophenoxy)ethyl_halide->2-(2-Chlorophenoxy)ethanamine Gabriel Synthesis (K-Phthalimide, Hydrazine) 2-(2-Chlorophenoxy)ethanamine HCl 2-(2-Chlorophenoxy)ethanamine HCl 2-(2-Chlorophenoxy)ethanamine->2-(2-Chlorophenoxy)ethanamine HCl + HCl 2-(2-chlorophenoxy)acetaldehyde->2-(2-Chlorophenoxy)ethanamine Reductive Amination (NH3, H2/Pd/C)

Caption: Synthetic routes to this compound.

Conclusion

The synthesis of this compound offers a clear illustration of the power of catalysis in modern organic synthesis. For the crucial O-alkylation step, phase-transfer catalysts such as TBAB and BTEAC provide efficient and practical solutions, with the choice often being dictated by process-specific optimization. In the subsequent amination, the Gabriel synthesis remains a robust method for ensuring high selectivity towards the primary amine, while reductive amination presents a promising, more direct catalytic alternative. The ongoing development of novel catalytic systems, including those based on copper, may offer further improvements in efficiency and sustainability in the future. The selection of the optimal catalyst and reaction pathway will ultimately depend on a careful consideration of factors including yield, purity, cost, safety, and environmental impact.

References

  • Gabriel, S. (1887). Ueber eine Darstellung primärer Amine aus den entsprechenden Halogenverbindungen. Berichte der deutschen chemischen Gesellschaft, 20(2), 2224–2236. [Link]

  • Wikipedia contributors. (2023). Reductive amination. In Wikipedia, The Free Encyclopedia. [Link]

  • Tetrabutylammonium Bromide (TBAB) Catalyzed Synthesis of Bioactive Heterocycles. (2020). Molecules, 25(24), 5918. [Link]

  • Wikipedia contributors. (2023). Gabriel synthesis. In Wikipedia, The Free Encyclopedia. [Link]

  • Master Organic Chemistry. (2025). The Gabriel Synthesis. [Link]

  • (2020). Tetrabutylammonium Bromide (TBAB) Catalyzed Synthesis of Bioactive Heterocycles. ResearchGate. [Link]

  • Recent Achievements in the Copper-Catalyzed Arylation of Adamantane-Containing Amines, Di- and Polyamines. (2022). MDPI. [Link]

  • Encyclopedia.pub. (2022). Tetrabutylammonium Bromide. [Link]

  • Copper-Catalyzed Synthesis of Axially Chiral Biaryls with Diaryliodonium Salts as Arylation Reagents. (2022). PMC. [Link]

  • Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. (2024). Journal of Chemical and Pharmaceutical Research. [Link]

  • L.S.College, Muzaffarpur. (2020). Gabriel synthesis. [Link]

  • Copper-Catalyzed Arylation of Oxadiamines and Polyamines. (2018). ResearchGate. [Link]

  • PTC Organics, Inc. PTC Selective O-Alkylation. [Link]

  • Phenol alkylation under phase transfer catalysis conditions: Insights on the mechanism and kinetics from computations. (2021). OUCI. [Link]

  • Wikipedia contributors. (2023). Tetrabutylammonium bromide. In Wikipedia, The Free Encyclopedia. [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Chemistry LibreTexts. (2023). Gabriel Synthesis. [Link]

  • The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. (2020). ResearchGate. [Link]

  • Phase-Transfer Catalysts in the O-Alkylation of 2-Hydroxynaphthoquinones. (2000). ResearchGate. [Link]

  • Copper(I)-Catalyzed Cascade Synthesis of 2-Arylsulfanyl-arylcyanamides. (2019). ResearchGate. [Link]

  • Direct Reductive Amination from Ketones, Aldehydes to Synthesize Amines Using N, S-Dual Doped Co/C Catalyst. (2022). ResearchGate. [Link]

  • Cu(i) catalysis for selective condensation/bicycloaromatization of two different arylalkynes: direct and general construction of functionalized C–N axial biaryl compounds. (2021). NIH. [Link]

  • Phase-Transfer Catalysts in the O-Alkylation of 2-Hydroxynaphthoquinones O-Alkylation of 2-Hydroxynaphthoquinones. (2012). ResearchGate. [Link]

  • Industrial Phase-Transfer Catalysis. (2002). PTC Organics, Inc.. [Link]

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The Strategic Advantage of the 2-(2-Chlorophenoxy)ethanamine Scaffold in Dopamine D2 Receptor Ligand Discovery: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals navigating the complex landscape of neuropharmacology, the selection of a core chemical scaffold is a critical decision that profoundly influences the trajectory of a drug discovery program. This guide provides an in-depth technical comparison of the advantages of utilizing the 2-(2-chlorophenoxy)ethanamine moiety in the design of novel dopamine D2 receptor ligands. While direct comparative data for 2-(2-chlorophenoxy)ethanamine hydrochloride is limited in publicly accessible literature, this guide will leverage experimental data from closely related and structurally significant analogs to illuminate the strategic value of this scaffold. We will objectively compare its performance with the endogenous ligand, dopamine, and discuss its potential in relation to established antipsychotics like haloperidol, supported by experimental data and detailed protocols.

The 2-Chlorophenoxy)ethanamine Scaffold: A Privileged Motif for CNS Drug Discovery

The 2-(2-chlorophenoxy)ethanamine backbone represents a versatile and synthetically accessible starting point for the development of novel central nervous system (CNS) active agents. The presence of the chlorine atom on the phenoxy ring offers several key advantages from a medicinal chemistry perspective:

  • Modulation of Physicochemical Properties: The chloro- group significantly influences the lipophilicity and electronic properties of the molecule. This allows for fine-tuning of blood-brain barrier penetration, a crucial parameter for CNS drug candidates. The electron-withdrawing nature of chlorine can also impact the pKa of the amine, influencing its ionization state at physiological pH and its interaction with the target receptor.

  • Metabolic Stability: The introduction of a halogen can block potential sites of metabolism, leading to improved pharmacokinetic profiles, such as a longer half-life. This is a significant advantage in designing drugs with a favorable dosing regimen.

  • Enhanced Receptor Affinity and Selectivity: The position of the chlorine atom can be strategically utilized to create specific interactions within the receptor's binding pocket, leading to higher affinity and selectivity for the desired target over other receptors. This is paramount in minimizing off-target effects and improving the safety profile of a drug candidate.

Comparative Analysis: Unveiling the Potential of Chloro-Substituted Phenoxyethanamines at the Dopamine D2 Receptor

To illustrate the potential of this scaffold, we will analyze experimental data from a study on 2-(4-chloro-3-hydroxyphenyl)ethylamine and its N,N-dialkyl derivatives, which share key structural features with our topic compound. These derivatives were evaluated for their binding affinity at dopamine D1 and D2 receptors and compared with the endogenous agonist, dopamine.[1]

Impact of N-Substitution on Receptor Affinity and Selectivity

The following table summarizes the in vitro binding affinities (Ki, nM) of N-substituted 2-(4-chloro-3-hydroxyphenyl)ethylamine derivatives for dopamine D1 and D2 receptors. Lower Ki values indicate higher binding affinity.

CompoundR1R2D1 Ki (nM)D2 Ki (nM)D1/D2 Selectivity Ratio
Dopamine HH150018000.83
Compound 1 HH11000130000.85
Compound 2 n-Propyln-Propyl52008506.12
Compound 3 n-Propyl2-Phenylethyl800050 160
Compound 4 n-Propyl3-Phenylpropyl750060 125
Compound 5 n-Propyl2-(4-Hydroxyphenyl)ethyl9000100 90

Data adapted from Minarini et al., "Synthesis and pharmacological characterization of 2-(4-chloro-3-hydroxyphenyl)ethylamine and N,N-dialkyl derivatives as dopamine receptor ligands."[1]

Analysis of the Data:

  • Enhanced D2 Affinity: The unsubstituted analog (Compound 1) shows significantly lower affinity for both D1 and D2 receptors compared to dopamine. However, the introduction of N-alkyl and N-aralkyl substituents dramatically increases affinity for the D2 receptor. Notably, Compound 3, with an N-n-propyl and an N-2-phenylethyl group, exhibits a remarkable 36-fold increase in D2 receptor affinity compared to dopamine.[1]

  • Improved D2 Selectivity: A crucial advantage demonstrated by these derivatives is the significant improvement in selectivity for the D2 receptor over the D1 receptor. While dopamine shows little selectivity, the N-substituted analogs display a clear preference for the D2 subtype, with Compound 3 being 160-fold more selective for D2 over D1.[1] This selectivity is a highly desirable attribute for antipsychotic drug candidates, as D2 receptor antagonism is the primary mechanism of action for many of these drugs, while D1 receptor activity can be associated with different physiological effects.

This structure-activity relationship (SAR) data strongly suggests that the 2-(chlorophenoxy)ethanamine scaffold provides a robust platform for developing potent and selective D2 receptor ligands. The ethylamine side chain allows for the introduction of various substituents that can probe and exploit specific lipophilic and aromatic binding pockets within the D2 receptor, leading to enhanced affinity and selectivity.

Experimental Protocols

To ensure scientific integrity and enable researchers to validate and expand upon these findings, detailed protocols for key in vitro assays are provided below.

Dopamine D2 Receptor Binding Assay (Radioligand Competition)

This protocol describes a standard radioligand competition binding assay to determine the affinity (Ki) of test compounds for the dopamine D2 receptor.

Materials:

  • Cell membranes prepared from CHO-K1 cells stably expressing the human dopamine D2S receptor.

  • [³H]Spiperone (a selective D2 antagonist radioligand).

  • Test compounds (e.g., 2-(2-chlorophenoxy)ethanamine derivatives).

  • Haloperidol (as a positive control and for determining non-specific binding).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation vials and scintillation cocktail.

  • Liquid scintillation counter.

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds and haloperidol in the assay buffer.

  • Assay Setup: In a 96-well plate, add in the following order:

    • 50 µL of assay buffer (for total binding) or 10 µM haloperidol (for non-specific binding) or the test compound at various concentrations.

    • 50 µL of [³H]Spiperone at a final concentration equal to its Kd for the D2 receptor.

    • 100 µL of the cell membrane preparation (containing a specific amount of protein, e.g., 10-20 µg).

  • Incubation: Incubate the plates at room temperature for 60 minutes with gentle shaking.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity in a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

D2_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis Compound_Prep Prepare Compound Dilutions Incubation Incubate Membranes, Radioligand, and Compound Compound_Prep->Incubation Membrane_Prep Prepare D2 Receptor Membranes Membrane_Prep->Incubation Radioligand_Prep Prepare [3H]Spiperone Radioligand_Prep->Incubation Filtration Filter and Wash Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Calculate IC50 and Ki Counting->Analysis Synthesis_Workflow start 2-(2-Chlorophenoxy)ethanamine hydrochloride intermediate Imine/Enamine Intermediate start->intermediate Base aldehyde_ketone Aldehyde or Ketone (R1COR2) aldehyde_ketone->intermediate reducing_agent Reducing Agent (e.g., NaBH(OAc)3) product N-Substituted 2-(2-Chlorophenoxy)ethanamine Derivative reducing_agent->product Reductive Amination intermediate->product

Caption: General Synthetic Route for N-Substituted 2-(2-Chlorophenoxy)ethanamine Derivatives.

General Procedure for Reductive Amination:

  • To a solution of this compound in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane) is added a base (e.g., triethylamine) to liberate the free amine.

  • The corresponding aldehyde or ketone is added, and the mixture is stirred at room temperature to form the imine or enamine intermediate.

  • A reducing agent, such as sodium triacetoxyborohydride, is added portion-wise, and the reaction is stirred until completion (monitored by TLC or LC-MS).

  • The reaction is quenched, and the product is extracted, purified by column chromatography, and characterized by spectroscopic methods (¹H NMR, ¹³C NMR, MS).

This versatile method allows for the introduction of a wide range of substituents at the nitrogen atom, facilitating the exploration of the chemical space around the core scaffold to optimize potency, selectivity, and pharmacokinetic properties.

Conclusion and Future Directions

The 2-(2-chlorophenoxy)ethanamine scaffold represents a highly promising starting point for the discovery of novel dopamine D2 receptor ligands. The strategic placement of the chlorine atom, combined with the synthetic tractability of the ethylamine side chain, provides medicinal chemists with a powerful platform to develop compounds with enhanced D2 receptor affinity and selectivity. The comparative data from structurally related analogs strongly supports the potential of this scaffold to yield drug candidates with superior properties compared to the endogenous ligand and potentially improved side-effect profiles over existing antipsychotics.

Future research should focus on the synthesis and pharmacological evaluation of a broader range of N-substituted 2-(2-chlorophenoxy)ethanamine derivatives. Direct, head-to-head comparisons with established D2 antagonists like haloperidol and risperidone in a suite of in vitro and in vivo assays will be crucial to fully elucidate the therapeutic potential of this promising class of compounds.

References

  • Minarini, A., et al. (1998). Synthesis and pharmacological characterization of 2-(4-chloro-3-hydroxyphenyl)ethylamine and N,N-dialkyl derivatives as dopamine receptor ligands. Journal of Medicinal Chemistry, 41(9), 1437-1444. [Link]

  • Kulagowski, J. J., et al. (1996). 3-[[4-(4-Chlorophenyl)piperazin-1-yl]methyl]-1H-pyrrolo[2,3-b]pyridine: an antagonist with high affinity and selectivity for the human dopamine D4 receptor. Journal of Medicinal Chemistry, 39(10), 1941-1943. [Link]

Sources

A Senior Scientist's Guide to Quinoline Derivatives: Correlating Precursor to Efficacy

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The quinoline scaffold, a bicyclic heterocycle composed of a fused benzene and pyridine ring, stands as a "privileged structure" in medicinal chemistry. Its rigid architecture and versatile electronic properties have made it a cornerstone in the development of numerous therapeutic agents, from the historic antimalarial quinine to modern targeted anticancer drugs.[1][2] The biological promiscuity of quinoline derivatives is vast, demonstrating significant anticancer, antimalarial, antimicrobial, anti-inflammatory, and antiviral activities.[1][2]

This guide is designed for researchers, medicinal chemists, and drug development professionals. It moves beyond a simple catalog of compounds to provide a comparative analysis of how the initial choice of precursors and the corresponding synthetic strategy fundamentally influence the substitution patterns of the resulting quinoline core. This, in turn, dictates the molecule's interaction with biological targets and ultimately determines its therapeutic efficacy. We will explore the causality behind choosing specific synthetic routes, present supporting experimental data, and provide validated protocols to empower your own research endeavors.

PART 1: Synthetic Strategies and Their Influence on Derivative Efficacy

The biological activity of a quinoline derivative is intrinsically linked to the nature and position of its substituents. The selection of a synthetic route is therefore a critical first step, as it predetermines the "chemical space" that can be explored. Here, we compare the most prominent classical syntheses, examining their precursor requirements and the classes of derivatives they produce.

The Friedländer Synthesis: A Versatile Route to Substituted Quinolines

The Friedländer synthesis is arguably one of the most direct and versatile methods for preparing substituted quinolines. Its enduring popularity stems from the relative simplicity of its precursors and its ability to generate a wide array of substitution patterns.

Precursors & Rationale: The reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., another ketone or an ester).[3] This choice of precursors is strategic for building libraries of compounds for screening, as a wide variety of both starting materials are commercially available or readily synthesized. The reaction is typically catalyzed by acids or bases under relatively mild conditions.[3]

Mechanism: The reaction proceeds via an initial aldol condensation or Schiff base formation, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic quinoline ring.

Friedlander_Synthesis cluster_reactants Precursors cluster_products Product Reactant1 2-Aminoaryl Aldehyde/Ketone Intermediate1 Aldol Adduct or Schiff Base Reactant1->Intermediate1 Reactant2 Compound with α-Methylene Group Reactant2->Intermediate1 + Product Substituted Quinoline Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Intermediate2->Product Dehydration (-H2O)

Caption: General mechanism of the Friedländer Synthesis.

Resulting Derivatives & Efficacy: This method is particularly useful for synthesizing quinolines with substituents at the C2 and C3 positions. The functional groups on the resulting quinoline are directly determined by the R-groups on the two carbonyl-containing precursors.

  • Anticancer Activity: Many potent anticancer quinolines feature complex substitutions at these positions. For instance, Friedländer condensation is a key step in synthesizing precursors for jineol, a compound with demonstrated anticancer activity. Derivatives synthesized via this route have been shown to act as tyrosine kinase inhibitors and apoptosis inducers.[3]

The Doebner-von Miller & Doebner Reactions: Access to 2,4-Disubstituted and 4-Carboxy Quinolines

These related reactions are powerful methods that typically start with anilines, offering a different strategic approach compared to the Friedländer synthesis.

Precursors & Rationale:

  • Doebner-von Miller Reaction: This reaction condenses an aniline with an α,β-unsaturated carbonyl compound.[4][5] It is often performed as a one-pot reaction where the unsaturated carbonyl is generated in situ from an aldol condensation, making it highly convergent.[4] This method is chosen when diverse anilines are the readily available precursors.

  • Doebner Reaction: This is a three-component reaction between an aniline, an aldehyde, and pyruvic acid.[5] Its primary advantage is the direct synthesis of quinoline-4-carboxylic acids, a scaffold of immense biological importance.[6][7]

Mechanism: The Doebner-von Miller reaction is believed to proceed via a Michael addition of the aniline to the unsaturated carbonyl, followed by cyclization and oxidation.[8] The Doebner reaction involves the formation of a Schiff base, followed by attack from the enol of pyruvic acid, cyclization, and oxidation.

Doebner_Reaction cluster_reactants Precursors cluster_product Product Aniline Aniline Schiff Schiff Base Aniline->Schiff Aldehyde Aldehyde Aldehyde->Schiff + Pyruvic Pyruvic Acid Product Quinoline-4- Carboxylic Acid Adduct Cyclized Adduct Schiff->Adduct + Pyruvic Acid (Enol) Adduct->Product Oxidation

Caption: Simplified pathway of the Doebner Reaction.

Resulting Derivatives & Efficacy:

  • The Doebner-von Miller reaction typically yields 2- and/or 4-substituted quinolines.[5]

  • The Doebner reaction specifically produces quinoline-4-carboxylic acids. This class of compounds is particularly noteworthy for its antimicrobial and anticancer activities.[6][9]

    • Anticancer: Derivatives of 4-quinoline carboxylic acid can act as inhibitors of dihydroorotate dehydrogenase (DHODH), an enzyme critical for pyrimidine synthesis in rapidly proliferating cancer cells.[6]

    • Antimicrobial: The quinolone antibiotics, a major class of antibacterial agents, are structurally related to quinoline-4-carboxylic acids. The carboxylic acid moiety is often crucial for their mechanism of action, which involves inhibiting bacterial DNA gyrase and topoisomerase IV.[10]

The Pfitzinger Reaction: A Dedicated Route to Quinoline-4-Carboxylic Acids

For the specific and efficient synthesis of quinoline-4-carboxylic acids, the Pfitzinger reaction is a method of choice.

Precursors & Rationale: The reaction utilizes isatin (or its derivatives) and a carbonyl compound with an α-methylene group in the presence of a strong base.[11][12] The choice of isatin as a precursor directly embeds the carboxylic acid functionality into the final product. This reaction is highly valuable when the primary goal is to create derivatives of this specific pharmacophore.

Mechanism: The reaction begins with the base-catalyzed hydrolysis of the isatin amide bond to form a keto-acid. This intermediate then condenses with the carbonyl compound to form an imine or enamine, which subsequently cyclizes and dehydrates to yield the final quinoline-4-carboxylic acid.[12]

Resulting Derivatives & Efficacy: The Pfitzinger reaction is a cornerstone for synthesizing quinoline-4-carboxylic acids and their analogs.[11][13] These compounds have a well-documented history of potent biological activities.

  • Antimalarial Activity: Several studies have reported the synthesis of potent antimalarial agents via the Pfitzinger reaction, which act as inhibitors of β-hematin formation, a critical detoxification pathway for the malaria parasite.[14]

  • Anticancer Activity: The resulting quinoline-4-carboxylic acids have been shown to exhibit antitumor activity, with mechanisms including DNA intercalation.[15]

The Combes and Skraup Syntheses: Classic Routes from Anilines

These are two of the oldest methods for quinoline synthesis, often requiring harsh conditions but remaining relevant for specific applications.

  • Combes Synthesis: This method involves the reaction of an aniline with a β-diketone under acidic conditions.[5] It reliably produces 2,4-disubstituted quinolines. The choice of β-diketone directly dictates the substituents at these positions.

  • Skraup Synthesis: This classic reaction uses an aniline, glycerol, an oxidizing agent (like nitrobenzene), and concentrated sulfuric acid.[1][2] It is a robust method for producing the parent quinoline ring or derivatives with substituents dictated by the starting aniline. The harsh conditions can limit its applicability for sensitive substrates.

PART 2: Comparative Efficacy Data

Directly comparing the efficacy of derivatives from different synthetic routes is challenging without head-to-head studies. However, by collating data on derivatives belonging to the structural classes produced by these methods, we can establish valuable correlations between the precursor choice and potential biological activity.

Table 1: Comparison of Major Quinoline Synthetic Routes
Synthetic MethodPrecursor 1Precursor 2Typical Product ClassKey Advantages
Friedländer 2-Aminoaryl Aldehyde/Ketoneα-Methylene CarbonylSubstituted QuinolinesHigh versatility, mild conditions, direct control over substitution.
Doebner-von Miller Anilineα,β-Unsaturated Carbonyl2,4-Disubstituted QuinolinesConvergent, uses readily available anilines.[4][8]
Doebner AnilineAldehyde (+ Pyruvic Acid)Quinoline-4-Carboxylic AcidsDirect route to a key pharmacophore, multicomponent reaction.[5][7]
Pfitzinger Isatinα-Methylene CarbonylQuinoline-4-Carboxylic AcidsEfficient and specific for 4-carboxy derivatives.[11][13]
Combes Anilineβ-Diketone2,4-Disubstituted QuinolinesReliable method for specific substitution patterns.[5]
Skraup AnilineGlycerol (+ Oxidant)Substituted QuinolinesClassic, robust method for simple quinolines.[1][16]
Table 2: Selected Anticancer Efficacy of Quinoline Derivatives
Compound Class/DerivativeBiological Target/ActivityCell LineIC₅₀ / GI₅₀ (µM)Synthetic Route ImplicationReference
4-Aminoquinoline (10g)p53/Bax-dependent apoptosisHCT116 (Colon)< 1.0Amenable to synthesis from 4-chloroquinolines (often from Conrad-Limpach or Gould-Jacobs routes).[17]
Quinoline-5-Sulfonamide (3c)AntiproliferativeMDA-MB-231 (Breast)1.8Synthesis starts from 8-hydroxyquinoline, a product of Skraup or Doebner-Miller type reactions.[18]
2,4-Disubstituted QuinolineCytotoxicHL-60 (Leukemia)19.88Doebner reaction is a common route for 2-phenyl-4-carboxy precursors.
2-Aryl-4-carboxyquinoline (6d)MRP2 InhibitionA2780/RCIS (Ovarian)More potent than KetoprofenPfitzinger or Doebner reactions are ideal for this scaffold.
Thiophene-Quinoline (118)CytotoxicMCF-7 (Breast)28.36Friedländer or similar cyclization methods allow fusion of diverse heterocycles.[3]
Table 3: Selected Antimalarial & Antimicrobial Efficacy of Quinoline Derivatives
Compound Class/DerivativeActivityTarget OrganismIC₅₀ / MIC (µg/mL)Synthetic Route ImplicationReference
Dihydropyrimidine-Quinoline (4b)AntimalarialPlasmodium falciparum0.014Synthesis often starts with quinoline aldehydes, accessible via various routes.[19]
Quinoline-Sulfonamide HybridAntimalarialP. falciparum (3D7)0.004 (0.01 µM)Hybridization requires functionalized quinolines, accessible via multiple synthetic paths.[20]
6-Amino-4-methyl-1H-quinolin-2-one derivativeAntibacterialBacillus cereus3.12Conrad-Limpach or Knorr syntheses are classic routes to quinolinones.[21]
Facilely Accessible QuinolineAntibacterialC. difficile1.0Doebner-von Miller type synthesis from anilines and unsaturated ketones.[22]

PART 3: Experimental Protocols & Workflows

To ensure the trustworthiness and reproducibility of research, detailed protocols are essential. Below are validated, step-by-step methodologies for a key synthesis and a critical biological evaluation assay.

Experimental Protocol 1: Synthesis of a Quinoline-4-Carboxylic Acid via the Doebner Reaction

This protocol describes a generalized, efficient one-pot synthesis.

Materials:

  • Substituted Aniline (1.0 eq)

  • Aromatic Aldehyde (1.0 eq)

  • Pyruvic Acid (1.2 eq)

  • p-Toluenesulfonic acid (p-TSA) (0.2 eq)

  • Ethanol or Ethylene Glycol/Water solvent system

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the substituted aniline (1.0 eq), aromatic aldehyde (1.0 eq), and ethanol.

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add pyruvic acid (1.2 eq) to the mixture.

  • Add the catalyst, p-TSA (0.2 eq).

  • Heat the reaction mixture to reflux (approx. 80 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). Reaction times can vary from 3 to 24 hours.[6][9]

  • Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the crude product by column chromatography or recrystallization.

  • Characterize the final product using NMR (¹H, ¹³C), Mass Spectrometry, and IR spectroscopy.

Experimental Protocol 2: Cytotoxicity Evaluation using the MTT Assay

This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.[23]

Materials:

  • Human cancer cell line of choice (e.g., MCF-7, A549)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well microtiter plates

  • Test quinoline derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37 °C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the quinoline derivatives in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (DMSO) and untreated cells. Incubate for 48-72 hours.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the compound concentration (log scale) and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

General Experimental Workflow

The development and evaluation of novel quinoline derivatives follow a logical, multi-step process from initial design to biological validation.

Sources

A Senior Application Scientist’s Guide to Assessing the Purity of 2-(2-Chlorophenoxy)ethanamine Hydrochloride from Different Suppliers

Author: BenchChem Technical Support Team. Date: February 2026

For professionals engaged in the intricate process of drug discovery and development, the starting materials are the bedrock of success. The purity of a chemical intermediate like 2-(2-Chlorophenoxy)ethanamine hydrochloride is not merely a number on a certificate of analysis; it is a critical determinant of reaction yield, impurity profiles of subsequent steps, and ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API). Sourcing this intermediate requires a robust, multi-faceted analytical assessment to ensure lot-to-lot consistency and mitigate downstream manufacturing risks.

This guide provides an in-depth, field-proven framework for evaluating and comparing the purity of this compound from various commercial suppliers. We will move beyond a simple checklist of specifications and delve into the causality behind experimental choices, establishing a self-validating system of orthogonal analytical techniques.

The Imperative of Orthogonal Analysis

Relying on a single analytical technique for purity assessment is a significant pitfall. Each method has inherent biases and limitations. For instance, a High-Performance Liquid Chromatography (HPLC) assay might show 99.5% purity, but this value is relative to other UV-active components and says nothing about the presence of water, residual solvents, or inorganic salts. A truly comprehensive purity profile is achieved through an orthogonal approach, where multiple techniques based on different physicochemical principles are employed. Our strategy will incorporate chromatography, spectroscopy, titration, and thermal analysis to build a complete and trustworthy picture of the material's quality.

G cluster_0 Purity Assessment Workflow cluster_1 Analytical Techniques Sample Incoming Material (Lot from Supplier) Visual Visual Inspection (Color, Form) Sample->Visual Solubility Solubility Test Visual->Solubility Ortho Orthogonal Analysis Solubility->Ortho HPLC HPLC-UV (Organic Impurities) Ortho->HPLC GCMS HS-GC-MS (Residual Solvents) Ortho->GCMS NMR ¹H NMR (Structural ID) Ortho->NMR Titr Potentiometric Titration (Assay) Ortho->Titr KF Karl Fischer (Water Content) Ortho->KF Decision Supplier Qualification (Accept / Reject) HPLC->Decision GCMS->Decision NMR->Decision Titr->Decision KF->Decision

Caption: Overall workflow for qualifying a new supplier of this compound.

Chromatographic Purity and Impurity Profiling (HPLC-UV)

High-Performance Liquid Chromatography with UV detection is the workhorse for assessing the presence of organic, UV-active related substances. The choice of method parameters is critical for achieving the necessary resolution between the main compound and potential process-related impurities or degradation products.

Expertise & Rationale: We opt for a reverse-phase C18 column, which is effective for separating compounds of moderate polarity like our target molecule. A gradient elution is employed over an isocratic one to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are effectively separated and detected within a reasonable runtime. The detection wavelength is set at a lower UV range to capture a broader spectrum of potential aromatic impurities that may lack strong chromophores at higher wavelengths. This method must be validated according to International Council for Harmonisation (ICH) guidelines[1].

Step-by-Step HPLC Protocol
  • System Preparation:

    • Chromatographic System: A standard HPLC or UPLC system with a UV/PDA detector.

    • Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.

    • Mobile Phase A: 10 mM Potassium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid.

    • Mobile Phase B: Acetonitrile.

    • Column Temperature: 30°C.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 210 nm.

  • Sample Preparation:

    • Accurately weigh approximately 25 mg of the this compound sample.

    • Dissolve in a 50:50 mixture of Mobile Phase A and B to a final volume of 50.0 mL to achieve a concentration of 0.5 mg/mL.

    • Vortex to ensure complete dissolution.

  • Analysis:

    • Equilibrate the column with the initial mobile phase conditions for at least 20 minutes.

    • Inject 10 µL of the prepared sample.

    • Run the gradient elution program.

    • Process the chromatogram, integrating all peaks with an area greater than 0.05% of the total area.

cluster_0 HPLC Gradient Elution Profile a Time (min) b % Mobile Phase B (ACN) p0 0.0 p1 2.0 v0 10 p0->v0 p2 15.0 v1 10 p1->v1 p3 18.0 v2 90 p2->v2 p4 20.0 v3 90 p3->v3 p5 25.0 v4 10 p4->v4 v5 10 p5->v5 v1->v2 Analysis Gradient v3->v4 Re-equilibration

Caption: A typical gradient elution program for impurity profiling by HPLC.

Assay Determination by Potentiometric Titration

While HPLC provides a percentage purity based on peak area, it is not an absolute measure of the amount of active substance. For a hydrochloride salt, an acid-base titration is a robust, absolute method to determine the assay value.[2]

Expertise & Rationale: A non-aqueous titration is chosen because it provides a sharper, more defined endpoint for the titration of an amine hydrochloride compared to an aqueous titration. We dissolve the sample in glacial acetic acid, which acts as a differentiating solvent, and titrate with a standardized solution of perchloric acid. The endpoint is detected potentiometrically, which removes the subjectivity of a colorimetric indicator. This method quantifies the total basic amine content, providing a strong validation for the primary purity of the material.[3]

Step-by-Step Titration Protocol
  • Reagent Preparation:

    • Titrant: Standardized 0.1 N Perchloric Acid in glacial acetic acid.

    • Solvent: Glacial Acetic Acid.

  • Procedure:

    • Accurately weigh approximately 150 mg of the sample into a clean, dry 100 mL beaker.

    • Dissolve the sample in 50 mL of glacial acetic acid.

    • Immerse a calibrated pH electrode suitable for non-aqueous conditions into the solution.

    • Titrate the sample solution with 0.1 N perchloric acid, recording the potential (mV) after each addition.

    • Continue the titration past the equivalence point.

    • Determine the endpoint by finding the point of maximum inflection on the titration curve (or by using the first/second derivative).

  • Calculation:

    • Assay (%) = (V × N × M.W.) / (W × 10)

      • V = Volume of titrant at the endpoint (mL)

      • N = Normality of the perchloric acid titrant

      • M.W. = Molecular weight of this compound (192.09 g/mol )

      • W = Weight of the sample (mg)

Structural Confirmation and Purity Check by ¹H NMR

Nuclear Magnetic Resonance (NMR) spectroscopy provides an unambiguous confirmation of the compound's chemical structure. It is also a powerful tool for detecting structurally similar impurities that might co-elute with the main peak in HPLC.

Expertise & Rationale: A simple ¹H NMR spectrum in a deuterated solvent like DMSO-d₆ can confirm the presence of all expected proton signals, their chemical shifts, their multiplicities (splitting patterns), and their integration ratios.[4][5] For example, the aromatic protons of the chlorophenyl group, the protons of the ethylamine chain, and the ether linkage protons will all have characteristic signals. The presence of unexpected signals can indicate impurities. Comparing the integral of the main compound's peaks to those of impurity peaks can also provide a semi-quantitative estimate of purity.

Step-by-Step NMR Protocol
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Acquisition: Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.

  • Analysis:

    • Confirm that the chemical shifts and splitting patterns of the major signals are consistent with the structure of this compound.

    • Verify that the integration of the signals corresponds to the number of protons in each environment.

    • Scrutinize the baseline for any minor peaks that would indicate the presence of impurities.

Residual Solvents by Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)

Residual solvents are process-related impurities that must be controlled according to ICH Q3C guidelines.[6][7] They are not detected by HPLC or titration but can impact the material's physical properties and safety.

Expertise & Rationale: Static headspace sampling coupled with GC-MS is the gold standard for this analysis. Heating the sample in a sealed vial partitions the volatile solvents into the headspace, which is then injected into the GC. This technique avoids injecting the non-volatile API, protecting the instrument and improving sensitivity. The mass spectrometer provides positive identification of the detected solvents.

Step-by-Step HS-GC-MS Protocol
  • Instrumentation: A GC-MS system equipped with a static headspace autosampler.

  • Sample Preparation: Accurately weigh about 100 mg of the sample into a 20 mL headspace vial. Add 5 mL of a suitable high-boiling solvent (e.g., DMSO). Crimp the vial securely.

  • GC-MS Conditions:

    • HS Parameters: Oven: 80°C, Loop: 90°C, Transfer Line: 100°C.

    • GC Column: DB-624 or equivalent.

    • Oven Program: 40°C (hold 5 min), ramp to 240°C at 10°C/min.

    • MS Detection: Scan mode from m/z 29 to 300.

  • Analysis: Identify and quantify any detected solvents against a calibrated standard containing expected solvents (e.g., ethanol, isopropanol, toluene, etc.).

Comparative Data Summary

To illustrate the application of this guide, the following table presents hypothetical data from the analysis of this compound from three fictional suppliers.

Parameter Method Supplier A Supplier B Supplier C Acceptance Criteria
Appearance VisualWhite Crystalline PowderOff-White PowderWhite Crystalline PowderWhite to Off-White Powder
Assay (on dried basis) Potentiometric Titration99.8%97.5%99.5%≥ 99.0%
Purity (by Area %) HPLC-UV99.7%99.1%99.8%≥ 99.5%
Largest Unknown Impurity HPLC-UV0.08%0.45%0.06%≤ 0.10%
Total Impurities HPLC-UV0.15%0.72%0.11%≤ 0.30%
Water Content Karl Fischer Titration0.12%1.8%0.25%≤ 0.5%
Residual Solvents HS-GC-MSToluene: 50 ppmEthanol: 4500 ppmAcetone: 150 ppmToluene ≤ 890 ppm, Ethanol ≤ 5000 ppm, Acetone ≤ 5000 ppm
Structural Confirmation ¹H NMRConformsConformsConformsConforms to structure

Data Interpretation and Supplier Selection

  • Supplier A: This material meets all specifications. The high assay by titration is well-supported by the high purity from HPLC. The impurity profile is clean, and both water and residual solvent content are low. This represents a high-quality material suitable for cGMP manufacturing.

  • Supplier B: This material fails on multiple critical parameters. The low assay value from titration is a major red flag, suggesting the presence of significant non-basic impurities. This is confirmed by the high total impurities in the HPLC analysis, including one unknown impurity well above the acceptable limit. The high water content is also a concern. This material would be rejected.

  • Supplier C: This material appears to be of good quality, meeting most specifications. The HPLC purity is excellent. However, the titration assay is slightly lower than that of Supplier A, which could indicate the presence of non-basic or inorganic impurities not detected by the other methods. While acceptable, this warrants further investigation or positions it as a second choice to Supplier A.

By synthesizing data from these orthogonal methods, a confident and scientifically sound decision can be made. This rigorous approach ensures that the selected raw material will perform reliably in the demanding environment of pharmaceutical development, safeguarding the integrity of the entire research and manufacturing process.

References

  • Douša, M., et al. (2015). HILIC–MS Determination of Genotoxic Impurity of 2-Chloro- N -(2-Chloroethyl)Ethanamine in the Vortioxetine Manufacturing Process. Journal of Chromatographic Science.
  • Google Patents. (2022). High performance liquid detection method for 2-chloroethylamine hydrochloride. CN109765305B.
  • Manchuri, S. K., et al. (2021). A Novel UHPLC–MS/MS Method Development and Validation for Identification and Quantification of Genotoxic Impurity Bis (2-Chloroethyl) Amine in Aripiprazole Drug Substance. Journal of Chromatographic Science. Available at: [Link]

  • ResearchGate. (2024). Is it possible to titrate a mixture of piperazine and amine with HCL to know the total amount of amine in the solution?. Available at: [Link]

  • Thermo Fisher Scientific. (n.d.). Analysis of ethylene oxide and 2-chloroethanol residues in food using GC-MS/MS. Application Note 001186. Available at: [Link]

  • Quora. (2017). How to determine the purity of salt by the titration method. Available at: [Link]

  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of 2-chloropropane. Available at: [Link]

  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of ethylamine. Available at: [Link]

  • European Medicines Agency. (2024). ICH Q3C (R9) Guideline on impurities. Available at: [Link]

  • European Medicines Agency. (2020). Q3C (R8): Impurities: guideline for residual solvents. Available at: [Link]

Sources

A Senior Application Scientist's Guide to the Synthetic Utility of 2-(2-Chlorophenoxy)ethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive literature review and comparative analysis of the synthetic utility of 2-(2-chlorophenoxy)ethanamine hydrochloride. While direct literature on this specific molecule is sparse, this document leverages established chemical principles and data from analogous structures to present its inferred synthetic pathways, potential applications, and a comparative assessment against alternative reagents. This guide is intended for researchers, scientists, and professionals in drug development seeking to understand the potential of this and related building blocks in organic synthesis.

Introduction: The Phenoxyethanamine Scaffold

The 2-phenoxyethanamine scaffold is a prevalent structural motif in medicinal chemistry, valued for its role in constructing molecules with diverse pharmacological activities. Its presence in marketed drugs underscores its importance as a key building block. The general structure allows for a wide range of substitutions on the phenyl ring and modifications of the terminal amine, providing a versatile platform for tuning a molecule's physicochemical and biological properties.

This compound introduces a chlorine atom at the ortho position of the phenyl ring. This substitution is anticipated to influence the molecule's reactivity and conformational preferences through steric and electronic effects. The hydrochloride salt form enhances its stability and solubility in polar solvents, making it a convenient form for handling and use in various reaction conditions.

This guide will first propose a robust synthetic route to this compound based on well-established methodologies. Subsequently, it will explore its potential synthetic applications, drawing comparisons with unsubstituted and other halogen-substituted analogues.

Proposed Synthesis of this compound

The most logical and widely used method for the synthesis of aryloxyethanamines is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide or, in this case, a phenoxide.

Synthetic Pathway

The proposed synthesis involves a two-step process starting from commercially available 2-chlorophenol and 2-bromoethylamine hydrobromide, utilizing a protecting group strategy for the amine.

DOT Script for Proposed Synthesis

Williamson_Synthesis cluster_protection Step 1: Amine Protection cluster_williamson Step 2: Williamson Ether Synthesis cluster_deprotection Step 3: Deprotection and Salt Formation Chlorophenol 2-Chlorophenol Phenoxide 2-Chlorophenoxide Chlorophenol->Phenoxide Deprotonation Bromoethylamine 2-Bromoethylamine Hydrobromide ProtectedAmine N-Boc-2-bromoethylamine Bromoethylamine->ProtectedAmine  Protection Base1 Base (e.g., NaH, K2CO3) Base1->Phenoxide ProtectingAgent Boc Anhydride ProtectingAgent->ProtectedAmine Base2 Base (e.g., TEA) Base2->ProtectedAmine ProtectedProduct N-Boc-2-(2-chlorophenoxy)ethanamine ProtectedAmine->ProtectedProduct Phenoxide->ProtectedProduct  SN2 Reaction FinalProduct 2-(2-Chlorophenoxy)ethanamine Hydrochloride ProtectedProduct->FinalProduct  Acidolysis Acid HCl in Dioxane Acid->FinalProduct

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of N-Boc-2-bromoethylamine

  • To a stirred solution of 2-bromoethylamine hydrobromide (1.0 eq) in dichloromethane (DCM, 0.5 M) at 0 °C, add triethylamine (TEA, 2.2 eq) dropwise.

  • Allow the mixture to stir for 15 minutes.

  • Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-Boc-2-bromoethylamine, which can be used in the next step without further purification.

Causality: The amine is protected as its tert-butyloxycarbonyl (Boc) derivative to prevent it from acting as a nucleophile in the subsequent Williamson ether synthesis, which would lead to undesired side products.

Step 2: Synthesis of N-Boc-2-(2-chlorophenoxy)ethanamine

  • To a solution of 2-chlorophenol (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF, 0.5 M), add a strong base like sodium hydride (NaH, 1.2 eq) portion-wise at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the phenoxide.

  • Add a solution of N-Boc-2-bromoethylamine (1.1 eq) in DMF dropwise.

  • Heat the reaction mixture to 60-80 °C and stir for 12-16 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and quench by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Causality: The Williamson ether synthesis is an Sₙ2 reaction. The use of a polar aprotic solvent like DMF facilitates this reaction. Heating is often necessary to drive the reaction to completion, especially with less reactive aryl halides.

Step 3: Synthesis of this compound

  • Dissolve the purified N-Boc-2-(2-chlorophenoxy)ethanamine (1.0 eq) in a minimal amount of a suitable solvent like 1,4-dioxane or methanol.

  • Add a solution of hydrochloric acid (HCl) in 1,4-dioxane (4 M, excess) dropwise at 0 °C.

  • Allow the mixture to stir at room temperature for 2-4 hours.

  • Monitor the deprotection by TLC.

  • The product hydrochloride salt will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

Causality: The Boc protecting group is labile under acidic conditions. Using HCl in an organic solvent allows for the simultaneous deprotection and formation of the hydrochloride salt, often resulting in a clean precipitation of the final product.

Synthetic Utility and Comparative Analysis

The primary synthetic utility of this compound lies in its function as a bifunctional building block. The primary amine can undergo a variety of transformations, such as N-alkylation, acylation, reductive amination, and sulfonylation, to introduce the 2-(2-chlorophenoxy)ethyl moiety into a target molecule.

Comparison with Alternative Reagents
ReagentKey Features & ApplicationsAdvantagesDisadvantages
2-(2-Chlorophenoxy)ethanamine HCl Pre-functionalized building block for introducing the 2-(2-chlorophenoxy)ethylamino group.Convergent synthesis; avoids late-stage ether formation which may not be compatible with other functional groups.Not widely commercially available; requires multi-step synthesis.
2-Phenoxyethanamine Unsubstituted analog. Used in the synthesis of various pharmaceuticals.Readily available; well-documented reactivity.Lacks the electronic and steric influence of the ortho-chloro substituent.
2-(4-Chlorophenoxy)ethanamine Positional isomer. The para-chloro substituent has different electronic effects.Commercially available. Allows for probing structure-activity relationships.Different steric profile and electronic effects compared to the ortho-isomer.
2-Chloroethylamine HCl + 2-Chlorophenol Two separate, simpler building blocks.Both starting materials are readily available and inexpensive.Requires a late-stage Williamson ether synthesis which may have lower yields and be incompatible with sensitive functional groups in a complex molecule.

The ortho-chloro substituent in the title compound is expected to have a significant impact on its reactivity and the properties of the resulting molecules compared to its unsubstituted or para-substituted counterparts.

  • Electronic Effects: The electron-withdrawing nature of the chlorine atom will decrease the pKa of the phenolic precursor, potentially affecting the conditions required for the Williamson ether synthesis. In the final product, it will influence the basicity of the amine and the electron density of the aromatic ring.

  • Steric Effects: The ortho-positioning of the chlorine atom can introduce steric hindrance that may influence the preferred conformation of the molecule and its binding to biological targets. This can be a crucial factor in drug design for achieving selectivity.

  • Metabolic Stability: The presence of a halogen on the aromatic ring can block positions susceptible to metabolic oxidation, potentially improving the pharmacokinetic profile of a drug candidate.

Application in Amide Bond Formation: A Representative Protocol

A common application for primary amines is the formation of amides through coupling with carboxylic acids.

DOT Script for Amide Formation

Amide_Formation Amine 2-(2-Chlorophenoxy)ethanamine (from hydrochloride salt + base) AmideProduct N-(2-(2-chlorophenoxy)ethyl)amide Amine->AmideProduct CarboxylicAcid R-COOH CarboxylicAcid->AmideProduct Amide Coupling CouplingAgent Coupling Agent (e.g., HATU, EDC) CouplingAgent->AmideProduct Base Base (e.g., DIPEA) Base->AmideProduct

Caption: General scheme for amide formation using 2-(2-chlorophenoxy)ethanamine.

Protocol:

  • To a solution of the carboxylic acid (1.0 eq) in a suitable solvent like DMF or DCM, add a coupling agent such as HATU (1.1 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA, 3.0 eq).

  • Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

  • Add 2-(2-chlorophenoxy)ethanamine (1.1 eq), which is pre-neutralized from its hydrochloride salt with one equivalent of DIPEA.

  • Stir the reaction at room temperature for 4-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute with an organic solvent and wash with aqueous solutions of a weak acid (e.g., 1 M HCl), a weak base (e.g., saturated NaHCO₃), and brine.

  • Dry the organic layer, concentrate, and purify the product by chromatography or recrystallization.

Conclusion

While this compound is not a widely documented reagent, its synthesis can be reliably achieved through a protected Williamson ether synthesis pathway. Its value as a synthetic building block is inferred from the extensive use of related phenoxyethanamine derivatives in medicinal chemistry. The presence of the ortho-chloro substituent offers a means to modulate the steric and electronic properties of target molecules, which can be advantageous in optimizing drug candidates for potency, selectivity, and metabolic stability. This guide provides a foundational understanding for researchers considering the synthesis and application of this and similar halogenated phenoxyethanamine building blocks.

References

  • Williamson Ether Synthesis

    • Title: The Williamson Ether Synthesis
    • Source: Chemistry LibreTexts
    • URL: [Link]

  • Source: Google Patents (EP1506156A1)
  • Review of Phenethylamines in Medicinal Chemistry

    • Title: 2-Phenethylamines in Medicinal Chemistry: A Review
    • Source: Molecules (MDPI)
    • URL: [Link]

  • Synthesis of Halo-Substituted Compounds

    • Title: Synthesis of 6-Halo-Substituted Pericosine A and an Evaluation of Their Antitumor and Antiglycosidase Activities
    • Source: Marine Drugs (MDPI)
    • URL: [Link]

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-(2-Chlorophenoxy)ethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it encompasses their safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 2-(2-Chlorophenoxy)ethanamine hydrochloride, ensuring the safety of laboratory personnel and the protection of our environment. The causality behind each step is explained to foster a culture of safety and proactive risk management.

Understanding the Hazard: A Proactive Approach to Safety

This compound is a substituted phenoxy ethylamine derivative. While specific toxicological data for this exact compound may be limited, its structural alerts—a chlorinated aromatic ring and an amine hydrochloride salt—necessitate a cautious approach. Based on data from structurally similar compounds, such as 2-chloroethylamine hydrochloride and bis(2-chloroethyl)amine hydrochloride, we can infer a number of potential hazards.[1][2]

Key Inferred Hazards:

  • Corrosivity: Likely to cause severe skin burns and eye damage upon contact.[1][2]

  • Toxicity: Harmful if swallowed or inhaled.[2][3][4]

  • Mutagenicity: Suspected of causing genetic defects.[1][2]

  • Environmental Hazard: As a chlorinated organic compound, it should be considered potentially harmful to aquatic life and persistent in the environment.[3][5]

This hazard profile underscores the necessity of treating this compound as a hazardous waste and managing its disposal with the utmost care.

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling this compound for any purpose, including disposal, the following PPE is mandatory. The rationale is to create a complete barrier to prevent any route of exposure.

PPE ComponentSpecificationRationale
Gloves Nitrile or butyl rubber, double-glovedProvides chemical resistance to chlorinated organic compounds. Double gloving offers additional protection in case of a breach in the outer glove.
Eye Protection Chemical splash goggles and a face shieldProtects against splashes and aerosols, safeguarding the eyes and face from corrosive damage.
Lab Coat/Gown Chemical-resistant, long-sleeved, with tight cuffsProtects the skin from accidental contact. An impermeable gown is recommended for larger quantities or spill cleanup.
Respiratory Protection Use in a certified chemical fume hoodA fume hood is the primary engineering control to prevent inhalation of dust or vapors. For spill cleanup outside a hood, an N95 respirator or higher may be necessary.[6]
Footwear Closed-toe shoesPrevents exposure from spills that may reach the floor.

Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound is a multi-step process that begins with waste segregation and ends with compliant removal by a certified hazardous waste contractor.

Waste Segregation and Collection

Principle: Proper segregation prevents dangerous chemical reactions and ensures that the waste is managed in the most appropriate and cost-effective manner.

  • Designated Waste Container: Dedicate a specific, clearly labeled hazardous waste container for this compound waste. The container must be made of a compatible material (e.g., high-density polyethylene) and have a secure, leak-proof lid.

  • Labeling: The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The associated hazards (e.g., "Corrosive," "Toxic")

    • The accumulation start date

  • Incompatible Materials: Do not mix this waste with other waste streams, particularly strong oxidizing agents or strong bases, to avoid potentially violent reactions.[2][7][8] Keep segregated from flammable materials.[7]

  • Storage: Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area, away from general laboratory traffic.

Managing Spills: A Calm and Methodical Response

Accidents happen. A well-rehearsed spill response plan is crucial to mitigate the risks.

Small Spills (in a chemical fume hood):

  • Alert & Restrict: Alert colleagues in the immediate area. Restrict access to the spill zone.

  • Don PPE: Ensure you are wearing the appropriate PPE as outlined in Section 2.

  • Absorb: Cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial spill absorbent. Do not use combustible materials like paper towels as the primary absorbent.

  • Collect: Carefully sweep or scoop the absorbed material into the designated hazardous waste container.

  • Decontaminate: Clean the spill area with a detergent solution, followed by a rinse with water.[6][9] All cleaning materials must be disposed of as hazardous waste.

  • Document: Record the spill and the cleanup procedure in the laboratory notebook.

Large Spills (outside a chemical fume hood):

  • Evacuate: Immediately evacuate the area.

  • Alert: Notify your institution's Environmental Health and Safety (EHS) department and follow their emergency procedures.

  • Isolate: If safe to do so, close the doors to the affected area to contain any vapors.

  • Do Not Attempt to Clean: Large spills of hazardous materials should only be handled by trained emergency responders.

Final Disposal

Principle: All hazardous waste must be disposed of in accordance with local, state, and federal regulations.[5][10]

  • Contact EHS: Coordinate with your institution's EHS department for the pickup and disposal of the hazardous waste container.

  • Waste Manifest: EHS will work with a licensed hazardous waste disposal company to transport the waste to a permitted treatment, storage, and disposal facility (TSDF). A hazardous waste manifest will be created to track the waste from your laboratory to its final destination.

  • Preferred Disposal Method: For chlorinated organic compounds, the preferred method of disposal is high-temperature incineration in a permitted hazardous waste incinerator.[5] This process effectively destroys the compound, minimizing its environmental impact. Landfilling is not a recommended disposal method.[5]

Logical Framework for Disposal Decisions

The following diagram illustrates the decision-making process for the safe management and disposal of this compound.

DisposalWorkflow cluster_handling Chemical Handling cluster_waste_generation Waste Generation cluster_event Event Type cluster_disposal_path Routine Disposal cluster_spill_path Spill Response start Start: Handling 2-(2-Chlorophenoxy)ethanamine HCl ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_gen Generate Waste (e.g., residual material, contaminated items) ppe->waste_gen segregate Segregate into a Designated, Labeled Hazardous Waste Container waste_gen->segregate event Routine Disposal or Spill? segregate->event store Store Sealed Container in Designated Accumulation Area event->store Routine spill_size Spill Size? event->spill_size contact_ehs Contact EHS for Pickup store->contact_ehs incineration Final Disposal: High-Temperature Incineration contact_ehs->incineration small_spill Small Spill: Absorb, Collect, Decontaminate spill_size->small_spill Small large_spill Large Spill: Evacuate & Call EHS spill_size->large_spill Large dispose_spill_waste Dispose of Spill Debris as Hazardous Waste small_spill->dispose_spill_waste large_spill->contact_ehs dispose_spill_waste->segregate

Caption: Decision workflow for handling and disposal of this compound.

Conclusion: A Commitment to Safety and Compliance

The proper disposal of this compound is not merely a procedural task; it is a reflection of a laboratory's commitment to the safety of its personnel and the stewardship of the environment. By understanding the hazards, utilizing appropriate protective equipment, and adhering to a systematic disposal protocol, researchers can confidently manage this and other hazardous chemicals, ensuring that scientific advancement does not come at the cost of safety or environmental integrity. Always consult your institution's specific safety protocols and EHS department for guidance tailored to your location.

References

  • 2-Chloroethylamine hydrochloride 103630 - Safety Data Sheet. (n.d.). Retrieved from [Link]

  • GHS Safety Data Sheet Version No:4.1.1.1 Page 1 of 9 - Sdfine. (n.d.). Retrieved from [Link]

  • Chemical Incompatibility Guide - CUNY. (n.d.). Retrieved from [Link]

  • CHEMICAL SPILL PROCEDURES. (n.d.). Clarkson University. Retrieved from [Link]

  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. (2025, December 1). US EPA. Retrieved from [Link]

  • What Regulations Apply to Chlorinated Solvent Use? (n.d.). PF Online. Retrieved from [Link]

  • Cytotoxic Spill Cleanup Procedure. (2017, December 8). Safety & Risk Services, University of British Columbia. Retrieved from [Link]

  • Hazardous Chemical Compounds & Hazardous Waste. (n.d.). IN.gov. Retrieved from [Link]

  • Procedures for cleaning up hazardous drug spills and leaks technical information paper no. 59-081-0917. (2017, September). Defense Centers for Public Health. Retrieved from [Link]

  • Incompatibility (Geçimsizlik). (n.d.). Retrieved from [Link]

Sources

Personal protective equipment for handling 2-(2-Chlorophenoxy)ethanamine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Safety and Handling Guide: 2-(2-Chlorophenoxy)ethanamine Hydrochloride

This guide provides essential, field-proven safety protocols and logistical plans for handling this compound (CAS No: 26378-54-1). As a compound with significant potential hazards, including severe corrosivity to skin and eyes, adherence to these procedures is critical for ensuring personnel safety and experimental integrity. This document moves beyond a simple checklist to explain the causality behind each recommendation, empowering you to work with confidence and control.

Hazard Analysis: Understanding the Risks

This compound is classified under the Globally Harmonized System (GHS) as a hazardous substance.[1][2] A thorough understanding of its specific dangers is the foundation of safe handling.

  • H314 - Causes severe skin burns and eye damage: This is the most critical hazard.[2][3] Contact with either the solid powder or solutions will cause immediate and severe damage to skin and eyes. The hydrochloride salt can react with moisture on the skin to form a corrosive acidic solution.

  • H302 - Harmful if swallowed: Ingestion can lead to significant adverse health effects.[1]

  • H335 - May cause respiratory irritation: Inhalation of the dust can irritate the respiratory tract.[1][2]

  • H290 - May be corrosive to metals: This indicates the need for proper storage and handling equipment to avoid degradation of containers and work surfaces.

While the compound is not currently listed as a carcinogen by IARC, NTP, or OSHA, its toxicological properties have not been fully investigated. Therefore, it is imperative to treat it with the highest degree of caution, assuming it may have other unknown adverse effects.

Personal Protective Equipment (PPE): Your Essential Barrier

A multi-layered approach to PPE is mandatory.[4] The equipment specified below is the minimum requirement for any procedure involving this compound.

Core PPE Requirements
  • Eye and Face Protection:

    • Chemical Splash Goggles: Must be worn at all times. They should conform to EN 166 (EU) or NIOSH (US) standards and provide a complete seal around the eyes.[3][5]

    • Face Shield: A full-face shield must be worn over safety goggles whenever there is a significant risk of splashing, such as when preparing solutions or transferring large quantities.[5] This provides a secondary layer of protection for the entire face.

  • Hand Protection:

    • Double-Gloving: This is a mandatory practice.[4][6] The outer glove should be removed and disposed of immediately after a task is completed or if contamination is suspected.

    • Glove Material: Nitrile or neoprene gloves are recommended.[4][5] Avoid thin, disposable latex gloves, which may offer insufficient protection.[5][6] Gloves should have long cuffs that can be tucked under the sleeves of the lab coat to protect the wrists.[6]

  • Body Protection:

    • Chemical-Resistant Lab Coat: A lab coat with long sleeves and a closed front is required.[7] For procedures with a higher risk of splashes, an impervious or chemical-resistant apron should be worn over the lab coat.

    • Full-Length Pants and Closed-Toe Shoes: Standard laboratory attire is essential to ensure no skin is exposed.

  • Respiratory Protection:

    • Engineering Controls: All handling of solid this compound and its concentrated solutions must be performed inside a certified chemical fume hood to control exposure to dust and vapors.[2]

    • Respirator: If engineering controls are insufficient or during a large spill cleanup, a NIOSH-approved N95 or higher-rated respirator should be used.[4][6] Surgical masks provide no protection from chemical dust or vapors.[6]

PPE Selection by Laboratory Operation

The required level of PPE varies by the specific task being performed. Use the following table as a guide for your risk assessment.

OperationEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing Solid Compound Chemical Splash Goggles & Face ShieldDouble Nitrile/Neoprene GlovesChemical-Resistant Lab CoatMandatory: Chemical Fume Hood
Preparing Solutions Chemical Splash Goggles & Face ShieldDouble Nitrile/Neoprene GlovesChemical-Resistant Lab CoatMandatory: Chemical Fume Hood
Conducting Reactions Chemical Splash GogglesDouble Nitrile/Neoprene GlovesChemical-Resistant Lab CoatMandatory: Chemical Fume Hood
Handling Dilute Solutions Chemical Splash GogglesSingle Nitrile/Neoprene GlovesChemical-Resistant Lab CoatWell-Ventilated Area

Operational and Disposal Plans

A systematic workflow is crucial to minimize risk from handling to disposal.

Workflow for PPE Selection and Handling

The following diagram outlines the decision-making process for safely handling the compound.

PPE_Workflow cluster_prep Preparation & Risk Assessment cluster_solid Solid Handling Protocol cluster_solution Solution Handling Protocol cluster_disposal Decontamination & Disposal start Start: Handling 2-(2-Chlorophenoxy)ethanamine HCl risk_assessment Assess Task: Solid or Solution? start->risk_assessment solid_ops Task: Weighing or Aliquoting Solid risk_assessment->solid_ops Solid solution_ops Task: Preparing or Transferring Solution risk_assessment->solution_ops Solution solid_ppe Required PPE: - Fume Hood - Goggles + Face Shield - Double Gloves - Lab Coat solid_ops->solid_ppe decontaminate Decontaminate Glassware & Surfaces solid_ppe->decontaminate solution_ppe Required PPE: - Fume Hood - Goggles (+ Face Shield for large vol.) - Double Gloves - Lab Coat solution_ops->solution_ppe solution_ppe->decontaminate dispose_ppe Doff & Dispose of Contaminated PPE decontaminate->dispose_ppe dispose_waste Dispose of Chemical Waste dispose_ppe->dispose_waste end_op End of Procedure dispose_waste->end_op

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.